2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2,2-dimethyl-6-nitro-3H-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)11-9(13)7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGSTFDBDFLFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743228 | |
| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170865-87-9 | |
| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one
Introduction
The benzoxazinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Compounds incorporating this structure exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The specific target of this guide, 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one, is a derivative featuring a gem-dimethyl substitution at the 2-position and a nitro group on the benzene ring. These features can significantly modulate the molecule's physicochemical properties and biological activity.
This document, intended for researchers and professionals in drug development and organic synthesis, provides a comprehensive, scientifically-grounded guide to a robust and logical synthesis pathway for this target molecule. As direct synthesis literature for this specific compound is not prevalent, the pathway described herein is constructed from well-established, analogous chemical transformations, ensuring a high probability of success. The narrative emphasizes the causality behind experimental choices, reflecting a field-proven approach to synthetic strategy and execution.
Strategic Analysis and Pathway Design
A successful synthesis begins with a logical retrosynthetic analysis to identify reliable reactions and readily available starting materials. The target molecule's structure suggests a key bond disconnection at the ether linkage, pointing to an intramolecular cyclization as the final ring-forming step.
Caption: Retrosynthetic analysis of the target benzoxazinone.
This analysis leads to a robust two-step synthetic pathway:
-
N-Acylation: The selective acylation of the amino group of 2-amino-4-nitrophenol with 2-bromo-2-methylpropanoyl bromide. This reaction constructs the necessary carbon-nitrogen backbone and installs the gem-dimethyl group and the leaving group (bromide) required for cyclization.
-
Intramolecular Cyclization: A base-mediated intramolecular SN2 reaction where the phenoxide ion attacks the carbon bearing the bromine, displacing it to form the six-membered oxazinone ring. This is a variation of the Williamson ether synthesis.[4]
This pathway is advantageous because the starting materials are commercially available or can be prepared via well-documented procedures.[1] The reaction sequence is logical, and each step is based on a high-yielding and reliable transformation.
Detailed Synthetic Pathway and Protocols
Synthesis of Key Starting Material: 2-Amino-4-nitrophenol
The starting material, 2-amino-4-nitrophenol, is critical. While commercially available, it can also be reliably prepared in high yield via the selective reduction of 2,4-dinitrophenol using sodium sulfide. A well-vetted procedure is available in Organic Syntheses, which provides a trusted protocol for producing high-purity starting material.[1] This involves the careful addition of sodium sulfide to a heated aqueous solution of 2,4-dinitrophenol, followed by acidification to precipitate the product.[1][5][6]
Part A: Synthesis of N-(2-hydroxy-5-nitrophenyl)-2-bromo-2-methylpropanamide (Intermediate 1)
This step involves the selective acylation of the more nucleophilic amino group of 2-amino-4-nitrophenol in the presence of the less nucleophilic hydroxyl group.
Reaction Scheme: (Image of 2-amino-4-nitrophenol reacting with 2-bromo-2-methylpropanoyl bromide in the presence of a base like Triethylamine to form the amide intermediate)
Experimental Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 2-amino-4-nitrophenol (1.0 eq.).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF). Add triethylamine (1.1 eq.) to the solution and cool the flask to 0 °C in an ice bath.
-
Charge the dropping funnel with a solution of 2-bromo-2-methylpropanoyl bromide (1.05 eq.) in anhydrous THF.
-
Add the acyl bromide solution dropwise to the stirred aminophenol solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of triethylammonium bromide will have formed. Filter the solid off and wash it with a small amount of THF.
-
Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude amide by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Expertise & Causality:
-
Choice of Acylating Agent: 2-bromo-2-methylpropanoyl bromide is highly reactive, ensuring efficient acylation under mild conditions.[7][8]
-
Base: Triethylamine is a non-nucleophilic base used to scavenge the HBr byproduct of the reaction. Its use prevents the protonation of the starting amine, which would render it unreactive, and avoids competing side reactions.[8]
-
Solvent: Anhydrous THF is an ideal aprotic solvent that dissolves the reactants without participating in the reaction.
-
Temperature Control: The reaction is exothermic. Initial cooling to 0 °C prevents potential side reactions and ensures selective N-acylation over O-acylation.
Part B: Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one (Target Molecule)
This final step is a base-mediated intramolecular cyclization that forms the desired heterocyclic ring.
Reaction Scheme: (Image of the amide intermediate from Part A reacting in the presence of a base like Potassium Carbonate to form the final cyclized product)
Experimental Protocol:
-
In a round-bottom flask, dissolve the purified amide intermediate from Part A (1.0 eq.) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Add a moderate base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.), to the solution.
-
Heat the reaction mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 80-100 °C may be used) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one as a solid.
Expertise & Causality:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl, forming the nucleophilic phenoxide. It is preferred for its low cost, ease of handling, and moderate reactivity, which minimizes potential side reactions like hydrolysis of the amide.[4] Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions.
-
Solvent: A polar aprotic solvent like acetone or DMF is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion, and is ideal for SN2 reactions.[9]
-
Heat: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization, ensuring a reasonable reaction rate.
Mechanistic Insights
Understanding the underlying mechanisms is key to optimizing reaction conditions and troubleshooting potential issues.
Caption: Reaction mechanisms for the two-step synthesis.
The first step is a classic nucleophilic acyl substitution. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acyl bromide, forming a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion to form the stable amide bond.
The second step is a base-catalyzed intramolecular SN2 reaction. The base deprotonates the phenol to generate a phenoxide, a potent nucleophile. This nucleophile then attacks the adjacent carbon atom bearing the bromine atom, displacing the bromide and forming the final six-membered heterocyclic ring.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temp. | Time (h) | Theoretical Yield |
| A | 2-Amino-4-nitrophenol | 2-Bromo-2-methylpropanoyl bromide | Triethylamine | THF | 0°C → RT | 12-16 | >85% |
| B | Amide Intermediate | - | Potassium Carbonate | Acetone/DMF | Reflux | 4-8 | >80% |
Characterization: The final product should be characterized using standard spectroscopic methods to confirm its structure and purity.
-
¹H NMR: Expect signals corresponding to the aromatic protons (with splitting patterns influenced by the nitro group), the N-H proton (which may be broad), and a sharp singlet for the two equivalent methyl groups at the C2 position.
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the carbonyl carbon (~165-170 ppm), the quaternary C2 carbon, and the methyl carbons.
-
IR Spectroscopy: Look for characteristic peaks for the N-H stretch, aromatic C-H stretches, the amide carbonyl (C=O) stretch (~1680 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and 1340 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₀H₁₀N₂O₄ (222.20 g/mol ) should be observed.
Conclusion
The synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one can be reliably achieved through a logical and efficient two-step sequence starting from 2-amino-4-nitrophenol. The pathway involves a selective N-acylation followed by a base-mediated intramolecular cyclization. Each step is based on well-understood and documented chemical principles, providing a high degree of confidence in its successful implementation. This guide provides the necessary strategic insight and detailed protocols for researchers to produce this valuable heterocyclic compound for further investigation in drug discovery and materials science.
References
-
2-amino-4-nitrophenol. Organic Syntheses, 1941, 21, 8. [Link]
-
Dai, W.-M., Wang, X., & Ma, C. (2005). A regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines under microwave heating. Tetrahedron, 61(28), 6879-6885. [Link]
-
Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. (2008). [Link]
-
Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. [Link]
-
Synthesis of 2-amino-4-nitrophenol. PrepChem.com. [Link]
- Process for the preparation of 2-amino-4-nitrophenol.
- METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
-
1,4-Benzoxazin-3(4H)-one (1) and its biologically active derivatives. ResearchGate. (2018). [Link]
-
An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by CuI. ResearchGate. (2015). [Link]
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. (2024). [Link]
-
Ertan, T., Yildiz, I., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2032-44. [Link]
-
Davallo, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 647-653. [Link]
-
Lee, J., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708. [Link]
-
Abrigach, F., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][10]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3051. [Link]
-
Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]
-
Jones, C. P., et al. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 24(1), 229–233. [Link]
-
Jones, C. P., et al. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Publications. [Link]
-
Roy, K., et al. (2014). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 126(5), 1473–1481. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica. (2013). [Link]
-
Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E, 67(Pt 10), o2446. [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]
-
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E, 67(Pt 3), o659. (2011). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Benzoxazin-3-one synthesis [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 7. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Benzoxazinone synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one . In the dynamic field of medicinal chemistry and drug development, a thorough understanding of a compound's physical and chemical characteristics is fundamental. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile.
The benzoxazinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group and dimethyl substitution on the heterocyclic ring, as seen in the topic compound, can significantly influence its electronic properties, lipophilicity, and metabolic stability, making a detailed physicochemical characterization essential for any drug discovery program.
Chemical Identity and Core Properties
The foundational information for 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one has been verified from multiple sources. These core identifiers are crucial for unambiguous documentation and communication in a research and development setting.
| Property | Value | Source(s) |
| Chemical Name | 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one | Sigma-Aldrich, PubChem |
| CAS Number | 85160-84-5 | Sigma-Aldrich[3] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | Sigma-Aldrich[3] |
| Molecular Weight | 222.20 g/mol | Sigma-Aldrich[3] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| InChI | 1S/C10H10N2O4/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) | PubChem |
| InChIKey | YKXZRZGZJZYBBH-UHFFFAOYSA-N | PubChem |
| SMILES | CC1(C)OC2=C(C=C(C=C2)[O-])N(C1=O) | PubChem |
Below is a 2D chemical structure diagram generated using the SMILES notation.
Caption: 2D Structure of the title compound.
Experimentally Determined Physicochemical Properties
A thorough literature search did not yield specific, publicly available experimental data for the melting point, boiling point, solubility, and pKa of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. The following sections, therefore, provide detailed, standardized protocols for the experimental determination of these crucial parameters.
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube into the sample holder.
-
-
Measurement:
-
Set a rapid heating rate (10-20 °C/min) to determine an approximate melting point.
-
Allow the apparatus to cool.
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C/min) when approaching the approximate melting point.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is molten (T₂). The melting range is T₁ - T₂.
-
Solubility
Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. It should be assessed in a range of relevant solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Solvent Selection:
-
Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to simulate physiological conditions.
-
Organic solvents relevant to formulation (e.g., ethanol, propylene glycol, DMSO).
-
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Acid Dissociation Constant (pKa)
The pKa value is critical for predicting a compound's ionization state at different physiological pHs, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation:
-
Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low).
-
-
Titration:
-
Use a calibrated pH meter and an automated titrator.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Record the pH of the solution as a function of the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant. The pKa can be determined from the inflection points of the titration curve. Specialized software is often used for accurate pKa calculation from the titration data.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT can be used to aid in the assignment of carbon signals.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Interpretation:
-
Identify characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., C=O of the lactam, N-H, C-N, C-O, and NO₂ stretching and bending vibrations).
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound of known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for the comprehensive physicochemical characterization of a novel or poorly characterized compound like 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide consolidates the confirmed structural and identity information for 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one and provides a robust framework of standardized protocols for the experimental determination of its key physicochemical properties. For researchers in drug discovery and development, the application of these methodologies will yield a comprehensive and reliable dataset, which is essential for making informed decisions regarding the progression of this and other novel chemical entities. The provided protocols are designed to be self-validating and adhere to high standards of scientific integrity.
References
-
PubChem. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. [Link]
-
Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]
-
Thermo Fisher Scientific. 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one, 97%. [Link]
-
JoVE. Melting Point Determination of Solid Organic Compounds. (2017). [Link]
-
Pason, M. (2013). Solubility Determination in Drug Discovery and Development. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. [Link]
An In-depth Technical Guide to 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
CAS Number: 85160-84-5 Molecular Formula: C₁₀H₁₀N₂O₄ Molecular Weight: 222.20 g/mol
Authored by: A Senior Application Scientist
Disclaimer: This technical guide provides a comprehensive overview of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, including a proposed synthesis protocol and potential biological applications based on the known chemistry and pharmacology of the benzoxazinone scaffold. The experimental procedures outlined herein are derived from established methodologies for analogous compounds and should be considered predictive. Researchers should exercise standard laboratory safety precautions and optimize these protocols as necessary.
Introduction: The Benzoxazinone Scaffold in Modern Drug Discovery
Benzoxazinones represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their rigid, fused-ring structure provides a versatile framework for the development of novel therapeutic agents across a wide spectrum of diseases. The benzoxazinone core is found in both natural products and synthetic pharmaceuticals, exhibiting a diverse range of biological activities including anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[1] The inherent reactivity of the C2 and C4 positions of the benzoxazinone ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
The introduction of a nitro group onto the aromatic ring, as in the case of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a molecule. Nitroaromatic compounds are known to participate in bioreductive activation pathways, which can lead to selective cytotoxicity in hypoxic tumor environments or contribute to antimicrobial mechanisms. This guide will provide a detailed exploration of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, from its proposed synthesis and characterization to its potential as a lead compound in drug development.
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 85160-84-5 | |
| Molecular Formula | C₁₀H₁₀N₂O₄ | |
| Molecular Weight | 222.20 g/mol | |
| Appearance | Solid (predicted) | - |
| SMILES | CC1(C)Oc2ccc(cc2NC1=O)=O | |
| InChI | 1S/C10H10N2O4/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) |
Proposed Synthesis and Characterization
The proposed synthesis workflow is depicted in the following diagram:
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Experimental Protocol: A Step-by-Step Guide
Objective: To synthesize 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one via N-acylation followed by intramolecular cyclization.
Materials:
-
2-Amino-5-nitrophenol
-
2-Bromo-2-methylpropanoyl bromide
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The triethylamine acts as a base to quench the HBr formed during the acylation and to promote the subsequent intramolecular cyclization by deprotonating the phenolic hydroxyl group.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy to confirm its structure and purity.
Potential Biological Applications and In Vitro Screening
The benzoxazinone scaffold is associated with a wide array of pharmacological activities.[1] The presence of the nitro group in 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one suggests that its biological profile may be particularly interesting in the areas of oncology and infectious diseases.
Anticancer Potential
Many nitroaromatic compounds exhibit selective toxicity towards hypoxic cancer cells, which are often resistant to conventional therapies. This selectivity arises from the enzymatic reduction of the nitro group to cytotoxic species by nitroreductases that are overexpressed in the low-oxygen environment of solid tumors.
Proposed In Vitro Screening Protocol: Anticancer Activity
Objective: To evaluate the cytotoxic and antiproliferative effects of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one against a panel of human cancer cell lines.
Cell Lines:
-
MCF-7: Estrogen receptor-positive breast cancer
-
MDA-MB-231: Triple-negative breast cancer
-
A549: Non-small cell lung cancer
-
HCT116: Colorectal cancer
-
A normal cell line (e.g., MCF-10A) for cytotoxicity comparison.
Methodology: MTT Assay
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
The benzoxazinone nucleus is also a key pharmacophore in several antimicrobial agents. The mechanism of action can vary, but for nitro-containing compounds, it often involves the reduction of the nitro group by microbial nitroreductases to generate reactive nitrogen species that damage cellular components.
Proposed In Vitro Screening Protocol: Antibacterial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one against a panel of pathogenic bacteria.
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative: Escherichia coli, Pseudomonas aeruginosa
Methodology: Broth Microdilution Method
-
Compound Preparation: Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Mechanism of Action: Avenues for Further Research
Based on the known biological activities of related compounds, several potential mechanisms of action for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one can be proposed, providing a roadmap for future mechanistic studies.
Sources
An In-Depth Technical Guide to the Potential Biological Activity of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
For: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Nitro-Substituted Benzoxazinone
The ever-evolving landscape of drug discovery necessitates a profound understanding of novel chemical entities and their potential therapeutic applications. This guide focuses on 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, a member of the benzoxazinone family of heterocyclic compounds. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural features—the benzoxazinone core, the gem-dimethyl substitution, and the electron-withdrawing nitro group—provide a strong foundation for predicting its bioactivity. Drawing upon the well-established pharmacological profiles of analogous compounds, this document will provide a comprehensive exploration of its potential mechanisms of action and a detailed roadmap for its experimental validation.
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, known to impart a wide array of biological effects.[1][2][3][4][5] The addition of a nitro group, a well-known pharmacophore, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential.[6] This guide will synthesize the current understanding of related compounds to build a predictive framework for the biological activities of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, with a primary focus on its potential as an anticancer agent.
The Benzoxazinone Scaffold: A Platform for Diverse Bioactivity
Benzoxazinones are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These activities include:
-
Anticancer: Many benzoxazinone derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[1][7][8][9]
-
Antimicrobial: The benzoxazinone core is also associated with antibacterial and antifungal properties.[2][4]
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit specific enzymes, such as human leukocyte elastase, α-chymotrypsin, and phosphoinositide 3-kinase β (PI3Kβ).[10][11][12]
-
Antioxidant: Some benzoxazinones exhibit antioxidant properties, which can contribute to their overall therapeutic profile.[7]
The versatility of the benzoxazinone scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity.
The Role of the Nitro Group: A Key Modulator of Biological Function
The presence of a nitro group on an aromatic ring can profoundly impact a molecule's biological activity.[6] In the context of drug design, the nitro group can:
-
Act as a bioisostere: It can mimic other functional groups, influencing binding interactions with biological targets.
-
Modulate electronic properties: As a strong electron-withdrawing group, it can alter the reactivity and metabolic stability of the molecule.
-
Participate in bioreductive activation: Under hypoxic conditions, often found in solid tumors, the nitro group can be reduced to reactive intermediates that can induce cellular damage, making it a key feature for hypoxia-targeted cancer therapies.[13][14]
-
Enhance therapeutic efficacy: The nitro group is a component of several approved drugs, highlighting its importance in medicinal chemistry.[6][15]
The positioning of the nitro group at the 6-position of the benzoxazinone core in the target molecule is anticipated to significantly influence its biological profile.
Predicted Biological Activity of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Based on the activities of structurally related nitro-substituted benzoxazinones, it is hypothesized that 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one will primarily exhibit anticancer activity . The proposed mechanisms underlying this activity are detailed below.
Induction of Apoptosis
A primary mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. It is predicted that the target compound will induce apoptosis in cancer cells through the modulation of key signaling pathways.
-
p53-Mediated Pathway: The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. It is plausible that 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one could upregulate p53 expression, leading to the activation of downstream apoptotic effectors.[8]
-
Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The compound may trigger the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and cell death.[8]
Caption: Proposed p53-mediated apoptotic pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, the target compound may also inhibit cancer cell proliferation by causing cell cycle arrest. This could occur through the modulation of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[8]
Hypoxia-Selective Cytotoxicity
The presence of the nitro group suggests that 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one could act as a hypoxia-activated prodrug.[13][14] In the low-oxygen environment of solid tumors, the nitro group could be enzymatically reduced to cytotoxic species that damage DNA and other cellular components, leading to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.
Caption: Proposed mechanism of hypoxia-selective activation.
Experimental Protocols for Validation
To validate the predicted biological activities of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, a series of in vitro experiments are proposed.
Cell Viability and Cytotoxicity Assays
The initial step is to assess the compound's effect on the viability and proliferation of various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
To confirm the induction of apoptosis, the following assays can be performed.
Protocol: Hoechst 33258 Staining
-
Cell Treatment: Treat cells grown on coverslips with the IC50 concentration of the compound for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the cells with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes.
-
Visualization: Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Protocol: Caspase Activity Assay
-
Cell Lysis: Treat cells with the compound, and then lyse the cells to release cellular proteins.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer. An increase in fluorescence indicates caspase-3 activation.
Hypoxia-Selectivity Assay
To investigate the compound's potential as a hypoxia-selective agent, its cytotoxicity under normoxic and hypoxic conditions will be compared.
Protocol: Comparative MTT Assay under Normoxia and Hypoxia
-
Cell Seeding: Seed cells in two identical 96-well plates.
-
Incubation Conditions: Place one plate in a standard normoxic incubator (21% O2) and the other in a hypoxic chamber (e.g., 1% O2).
-
Compound Treatment: After 24 hours of acclimatization, treat both plates with the compound as described in the MTT assay protocol.
-
MTT Assay: Perform the MTT assay on both plates.
-
Data Analysis: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia would indicate selective activity.
Data Presentation
The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
| Cell Line | IC50 (µM) under Normoxia (48h) | IC50 (µM) under Hypoxia (48h) |
| HeLa | Experimental Value | Experimental Value |
| HepG2 | Experimental Value | Experimental Value |
| MCF-7 | Experimental Value | Experimental Value |
| Normal Fibroblasts | Experimental Value | Experimental Value |
Table 2: Apoptotic Effects of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
| Assay | Cancer Cell Line | Result at IC50 Concentration |
| Hoechst Staining | HeLa | Qualitative Description |
| Caspase-3 Activity | HeLa | Fold-increase vs. Control |
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the predicted biological activities of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, with a strong emphasis on its potential as an anticancer agent. The proposed mechanisms of action, including apoptosis induction and hypoxia-selective cytotoxicity, are grounded in the established pharmacology of related benzoxazinone and nitro-aromatic compounds. The detailed experimental protocols offer a clear path for the validation of these hypotheses.
Future research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical in vivo models. The insights gained from such studies will be invaluable in determining the therapeutic potential of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one and guiding its further development as a novel drug candidate.
References
-
Al-Suwaidan, I. A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][7][8]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. [Link]
-
Arshad, M. F., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]
-
Assiri, M. A., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]
-
Bollu, V. R., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
Carretero-Ortega, J., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. [Link]
-
Hou, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][7]oxazin-3(4H). National Institutes of Health. [Link]
-
Jain, S., et al. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. ResearchGate. [Link]
-
Khan, E., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][7][8]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. PubMed. [Link]
-
Das, B. C., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][7] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed Central. [Link]
-
Gowramma, B., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Nitek, W. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Das, B. C., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][7] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed. [Link]
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Arcadi, A., et al. (1999). Synthesis and in vitro and in vivo evaluation of the 2-(6'methoxy-3',4'-dihydro-1'-naphtyl)-4H-3,1-benzoxazin-4- one as a new potent substrate inhibitor of human leukocyte elastase. PubMed. [Link]
-
Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. [Link]
-
Fischer, S., et al. (2020). Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1][7][10]triazines as Phosphodiesterase 2A Inhibitors. MDPI. [Link]
-
Gargala, G., et al. (2007). Evaluation of New Thiazolide/Thiadiazolide Derivatives Reveals Nitro Group-Independent Efficacy against In Vitro Development of Cryptosporidium parvum. PubMed Central. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jocpr.com [jocpr.com]
- 5. ijpsr.info [ijpsr.info]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro and in vivo evaluation of the 2-(6'methoxy-3',4'-dihydro-1'-naphtyl)-4H-3,1-benzoxazin-4- one as a new potent substrate inhibitor of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of New Thiazolide/Thiadiazolide Derivatives Reveals Nitro Group-Independent Efficacy against In Vitro Development of Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. While direct literature on this specific molecule is scarce, this document synthesizes information on the parent benzo[e][1][2]oxazin-4-one scaffold, related nitro-substituted analogues, and established synthetic methodologies to present a predictive yet scientifically grounded technical profile.
Introduction to the Benzo[e][1][2]oxazin-4-one Scaffold
Benzoxazinones are a significant class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities.[3] Structurally, they are bicyclic systems consisting of a benzene ring fused to an oxazine ring. The benzo[1][2]oxazin-4-ones are further categorized into two main isomers: the [d] and [e] congeners, which differ in the arrangement of the heteroatoms and the carbonyl group within the oxazine ring.[3]
The benzo[e][1][2]oxazin-4-one core, the subject of this guide, is characterized by the fusion of the benzene and oxazine rings at the [e] face, with the carbonyl group at the 4-position. This scaffold is a key component in various biologically active molecules and serves as a versatile intermediate in the synthesis of other complex heterocycles.[3] The presence of a nitro group, as in the case of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one, is often associated with enhanced or specific pharmacological effects.[4]
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.20 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
| XLogP3 | Predicted to be in the range of 1.5-2.5, suggesting moderate lipophilicity. |
| Hydrogen Bond Donors | 1 (from the amide NH) |
| Hydrogen Bond Acceptors | 4 (from the carbonyl oxygen, the ether oxygen, and the two oxygens of the nitro group) |
Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one
There is no specific literature detailing the synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one. However, a plausible synthetic route can be devised based on established methods for the synthesis of the benzo[e][1][2]oxazin-4-one core, which often utilizes salicylic acid derivatives as starting materials.[1][2]
Proposed Synthetic Pathway
A potential route to the title compound would likely involve the cyclization of a 5-nitrosalicylamide derivative. The 2,2-dimethyl substitution presents a synthetic challenge that could be addressed by using a precursor that can generate the gem-dimethyl group upon cyclization.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of a suitable 5-nitrosalicylamide precursor. 5-Nitrosalicylic acid would be reacted with an appropriate amine under standard amide coupling conditions (e.g., using a coupling agent like DCC or HATU) to form the corresponding salicylamide.
-
Step 2: Cyclization to form the benzoxazinone ring. The resulting amide would then be treated with a reagent that can introduce the 2,2-dimethyl group. This could potentially be achieved by reaction with acetone in the presence of a dehydrating agent or a Lewis acid catalyst. Alternatively, a multi-component reaction involving 5-nitrosalicylic acid, an amine, and acetone could be explored.[2]
Spectroscopic Characterization (Predicted)
The structural confirmation of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one would rely on standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the nitro and other substituents. A singlet corresponding to the amide proton (NH) would be expected, and a singlet for the two methyl groups at the 2-position.
-
¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon at the 2-position, and the aromatic carbons. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.
-
IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the amide C=O stretching, the N-H stretching of the amide, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (222.20 g/mol ).
Biological Activities and Therapeutic Potential
While the biological profile of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one has not been reported, the broader class of benzoxazinones exhibits a wide array of pharmacological activities, including:
-
Anticancer Activity: Many benzoxazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3]
-
Antibacterial and Antifungal Activity: The benzoxazinone scaffold is present in several compounds with antimicrobial properties.[3]
-
Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents.[4]
-
Enzyme Inhibition: Certain benzoxazinones have been identified as inhibitors of various enzymes, such as human leukocyte elastase and serine proteases.[3]
The presence of a nitro group can significantly influence the biological activity of a molecule. Nitroaromatic compounds are known to play a role in various therapeutic areas, often acting as prodrugs that are activated under specific physiological conditions.[4] It is plausible that the nitro group in the title compound could confer specific or enhanced biological activities.
Potential Mechanism of Action
The mechanism of action of benzoxazinones can vary widely depending on their specific substitution pattern. They have been shown to interact with a range of biological targets. For 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one, potential mechanisms could involve the inhibition of key enzymes in pathogenic or disease pathways, or interference with cellular signaling processes. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological effects and mechanism of action.
Sources
- 1. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ckthakurcollege.net [ckthakurcollege.net]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
The Benzoxazinone Core: From Plant Defense to Therapeutic Scaffolds
A Technical Guide to the Discovery, History, and Applications of Benzoxazinone Compounds
Abstract
Benzoxazinone compounds, a fascinating class of heterocyclic molecules, have carved a unique niche in the landscape of natural products and medicinal chemistry. Initially discovered as key players in the chemical defense arsenal of gramineous plants, their rich history is intertwined with the evolution of organic synthesis and the relentless pursuit of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, mechanisms of action, and burgeoning applications of benzoxazinones. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as an authoritative resource, bridging the gap between the foundational discoveries and the cutting-edge applications of this versatile chemical scaffold.
A Historical Odyssey: The Unraveling of the Benzoxazinone Story
The journey of benzoxazinone compounds is a compelling narrative that spans over a century, beginning with their creation in the laboratory and later their discovery as vital components of the natural world.
The Genesis in Synthetic Chemistry (Early 20th Century)
The first documented synthesis of a benzoxazinone derivative predates its discovery in nature. In a pioneering work of 1902, German chemists Heller and Fiesselmann reported the synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones.[1] Their method involved the reaction of anthranilic acids with aroyl chlorides in the presence of excess pyridine. This seminal work laid the synthetic foundation for a class of compounds whose biological significance would not be fully appreciated for several decades.
Nature's Defenders: The Discovery of Benzoxazinoids (Mid-20th Century)
The 1950s and 1960s marked a paradigm shift in the understanding of benzoxazinones, transforming them from synthetic curiosities to crucial natural products. The groundbreaking research of Artturi Ilmari Virtanen and his collaborator P.K. Hietala at the University of Helsinki was instrumental in this transition. Their investigations into the chemical constituents of rye (Secale cereale) led to the isolation and characterization of naturally occurring benzoxazinoids.[2] They first reported benzoxazolinones in the 1950s, followed by the discovery of their benzoxazinone precursors in the early 1960s.[2]
A pivotal moment in this era was the identification of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) from maize (Zea mays) in 1962.[3] This discovery was significant as it established a direct link between a specific benzoxazinone and the plant's resistance to pests, most notably the European corn borer.[3] These naturally occurring benzoxazinones, often found as glycosides to ensure stability within the plant, are now recognized as a widespread class of defensive compounds in grasses, including wheat and rye.[4][5]
A Timeline of Key Milestones
| Year | Key Discovery or Milestone | Significance |
| 1902 | First chemical synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one by Heller and Fiesselmann.[1] | Established the foundational synthetic route to the benzoxazinone core. |
| 1950s | Isolation of benzoxazolinones from rye by Virtanen and Hietala.[2] | First identification of this class of compounds as natural products. |
| 1960s | Isolation of benzoxazinones (the precursors to benzoxazolinones) from rye.[2] | Elucidated the biosynthetic relationship between the two related heterocyclic systems. |
| 1962 | Identification of DIMBOA in maize as a key resistance factor against the European corn borer.[3] | Provided the first concrete evidence of the ecological role of benzoxazinones in plant defense. |
| Late 20th Century | Elucidation of the biosynthetic pathway of benzoxazinoids in maize. | Deepened the understanding of how plants produce these defensive compounds. |
| 21st Century | Exploration of benzoxazinones as scaffolds for drug discovery and agrochemicals. | Expanded the application of benzoxazinones beyond their natural roles. |
The Benzoxazinone Scaffold: Structure and Synthesis
The benzoxazinone core is a bicyclic heterocyclic system consisting of a benzene ring fused to an oxazine ring containing a ketone group. The versatility of this scaffold lies in the numerous possibilities for substitution on both the aromatic and heterocyclic rings, leading to a vast library of derivatives with diverse biological activities.
Core Structure and Isomers
The most common isomers of benzoxazinones are the 1,3-benzoxazin-4-ones and the 1,4-benzoxazin-3-ones, which differ in the relative positions of the oxygen and nitrogen atoms and the carbonyl group within the oxazine ring.[1]
Representative Synthetic Protocol: Synthesis of 2-Phenyl-4H-benzo[d][2][4]oxazin-4-one
The reaction of anthranilic acid with benzoyl chloride, a classic and robust method, serves as an excellent example of benzoxazinone synthesis.[6]
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
Ice
-
Chloroform
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (0.05 mol) in 10 mL of anhydrous pyridine.
-
Addition of Acylating Agent: Cool the flask in an ice bath. Slowly add benzoyl chloride (0.05 mol) dropwise to the stirred solution using a dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Work-up: Add saturated sodium bicarbonate solution dropwise to the reaction mixture to neutralize the excess acid. Continue the addition until the effervescence of carbon dioxide ceases.
-
Precipitation and Filtration: Add distilled water to the mixture to precipitate the product. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold distilled water and then with a small amount of cold chloroform. Dry the purified product under vacuum.
Mechanisms of Action: The Molecular Basis of Benzoxazinone Bioactivity
The diverse biological activities of benzoxazinones stem from their ability to interact with a variety of biological targets. Their mechanisms of action are often multifaceted and depend on the specific substitution pattern of the benzoxazinone core.
Enzyme Inhibition: A Key Therapeutic Modality
Many synthetic benzoxazinone derivatives exhibit potent inhibitory activity against a range of enzymes, particularly serine proteases.[2][7] The mechanism of inhibition typically involves the acylation of a catalytic serine residue in the enzyme's active site by the benzoxazinone.[8] This forms a stable acyl-enzyme intermediate, rendering the enzyme inactive.[8]
Antimicrobial and Herbicidal Activity: Nature's Blueprint
The antimicrobial and herbicidal properties of naturally occurring benzoxazinoids are attributed to several mechanisms:
-
Chelation of Metal Ions: The hydroxamic acid moiety present in many natural benzoxazinoids can chelate essential metal ions, such as iron, thereby depriving microbes of vital nutrients.[5]
-
Disruption of Cellular Processes: Benzoxazinoids and their degradation products can interfere with various cellular processes in both microbes and plants, including membrane integrity and enzyme function.[9][10]
-
Allelopathy: In the context of their herbicidal activity, benzoxazinoids released from the roots of one plant can inhibit the growth of neighboring plants, a phenomenon known as allelopathy.[4]
Structure-Activity Relationships (SAR): Tailoring Benzoxazinones for Specific Applications
The biological activity of benzoxazinone compounds is highly dependent on the nature and position of substituents on the heterocyclic scaffold. Understanding these structure-activity relationships is crucial for the rational design of new derivatives with enhanced potency and selectivity.
Key SAR Insights
| Position of Substitution | Effect on Activity | Examples |
| C-2 | The nature of the substituent at the C-2 position significantly influences the inhibitory potency against enzymes and the spectrum of antimicrobial activity.[2] | Electron-withdrawing groups at the 2-position of 4H-3,1-benzoxazin-4-ones can enhance their inhibitory activity against serine proteases.[7] |
| C-5, C-6, C-7 (Aromatic Ring) | Substitution on the aromatic ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its bioavailability and target engagement.[11] | A cyano group at the C-6 position has been shown to afford good antibacterial potency while minimizing off-target effects.[11] |
| N-4 | The presence of a hydroxyl group at the N-4 position (in 1,4-benzoxazin-3-ones) is often important for antimicrobial activity, likely due to its metal-chelating ability.[4] |
Applications: From the Field to the Clinic
The versatile benzoxazinone scaffold has been exploited for the development of a wide range of applications in both agriculture and medicine.
Agrochemicals: Nature-Inspired Herbicides
The allelopathic properties of naturally occurring benzoxazinoids have inspired the development of new, environmentally friendly herbicides.[12][13] Synthetic derivatives are being designed to have enhanced phytotoxicity and selectivity against problematic weeds.[14]
Therapeutic Agents: A Scaffold for Drug Discovery
The benzoxazinone core has emerged as a privileged scaffold in medicinal chemistry, with derivatives being investigated for a multitude of therapeutic applications:
| Therapeutic Area | Target | Examples of Benzoxazinone-Based Compounds |
| Thrombosis | Factor Xa[15] | A series of benzoxazinone derivatives have been developed as potent and selective inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[15] |
| Infectious Diseases | Bacterial DNA gyrase and topoisomerase IV | Benzoxazinone-based compounds have shown promising antibacterial activity by targeting essential bacterial enzymes. |
| Inflammation | Serine proteases (e.g., human leukocyte elastase)[7] | Benzoxazinone derivatives are being explored as anti-inflammatory agents by inhibiting proteases involved in the inflammatory response.[16] |
| Cancer | Various cancer-related targets | The benzoxazinone scaffold has been incorporated into novel compounds with potential anticancer activity.[17] |
Conclusion and Future Perspectives
The journey of benzoxazinone compounds, from their initial synthesis to their discovery as vital natural products and their subsequent development as therapeutic and agrochemical agents, is a testament to the power of interdisciplinary scientific inquiry. The rich history and diverse biological activities of this chemical class continue to inspire the design and synthesis of new derivatives with tailored properties. As our understanding of the molecular basis of disease and the intricacies of ecological interactions deepens, the benzoxazinone scaffold is poised to remain a valuable tool in the development of innovative solutions for human health and sustainable agriculture. The future of benzoxazinone research will likely focus on the development of more selective and potent derivatives, the elucidation of novel biological targets, and the application of advanced synthetic methodologies to access increasingly complex molecular architectures.
References
- Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Varela, R. M. (2004). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 52(21), 6397–6408.
- Macías, F. A., Oliveros-Bastidas, A., Marín, D., & Varela, R. M. (2006). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 54(4), 1136–1145.
- Ahmad, S., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221.
- Quan, M. L., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 561-566.
- Macías, F. A., Varela, R. M., Oliveros-Bastidas, A., & Marín, D. (2006). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of Agricultural and Food Chemistry, 54(4), 1146-1153.
- Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.
- BenchChem. (2025).
- Wouters, F. C., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 27(8), 1377-1396.
- Wouters, F. C., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciSpace.
- Galdeano, F., et al. (2022). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 27(19), 6599.
- Reddy, C. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6599.
-
Wang, J., et al. (2018). Synthesis of 2‐Aryl‐4H‐Benzo[d][2][4]oxazin‐4‐ones. ChemistrySelect, 3(31), 8966-8969.
- Cadena, J., et al. (2021). Plant-derived benzoxazinoids act as antibiotics and shape bacterial communities. bioRxiv.
- Kudjordjie, E. N., et al. (2022). Metabolism of benzoxazinoids by plants and microorganisms. The pathways...
-
Kesuma, D., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][2][4]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Pharmaciana, 9(1), 1-10.
- van der Hooft, J. J. J., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 147-160.
-
Wang, J., et al. (2018). Efficient Synthesis of 2‐Aryl‐4H‐Benzo[d][2][4]Oxazin‐4‐Ones by Copper‐Catalyzed Decarboxylation of α‐Keto Acids with Anthranilic Acids. European Journal of Organic Chemistry, 2018(31), 4304-4308.
- Glauser, G., et al. (2022). The Chemical Ecology of Benzoxazinoids. CHIMIA International Journal for Chemistry, 76(6), 514-520.
- Geng, B., et al. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5434-5438.
- González-López, Ó., et al. (2013). Augmented Multivariate Image Analysis Applied to Quantitative Structure-Activity Relationship Modeling of the Phytotoxicities of Benzoxazinone Herbicides and Related Compounds on Problematic Weeds. Journal of Agricultural and Food Chemistry, 61(36), 8537–8547.
- Davoodnia, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58.
- Macías, F. A., et al. (2009). Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. Journal of Agricultural and Food Chemistry, 57(11), 4789-4797.
- Macías, F. A., et al. (2009). Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. SciSpace.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6-s), 1-4.
- Reddy, C. R., et al. (2020). Organocatalytic and Regiodivergent Mannich Reaction of Ketones with Benzoxazinones.
- Asif, M. (2022). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.
- Macías, F. A., et al. (2022). Prominent benzoxazinones and some of their degradation products.
- El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
spectral data for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
An In-depth Technical Guide to the Spectral Analysis of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Foreword: A Predictive Approach to Spectroscopic Characterization
As Senior Application Scientists, we recognize that the absence of data is not a barrier but an opportunity to apply first principles. This document, therefore, adopts a predictive and pedagogical approach. By leveraging the foundational principles of nuclear magnetic resonance, mass spectrometry, and infrared and UV-Vis spectroscopy, and by drawing reasoned analogies from structurally similar benzoxazinone analogues[1], we can construct a highly accurate, anticipated spectral profile for this molecule. This guide is designed not only to present the predicted data but also to elucidate the underlying structural and electronic factors that give rise to the expected spectral features. It serves as a roadmap for researchers, enabling them to interpret their own experimental data with confidence and to understand the deep connection between molecular structure and spectroscopic output.
Molecular Structure and Isomeric Context
The target of our analysis is 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. Its structure is built upon the benzo[e][1][2]oxazin-4-one core, which is an important heterocyclic scaffold known to be present in various biologically active compounds[1]. The precise arrangement of the atoms—specifically the placement of the oxygen and nitrogen atoms relative to the fused benzene ring and the carbonyl group—is critical and distinguishes it from other isomers such as the more commonly reported benzo[b][1][3]oxazinones[4].
The key structural features that will dictate its spectral properties are:
-
An aromatic ring substituted with an electron-withdrawing nitro group.
-
An amide functional group within the six-membered oxazinone ring.
-
A gem-dimethyl group at the 2-position.
-
An ether linkage within the heterocyclic ring.
Figure 1: Molecular structure of the target compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The predicted spectrum is based on the deshielding effects of the aromatic ring, the nitro group, and the amide carbonyl, as well as the expected spin-spin coupling between adjacent protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-N (Amide) | 8.5 - 9.5 | Singlet (broad) | 1H | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects from the adjacent nitrogen. |
| H-5 | 8.0 - 8.2 | Doublet | 1H | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will be split by H-7. |
| H-7 | 7.8 - 8.0 | Doublet of doublets | 1H | Positioned meta to the nitro group and ortho to H-8 and H-5, resulting in coupling to both. |
| H-8 | 7.0 - 7.2 | Doublet | 1H | This proton is ortho to the ether oxygen and will be the most upfield of the aromatic protons. It is split by H-7. |
| -C(CH₃)₂ | 1.5 - 1.7 | Singlet | 6H | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, unsplit resonance. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like the N-H proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Figure 2: Standard workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic influence of neighboring atoms and functional groups.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide Carbonyl) | 165 - 170 | The carbonyl carbon of an amide is significantly deshielded. |
| C-NO₂ | 145 - 150 | The carbon directly attached to the nitro group is strongly deshielded. |
| C-O (Aromatic) | 150 - 155 | The aromatic carbon attached to the ether oxygen is deshielded by the oxygen's electronegativity. |
| C-N (Aromatic) | 135 - 140 | The aromatic carbon attached to the amide nitrogen. |
| Aromatic CH | 115 - 130 | Aromatic carbons with attached protons will appear in this typical range. Their specific shifts depend on their position relative to the substituents. |
| C(CH₃)₂ (Quaternary) | 75 - 85 | The quaternary carbon bonded to two methyl groups, an oxygen, and a nitrogen. |
| -C(CH₃)₂ | 25 - 30 | The equivalent methyl carbons will appear in the aliphatic region. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use a 400 MHz (or higher) spectrometer, observing at the appropriate carbon frequency (~100 MHz).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Use a wider spectral width (~200 ppm).
-
Employ a longer relaxation delay (5 seconds) and acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the FID similarly to the ¹H spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The molecular formula is C₁₀H₁₀N₂O₄, giving a monoisotopic mass of approximately 222.06 g/mol [5].
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Proposed Fragment | Rationale |
| 222 | [M]⁺ | Molecular ion peak. |
| 207 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group. This is a common and favorable fragmentation. |
| 176 | [M - NO₂]⁺ | Loss of the nitro group as a radical. |
| 150 | [M - C(CH₃)₂O]⁺ | Cleavage of the heterocyclic ring with loss of an acetone molecule. |
| 120 | [Fragment - CO]⁺ | Subsequent loss of carbon monoxide from a fragment containing the carbonyl group. |
digraph "Fragmentation_Pathway" { graph [splines=true, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#EA4335", fontcolor="#202124", fontsize=9];M [label="[M]⁺\nm/z = 222"]; F1 [label="[M - CH₃]⁺\nm/z = 207"]; F2 [label="[M - NO₂]⁺\nm/z = 176"]; F3 [label="[C₇H₄N₂O₂]⁺\nm/z = 150"];
M -> F1 [label="- •CH₃"]; M -> F2 [label="- •NO₂"]; F1 -> F3 [label="- C₂H₃O"]; }
Figure 3: A plausible EI fragmentation pathway.
Experimental Protocol for MS
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 to detect the molecular ion and key fragments.
-
High-Resolution MS (HRMS): For confirmation of the elemental composition, perform ESI-TOF analysis to obtain an exact mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 3400 | N-H (Amide) | Stretching |
| 1680 - 1700 | C=O (Amide) | Stretching (Amide I band) |
| 1510 - 1550 | N-O (Nitro) | Asymmetric Stretching |
| 1340 - 1380 | N-O (Nitro) | Symmetric Stretching |
| 1600, 1475 | C=C (Aromatic) | Ring Stretching |
| 1250 - 1300 | C-N (Amide) | Stretching |
| 1200 - 1250 | C-O-C (Ether) | Asymmetric Stretching |
| 2950 - 3000 | C-H (Alkyl) | Stretching |
Experimental Protocol for IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal as it requires minimal sample preparation.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 4: Workflow for ATR-FTIR analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of the nitrated aromatic system conjugated with the oxazinone ring constitutes a significant chromophore that is expected to absorb in the UV region.
Predicted UV-Vis Absorption
-
λ_max: An absorption maximum is predicted in the range of 280-320 nm .
-
Rationale: This absorption corresponds to a π → π* electronic transition within the conjugated system of the nitrobenzene moiety. The presence of the nitro group, a strong auxochrome and chromophore, typically results in a bathochromic (red) shift of the benzene absorption bands. The exact λ_max will be solvent-dependent. For instance, polar solvents may cause a slight shift compared to non-polar solvents[6][7].
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent such as ethanol or acetonitrile.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a wavelength range from 200 to 500 nm.
-
-
Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λ_max).
References
-
Kumar, A., & Sharma, G. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3323. [Link]
-
Gaikwad, S. B., et al. (2022). Synthesis of substituted benzo[e][1][2]oxazino analogs. Niscom Online Periodicals Repository. [Link]
-
PubChemLite. (n.d.). 2,2-dimethyl-6-nitro-2h-benzo[b][1][3]oxazin-3(4h)-one (C10H10N2O4). [https://pubchemlite.org/compound/2,2-dimethyl-6-nitro-2h-benzo[b][1][3]oxazin-3(4h)-one]([Link]1][3]oxazin-3(4h)-one)
-
ResearchGate. (n.d.). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde.... [Link]
-
SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2-DIMETHYL-6-NITRO-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE-ONE(85160-84-5) 1H NMR [m.chemicalbook.com]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. 2,2-Dimethyl-6-nitro-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 85160-84-5 [sigmaaldrich.com]
- 5. PubChemLite - 2,2-dimethyl-6-nitro-2h-benzo[b][1,4]oxazin-3(4h)-one (C10H10N2O4) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Unlocking the Therapeutic Potential of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one: A Technical Guide to Target Identification and Validation
Foreword: Charting a Course for a Novel Benzoxazinone
The landscape of drug discovery is perpetually driven by the quest for novel chemical entities that can address unmet medical needs. The benzoxazinone scaffold represents a privileged heterocyclic system, with a rich history of yielding compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet under-investigated, member of this family: 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one .
While direct biological data for this precise molecule is not yet prevalent in published literature, the extensive research on its structural analogs provides a compelling rationale for its investigation as a potential therapeutic agent. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to elucidate the therapeutic targets and mechanism of action of this promising compound. We will leverage established knowledge of related nitrobenzoxazinones to build a data-driven hypothesis and provide a comprehensive roadmap for its experimental validation.
Part 1: The Scientific Rationale - Inferring Therapeutic Potential from Structural Analogs
The chemical architecture of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, featuring a benzoxazinone core, a nitro group, and dimethyl substitution, suggests several plausible biological activities based on extensive structure-activity relationship (SAR) studies of similar compounds.
The Benzoxazinone Core: A Scaffold for Diverse Bioactivity
The benzoxazinone ring system is a recurring motif in a multitude of biologically active molecules.[1][2] Its rigid, planar structure allows for specific interactions with biological macromolecules, while the inherent chemical reactivity of the C2 and C4 positions provides avenues for metabolic activation or covalent modification of targets.[1] Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological effects, including but not limited to:
-
Anticancer Activity: This is one of the most extensively documented activities of benzoxazinones.[1][4][5]
-
Antimicrobial and Antifungal Activity: Various substituted benzoxazinones have shown efficacy against pathogenic microbes.[2][3]
-
Serine Protease Inhibition: Specific benzoxazinone derivatives have been identified as inhibitors of enzymes like human leukocyte elastase.[2]
The Nitro Group: A Key Modulator of Anticancer Efficacy
The presence of a nitro (-NO2) group on the aromatic ring is a critical feature that often imparts or enhances cytotoxic and anticancer properties.[4][6] The electron-withdrawing nature of the nitro group can influence the molecule's electronic distribution, receptor binding affinity, and metabolic stability. In many known nitro-aromatic anticancer agents, the nitro group can be bioreduced in the hypoxic environment of tumors to form reactive nitroso and hydroxylamino intermediates, which can induce DNA damage and apoptosis.
Studies on related nitro-substituted benzoxazinones have consistently demonstrated potent anti-proliferative and pro-apoptotic effects against various cancer cell lines. For instance, a series of 7-nitro-2-aryl-4H-benzo[d][4][6]oxazin-4-ones showed significant cytotoxicity against HeLa cervical cancer cells.[4] This strongly suggests that the 6-nitro substitution in our target molecule is a key determinant of its potential as an anticancer agent.
Dimethyl Substitution: Impact on Potency and Pharmacokinetics
The gem-dimethyl group at the C2 position is anticipated to influence the molecule's physicochemical properties. This substitution can enhance metabolic stability by blocking potential sites of oxidation and may also impact the compound's conformation and ability to fit into a target's binding pocket.
Part 2: Hypothesized Therapeutic Targets and Pathways
Based on the evidence from structural analogs, we propose that the primary therapeutic potential of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one lies in the field of oncology . The following are hypothesized as high-priority targets and pathways for investigation.
Primary Hypothesis: Induction of Apoptosis in Cancer Cells
The most consistently reported biological effect of nitro-substituted benzoxazinones is the induction of programmed cell death (apoptosis) in cancer cells.[4][5] The proposed mechanism often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Key Potential Molecular Targets:
-
Caspase Family of Proteases: Activation of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3, Caspase-7) is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate.
-
Tumor Suppressor Protein p53: A key regulator of cell cycle arrest and apoptosis in response to cellular stress.
Proposed Signaling Pathway:
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Secondary Hypothesis: Inhibition of Pro-Survival Signaling - The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Notably, the 1,4-benzoxazinone scaffold has been successfully utilized to develop potent PI3K/mTOR inhibitors.[5]
Key Potential Molecular Targets:
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that initiate the signaling cascade.
-
Akt (Protein Kinase B): A central node in the pathway that phosphorylates numerous downstream substrates.
-
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that regulates cell growth and metabolism.
Proposed Experimental Workflow for Target Validation:
Caption: Experimental Workflow for Target Identification.
Part 3: Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for key experiments to test the proposed hypotheses.
Protocol: Cell Viability and Proliferation Assay (MTT Assay)
This initial screen is crucial for determining the cytotoxic or cytostatic effects of the compound across a panel of cancer cell lines and for calculating the half-maximal growth inhibition concentration (GI50).
Objective: To quantify the effect of the compound on cancer cell viability.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a serial dilution of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in complete culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol: Western Blot Analysis for Apoptosis and PI3K Pathway Markers
This technique allows for the semi-quantitative analysis of protein expression to determine if the compound induces apoptosis or modulates the PI3K/Akt/mTOR pathway.
Objective: To detect changes in the expression and phosphorylation status of key signaling proteins.
Methodology:
-
Protein Extraction: Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. (e.g., anti-Cleaved Caspase-3, anti-Bcl-2, anti-phospho-Akt (Ser473), anti-phospho-mTOR (Ser2448), anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to the loading control (β-actin).
Quantitative Data Summary Table
| Assay Type | Endpoint Measured | Example Data for Hypothetical "Hit" Compound |
| Cell Viability (MTT) | GI50 (µM) | HeLa: 5.2, A549: 8.1, MCF-7: 3.5 |
| Western Blot | Fold Change vs. Control | Cleaved Caspase-3: ↑ 4.5-fold |
| (at GI50 concentration) | p-Akt (S473): ↓ 0.3-fold | |
| Biochemical Kinase Assay | IC50 (nM) | PI3Kα: 150, mTOR: 450 |
Part 4: Conclusion and Future Directions
This guide provides a comprehensive, hypothesis-driven framework for the initial investigation of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one . The strong preclinical evidence from structurally related nitrobenzoxazinones points towards a high probability of this compound possessing potent anticancer activity, likely mediated through the induction of apoptosis and/or the inhibition of critical pro-survival pathways like PI3K/Akt/mTOR.
The successful execution of the outlined experimental plan will enable the identification of its primary cellular mechanism and molecular target(s). Subsequent research should focus on lead optimization to improve potency and drug-like properties, in vivo efficacy studies in xenograft models, and comprehensive ADME/Tox profiling. By systematically de-orphaning this novel chemical entity, the scientific community can unlock its full therapeutic potential.
References
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][6]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][7]oxazin-3(4H). National Institutes of Health (NIH). [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Synthesis and Anticancer Activity of 3, 5-Diaryl 1, 2, 4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. ResearchGate. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. oaji.net [oaji.net]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
Application Note & Protocol: A Guided Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, a key heterocyclic scaffold relevant to pharmaceutical research and materials science. Benzoxazinone derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties[3][4]. This protocol is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will elucidate the reaction mechanism, provide a robust experimental procedure, and detail the necessary characterization and safety protocols to ensure a reliable and reproducible outcome.
A note on nomenclature: The target compound is systematically named 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one, as confirmed by chemical suppliers and databases. This guide pertains to this specific isomer.
Introduction and Scientific Rationale
The 1,4-benzoxazinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds[3]. The introduction of a nitro group at the 6-position provides a crucial chemical handle for further functionalization, such as reduction to an amine for subsequent amide or sulfonamide coupling. The gem-dimethyl substitution at the 2-position enhances metabolic stability by preventing α-proton abstraction and subsequent degradation pathways.
The synthetic strategy outlined herein is a robust and widely applicable two-step, one-pot process involving an initial N-acylation followed by an intramolecular cyclization. The chosen starting materials are 2-amino-5-nitrophenol and 2-bromo-2-methylpropionyl bromide. This approach is favored for its efficiency and high atom economy.
Causality of Experimental Design:
-
Starting Material Selection: 2-amino-5-nitrophenol is an ideal precursor, possessing the three essential functionalities required for the target scaffold: a nucleophilic amine, a phenolic hydroxyl group for cyclization, and the desired nitro-substituent pre-installed on the aromatic ring[5][6].
-
Acylating/Cyclizing Agent: 2-bromo-2-methylpropionyl bromide is a bifunctional reagent. The acyl bromide is highly reactive and selectively acylates the more nucleophilic amino group over the phenolic hydroxyl group under controlled conditions. The bromine atom on the α-carbon then serves as an excellent leaving group for the subsequent intramolecular SN2 reaction by the phenoxide, which forms the oxazinone ring.
-
Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is employed to neutralize the hydrogen bromide (HBr) generated during both the acylation and cyclization steps. This prevents the protonation of the primary amine, maintaining its nucleophilicity, and promotes the formation of the phenoxide ion required for the ring-closing step.
Reaction Scheme and Mechanism
The synthesis proceeds via a sequential acylation-cyclization cascade.
Overall Reaction:
Mechanistic Pathway:
-
N-Acylation: The lone pair of the amino group of 2-amino-5-nitrophenol performs a nucleophilic attack on the electrophilic carbonyl carbon of 2-bromo-2-methylpropionyl bromide. The first equivalent of base neutralizes the HBr byproduct.
-
Deprotonation: The second equivalent of base abstracts the acidic proton from the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion.
-
Intramolecular Cyclization: The newly formed phenoxide attacks the α-carbon bearing the bromine atom in an intramolecular SN2 fashion. This step forms the six-membered oxazine ring and expels the bromide ion, yielding the final product.
The diagram below illustrates this mechanistic sequence.
Caption: Figure 1: Reaction Mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities as needed.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Mass/Volume | CAS No. |
| 2-Amino-5-nitrophenol | C₆H₆N₂O₃ | 154.12 | 10 | 1.54 g | 121-88-0 |
| 2-Bromo-2-methylpropionyl bromide | C₄H₆Br₂O | 229.90 | 11 | 1.50 mL (2.53 g) | 20769-85-1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 25 | 3.48 mL (2.53 g) | 121-44-8 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 100 mL | 75-09-2 |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | 50 mL | 144-55-8 |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | 50 mL | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | 7487-88-9 |
| Ethyl Acetate (for recrystallization) | C₄H₈O₂ | 88.11 | - | As needed | 141-78-6 |
| Hexanes (for recrystallization) | C₆H₁₄ | 86.18 | - | As needed | 110-54-3 |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the setup is flame-dried or oven-dried and purged with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 2-amino-5-nitrophenol (1.54 g, 10 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir the resulting suspension. Add triethylamine (3.48 mL, 25 mmol).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acylation: Dissolve 2-bromo-2-methylpropionyl bromide (1.50 mL, 11 mmol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting aminophenol.
-
Work-up - Quenching: Upon completion, carefully pour the reaction mixture into 50 mL of saturated aqueous sodium bicarbonate solution to quench any remaining acyl bromide and neutralize the triethylammonium hydrobromide salt.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of boiling ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum. The expected product is a solid.
Workflow and Characterization
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow for synthesis and purification.
Product Characterization
To confirm the identity and purity of the synthesized 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (MW: 222.20 g/mol ), the following analytical techniques are recommended:
-
¹H NMR: Expect characteristic peaks for the aromatic protons (with splitting patterns influenced by the nitro and oxazinone substituents) and a singlet for the two equivalent methyl groups at the C2 position.
-
¹³C NMR: Expect signals for the quaternary C2 carbon, the carbonyl carbon (C3), and distinct signals for the aromatic carbons.
-
FT-IR: Look for characteristic absorption bands for the amide carbonyl (C=O) stretch (~1680-1700 cm⁻¹), the C-N stretch, and the asymmetric and symmetric stretches of the nitro group (NO₂) (~1520 and ~1340 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated species [M+H]+ should be observed at m/z corresponding to the molecular weight of the product.
-
Melting Point (MP): A sharp melting point indicates high purity of the crystalline product.
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-bromo-2-methylpropionyl bromide: This reagent is corrosive and a lachrymator. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
2-amino-5-nitrophenol: May be harmful if ingested, inhaled, or absorbed through the skin. It is a potential skin and eye irritant[7].
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.
-
Triethylamine: Flammable liquid with a strong odor. Corrosive and can cause severe skin and eye irritation.
-
Quenching: The quenching of acyl bromide is exothermic. Perform this step slowly and carefully.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. By leveraging a one-pot acylation-cyclization strategy, this method provides efficient access to a valuable heterocyclic building block. The clear, step-by-step instructions, coupled with the underlying scientific rationale and safety guidelines, are intended to empower researchers to successfully synthesize this compound for applications in drug discovery and chemical biology.
References
-
Title: Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega (Published by NIH) URL: [Link]
-
Title: S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles Source: Chemistry – An Asian Journal (Published by PubMed) URL: [Link]
-
Title: Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one Source: PrepChem.com URL: [Link]
-
Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: Molecules (Published by NIH) URL: [Link]
-
Title: Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade Source: ResearchGate (Originally Journal of the American Chemical Society) URL: [Link]
-
Title: Synthesis of Benzoxazinones Source: Organic Chemistry Portal URL: [Link]
-
Title: Representative benzoxazinones and nitrogen‐containing heterocyclic compounds with phenol hydroxyl Source: ResearchGate URL: [Link]
-
Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: RSC Advances (Published by NIH) URL: [Link]
-
Title: Synthesis and Screening of some benzoxazinone derivatives Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: 2-Amino-5-Nitrophenol Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of Benzoxazolones From Nitroarenes or Aryl Halides Source: Organic Letters (Published by PubMed) URL: [Link]
-
Title: Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition Source: Toxicology Research (Published by NIH) URL: [Link]
-
Title: Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process Source: J-GLOBAL, Japan Science and Technology Agency URL: [Link]
-
Title: Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][8]oxazin-4-ones as potent anticancer and antioxidant agents Source: Bioorganic Chemistry (Published by NIH) URL: [Link]
-
Title: Chemistry of 4H-3,1-Benzoxazin-4-ones Source: International Journal of Modern Organic Chemistry URL: [Link]
Sources
- 1. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. exsyncorp.com [exsyncorp.com]
- 7. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. S8 -Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Analytical Characterization of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Abstract
This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. The protocols herein are designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and validated methods to confirm the identity, purity, and structural integrity of this nitroaromatic benzoxazinone derivative. The guide integrates chromatographic separations with spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices and are framed within the context of established regulatory guidelines for analytical validation.
Introduction and Analytical Strategy
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one is a heterocyclic compound featuring a benzoxazinone core, a structural motif found in various pharmacologically active molecules.[1][2] The presence of a nitro group significantly influences its chemical properties and necessitates precise analytical control. Accurate and comprehensive characterization is paramount for its use in research and development, ensuring reproducibility of experimental results and adherence to quality standards.
This guide presents an integrated analytical workflow. The strategy begins with unambiguous structural confirmation using mass spectrometry and NMR, proceeds to purity assessment and quantification via a validated HPLC-UV method, and is completed by corroborative functional group analysis through FTIR and UV-Vis spectroscopy. This multi-faceted approach ensures a holistic and confident characterization of the molecule.
Figure 1: Integrated workflow for the comprehensive characterization of the target compound.
Safety and Handling
Nitroaromatic compounds are recognized as potentially hazardous and require careful handling.[3] They can be toxic, mutagenic, and may explode upon heating under confinement.[4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemically resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and prevent contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and strong oxidizing agents. Keep the container tightly sealed.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
The target compound is classified as hazardous to the aquatic environment (Aquatic Chronic 2).[7]
Physicochemical Properties
A summary of the key identifiers and properties for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [7] |
| Molecular Weight | 222.20 g/mol | [7] |
| CAS Number | 85160-84-5 | [7] |
| Appearance | Solid | [7] |
| SMILES String | CC1(C)Oc2ccc(cc2NC1=O)=O | |
| InChI Key | YKXZRZGZJZYBBH-UHFFFAOYSA-N | [7] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for determining the purity of pharmaceutical compounds and for quantitative analysis (assay).[8] A reverse-phase method is proposed, as it is ideally suited for retaining and separating moderately polar aromatic compounds.
Principle of the Method
The compound is separated on a nonpolar stationary phase (C18) using a polar mobile phase. By gradually increasing the organic solvent (acetonitrile) concentration, the analyte is eluted from the column and detected by its UV absorbance. Purity is determined by calculating the area percent of the main peak relative to all other peaks.
Recommended HPLC-UV Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: A well-characterized reference standard of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | 285 nm | Corresponds to a significant absorption maximum (λmax) of the nitroaromatic chromophore (see Sec 6.2). |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 15.0 | 95 | |
| 17.0 | 95 | |
| 17.1 | 30 | |
| 20.0 | 30 |
Method Validation Framework (ICH Q2(R2))
To ensure the method is fit for its intended purpose, validation should be performed according to ICH guidelines.[9] The objective of validation is to demonstrate that the analytical procedure is suitable and reliable.[10][11]
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0. This confirms the system is performing correctly.[11]
-
Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a DAD to confirm spectral homogeneity across the peak.
-
Linearity: Prepare a series of at least five standard solutions covering a range from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should meet predefined criteria.
-
-
Robustness: Intentionally vary method parameters (e.g., column temperature ±2°C, flow rate ±0.1 mL/min, mobile phase pH/composition slightly) to assess the method's reliability during normal use.
Structural Elucidation and Identification
Mass Spectrometry (LC-MS)
Principle: Mass spectrometry is an indispensable tool for confirming molecular weight.[8] When coupled with the HPLC method described above (using a volatile modifier like formic acid), it provides retention time and mass data simultaneously. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.
Protocol:
-
Interface the HPLC system with a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry - HRMS).
-
Set the ESI source to positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
Analyze the sample at ~0.1 mg/mL.
Expected Results:
-
Molecular Ion: The primary ion expected is the protonated molecule [M+H]⁺.
-
Calculated (Monoisotopic): C₁₀H₁₁N₂O₄⁺ = 223.0662 m/z
-
Observed: High-resolution analysis should yield a mass within 5 ppm of the calculated value.
-
-
Fragmentation: Key fragments may include loss of the nitro group (-46 Da) or cleavage within the oxazinone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides the most definitive evidence of molecular structure by mapping the carbon-hydrogen framework.[12] Both ¹H and ¹³C NMR are required for full characterization.
Protocol:
-
Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[13]
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| gem-Dimethyl (2 x CH₃) | Singlet, 6H, ~1.5 ppm | ~25 ppm |
| Methylene (CH₂) | Singlet, 2H, ~4.5 ppm | ~55 ppm |
| Aromatic (Ar-H) | Multiplet system, 3H, ~7.0-8.2 ppm (ABX or similar) | ~110-150 ppm (6 signals) |
| Amide (N-H) | Broad singlet, 1H, ~8.5-9.5 ppm (exchangeable with D₂O) | - |
| Carbonyl (C=O) | - | ~165 ppm |
| Quaternary (C(CH₃)₂) | - | ~80 ppm |
Spectroscopic Confirmation
The combination of FTIR and UV-Vis spectroscopy provides complementary information, confirming the presence of key functional groups and the electronic nature of the molecule.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups by measuring their characteristic vibrations upon absorption of infrared radiation.
Protocol:
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3100 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1680-1650 | C=O Stretch | Amide (Lactam) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1530-1500 | N-O Asymmetric Stretch | Nitro Group (Ar-NO₂) |
| ~1350-1330 | N-O Symmetric Stretch | Nitro Group (Ar-NO₂) |
| ~1250-1200 | C-O-C Asymmetric Stretch | Ether |
Note: These are typical ranges. The FTIR spectrum of a related nitrobenzoate ester shows strong nitro group absorptions at 1523 and 1343 cm⁻¹.[15]
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of the nitro-substituted benzene ring is a strong chromophore, making this technique useful for confirmation and for selecting an optimal HPLC detection wavelength.[16]
Protocol:
-
Prepare a dilute solution of the compound (~10 µg/mL) in a UV-transparent solvent like methanol or acetonitrile.
-
Use the same solvent as a blank reference.
-
Scan the absorbance from 200 to 400 nm.
Expected Results:
-
The spectrum is expected to show one or more strong absorption maxima (λmax) between 250 and 350 nm, characteristic of π → π* transitions in a substituted nitroaromatic system. A λmax around 285 nm would be a reasonable estimate and justifies its use as the monitoring wavelength in the HPLC method.
Integrated Data Interpretation
A complete and confident characterization of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one relies on the convergence of data from all the described techniques. No single method is sufficient on its own.
Figure 2: Convergence of analytical data for final compound characterization.
Conclusion
The suite of protocols detailed in this application note provides a robust framework for the comprehensive analytical characterization of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. By integrating chromatographic separation for purity and assay with a range of spectroscopic techniques (MS, NMR, FTIR, and UV-Vis) for structural confirmation, researchers can ensure the quality, identity, and integrity of their material. Adherence to the principles of method validation outlined by the ICH is essential for generating reliable and defensible data suitable for regulatory and research purposes.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Safety Data Sheet. (2019).
- Encyclopaedia of Occupational Health and Safety. (2011).
- NIOSH Manual of Analytical Methods. (2005).
- Organic Process Research & Development. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- SIELC Technologies. (n.d.). Separation of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- on Newcrom R1 HPLC column.
- The Royal Society of Chemistry. (n.d.).
-
Sigma-Aldrich. (n.d.). 2,2-Dimethyl-6-nitro-2H-benzo[b][9][10]oxazin-3(4H)-one AldrichCPR.
- Sci-Hub. (n.d.). Synthesis, IR, UV/vis-, 1H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans.
-
Sigma-Aldrich. (n.d.). 2,2-Dimethyl-6-nitro-2H-benzo[b][9][10]oxazin-3(4H)-one AldrichCPR.
- Bulanov, A. O., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed.
- Nefisath, P., et al. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives.
- Patsnap Eureka. (2025). Comparing FTIR and UV-Vis for Chemical Analysis.
- ResearchGate. (n.d.). FTIR spectrum of (a)
- Molecules. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- Ghassab, N., et al. (n.d.).
- Molecules. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
- Biochemistry Research International. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed.
- Mini-Reviews in Medicinal Chemistry. (2020).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review.
Sources
- 1. oaji.net [oaji.net]
- 2. jocpr.com [jocpr.com]
- 3. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 4. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. 2,2-Dimethyl-6-nitro-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 85160-84-5 [sigmaaldrich.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the use of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in cell culture experiments. This document outlines the hypothesized mechanism of action, detailed protocols for its application, and methods for assessing its biological effects, particularly in the context of cellular responses to hypoxia.
Introduction to 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one belongs to the benzoxazinone class of heterocyclic compounds. This family of molecules is noted for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific structure of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, particularly the presence of a nitro group on the aromatic ring, suggests a potential role as a hypoxia-activated agent.[4]
Hypothesized Mechanism of Action: A Focus on Hypoxia
The presence of a nitroaromatic moiety is a key structural feature of many hypoxia-activated prodrugs.[5][6] In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group can undergo enzymatic reduction by cellular reductases.[7][8] This reduction can lead to the formation of cytotoxic species that selectively target cells in hypoxic regions, while remaining less toxic to cells in well-oxygenated (normoxic) tissues.[5][7]
This selective activation is due to the fact that in the presence of oxygen, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound in a "futile cycle," preventing the formation of the toxic effector.[5] Therefore, it is hypothesized that 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one may act as a bioreductive agent, exhibiting enhanced cytotoxicity under hypoxic conditions.
A primary pathway governing the cellular response to hypoxia is mediated by the Hypoxia-Inducible Factors (HIFs). HIF-1α, a key component of this pathway, is rapidly degraded under normoxic conditions. However, in a hypoxic environment, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[9] The investigation of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one's effect on the HIF-1α pathway is a critical step in elucidating its mechanism of action.
Caption: General experimental workflow for assessing compound activity.
Assessment of Cell Viability (MTT Assay)
This assay determines the cytotoxic effects of the compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Treatment Condition | Compound Concentration (µM) | Incubation Time (h) | Expected Outcome |
| Normoxia | 0.1 - 100 | 48 | Minimal to moderate cytotoxicity |
| Hypoxia | 0.1 - 100 | 48 | Increased cytotoxicity compared to normoxia |
Western Blot Analysis of HIF-1α
This protocol is for detecting the stabilization of the HIF-1α protein.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Crucially, for HIF-1α detection, all lysis and sample preparation steps should be performed on ice to minimize protein degradation. [9][10]The use of lysis buffers containing CoCl₂ can also help stabilize HIF-1α during sample preparation. [11]2. Determine protein concentration using the BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. [10]4. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for the loading control to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for HIF Target Genes
This method quantifies the expression of genes regulated by HIF-1α, such as VEGF and GLUT1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (VEGF, GLUT1) and a reference gene (e.g., GAPDH, ACTB) [12][13][14] Procedure:
-
Following treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target and reference genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Data Interpretation
-
Hypoxia-Selective Cytotoxicity: A significantly lower IC₅₀ value for the compound under hypoxic conditions compared to normoxic conditions would support the hypothesis of it being a hypoxia-activated agent.
-
HIF-1α Stabilization: An increase in the HIF-1α protein band intensity on a Western blot in cells treated with the compound under normoxia would suggest that the compound inhibits HIF-1α degradation. Conversely, a lack of effect on HIF-1α stabilization, coupled with hypoxia-selective cytotoxicity, might indicate a mechanism of action downstream or independent of HIF-1α stabilization.
-
Upregulation of HIF Target Genes: An increase in the mRNA levels of VEGF and GLUT1 in response to compound treatment would correlate with the stabilization and increased activity of HIF-1α.
References
-
Muthusamy, A., et al. (2012). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Journal of Biomolecular Techniques: JBT, 23(3), 97. Available at: [Link]
-
Chavda, V., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6285. Available at: [Link]
-
Gámez-Montaño, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. Available at: [Link]
-
Grillon, C., et al. (1990). RT-PCR method to quantify vascular endothelial growth factor expression. Boletin de estudios medicos y biologicos, 38(1-4), 3-8. Available at: [Link]
-
Michiels, C. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), e3539. Available at: [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187. Available at: [Link]
-
Rani, N., et al. (2022). Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines That Act as RAGE Inhibitors. Applied Microbiology, 3(1), 17-31. Available at: [Link]
-
Moreno, R. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Bio-Techne. Retrieved from [Link]
-
Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Retrieved from [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate. Retrieved from [Link]
-
Amadio, P., et al. (2020). Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. Frontiers in Neuroscience, 14, 725. Available at: [Link]
-
Chavda, V., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Retrieved from [Link]
-
Liu, Y., et al. (2023). VEGF Induces Expression of Genes That Either Promote or Limit Relaxation of the Retinal Endothelial Barrier. International Journal of Molecular Sciences, 24(7), 6432. Available at: [Link]
-
Giatromanolaki, A., et al. (1999). Quantitative RT-PCR assay for VEGF mRNA in human tumors of the kidney. Anticancer Research, 19(5B), 4051-4054. Available at: [Link]
-
Michiels, C. (2011). Induction and Testing of Hypoxia in Cell Culture. ResearchGate. Retrieved from [Link]
-
Hoffman, P. S., et al. (2015). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PLoS ONE, 10(12), e0142993. Available at: [Link]
-
Dembitsky, V. M., et al. (2017). Biological Activities of Nitro Steroids. Journal of Pharmaceutical Research International, 18(4), 1-19. Available at: [Link]
-
ResearchGate. (n.d.). (a) Real-time quantitative RT-PCR analysis of VEGF, TGF-, Ang-1, HGF,... Retrieved from [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. Retrieved from [Link]
-
Gamez-Montano, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Organic and Medicinal Chemistry International. Retrieved from [Link]
-
Lin, C.-C., et al. (2014). A novel experimental hypoxia chamber for cell culture. American Journal of Cancer Research, 4(1), 51-58. Available at: [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. Retrieved from [Link]
-
OriGene Technologies. (n.d.). VEGF Receptor 1 (FLT1) Human qPCR Primer Pair (NM_002019). Retrieved from [Link]
-
Stochmal, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411. Available at: [Link]
-
Siddiqui, N., et al. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Chemical and Pharmaceutical Research, 12(1), 1-8. Available at: [Link]
-
Atwell, G. J., et al. (2003). Substituent Effects on the Properties of Nitro seco-1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (nitroCBI) Prodrugs of DNA Minor Groove Alkylating Agents. Journal of Medicinal Chemistry, 46(17), 3634-3644. Available at: [Link]
Sources
- 1. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative RT-PCR assay for VEGF mRNA in human tumors of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one for in vivo studies
An Application Guide for the In Vivo Investigation of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. While direct preclinical data for this specific molecule is not extensively published, its structural characteristics—a nitroaromatic moiety combined with a benzoxazinone scaffold—suggest a strong potential as a bioactivatable agent. This guide is structured around the central hypothesis that the compound is activated by reductases overexpressed in pathological environments, such as cancer. We will delve into the proposed mechanism of action, strategies for formulation, detailed protocols for efficacy and imaging studies, and key pharmacokinetic and pharmacodynamic considerations. The methodologies presented herein are designed to be self-validating, providing a robust framework for investigating the therapeutic and diagnostic potential of this compound.
Introduction and Scientific Rationale
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for a wide spectrum of biological activities, including anticancer and antimicrobial effects[1][2]. The defining features of this molecule are the nitro group at the 6-position and the dimethyl-substituted oxazinone ring. The nitroaromatic group is of particular interest as it can serve as a substrate for nitroreductase (NTR) enzymes or NAD(P)H:quinone oxidoreductase 1 (NQO1)[3][4][5]. These enzymes are frequently overexpressed in the hypoxic microenvironment of solid tumors and in various cancer cell lines, while having minimal expression in healthy tissues[6][7]. This differential expression presents a strategic opportunity for tumor-selective therapies.
Our guiding hypothesis is that 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one functions as a prodrug. It is selectively reduced by NTR or NQO1 within cancer cells, leading to the formation of cytotoxic agents that induce cell death. This targeted bioactivation could potentially minimize off-target toxicity, a significant challenge in conventional chemotherapy[8]. This document outlines the necessary in vivo studies to validate this hypothesis and characterize the compound's therapeutic potential.
Proposed Mechanism of Bioactivation
The therapeutic strategy for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one is predicated on its enzymatic activation. NQO1, a cytosolic flavoprotein, catalyzes a two-electron reduction of quinones and nitroaromatic compounds[9][10]. This reduction of the nitro group on the benzoxazinone core is proposed to initiate a cascade of events.
The two-electron reduction by NQO1, using NAD(P)H as a cofactor, converts the nitro group into a nitroso intermediate, and subsequently to a hydroxylamine and then an amino group. The intermediate species, particularly the hydroxylamine, are highly reactive and can lead to the generation of reactive oxygen species (ROS) through futile redox cycling[3][6]. This rapid and massive production of ROS, such as superoxide and hydrogen peroxide, overwhelms the cancer cell's antioxidant defenses, leading to DNA damage, lipid peroxidation, and ultimately, programmed cell death (apoptosis) or necrosis[6][8].
Caption: Experimental workflow for an in vivo anti-tumor efficacy study.
Procedure:
-
Cell Culture: Culture the selected NQO1-positive human cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 million cells suspended in a mixture of media and Matrigel into the flank of 6-8 week old athymic nude mice.[11]
-
Tumor Growth: Allow tumors to establish and grow to a palpable size of approximately 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize the animals into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (e.g., 10 mg/kg)
-
Group 3: 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (e.g., 25 mg/kg)
-
Group 4: Positive control (a standard-of-care chemotherapy agent)
-
-
Treatment Administration: Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection) according to a defined schedule (e.g., daily for 14-21 days).
-
Monitoring: Monitor animal health and body weight daily. Measure tumor volumes with digital calipers 2-3 times per week.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the treatment period.
-
Tissue Collection: At the endpoint, euthanize the mice. Excise the tumors, weigh them, and preserve samples for downstream analysis (e.g., formalin-fixed for histology, snap-frozen for western blotting to confirm NQO1 expression and markers of DNA damage).
Protocol 3: In Vivo Bioluminescence Imaging of Nitroreductase Activity
If the compound is hypothesized to be a substrate for nitroreductase that uncages a signaling molecule, its activity can be monitored non-invasively. This protocol assumes a modified version of the compound is available where its reduction releases a luciferase substrate (a "caged" luciferin).[12]
Materials:
-
Tumor-bearing mice (as in Protocol 2)
-
"Caged" version of the nitrobenzoxazinone compound
-
In vivo imaging system (e.g., IVIS Spectrum) [13][14]* Anesthesia system (isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane and place it inside the imaging chamber of the IVIS system.[13][15]
-
Baseline Imaging: Acquire a baseline image before administering the probe to check for any background signal.
-
Probe Administration: Inject the "caged" compound via i.p. or i.v. route.
-
Kinetic Imaging: Begin acquiring a series of bioluminescence images at set intervals (e.g., every 2-5 minutes) for up to 60 minutes to capture the kinetics of probe activation.[15][16] Use an auto-exposure setting initially to determine the optimal exposure time.[14]
-
Data Analysis: Quantify the bioluminescent signal (radiance) from a region of interest (ROI) drawn around the tumor area. A significant increase in signal over time in the tumor, compared to background tissues, would indicate specific activation of the probe by intratumoral reductases. This can be compared between high and low NQO1-expressing tumors to confirm enzyme specificity.[17]
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Understanding the relationship between the drug's concentration in the body and its effect is crucial for optimizing dosing regimens.[18][19]
-
Pharmacokinetics (PK): This is the study of what the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[18] A preliminary PK study should be conducted in healthy mice to determine key parameters like half-life (t½), maximum concentration (Cmax), and clearance. This involves administering a single dose of the compound and collecting blood samples at various time points for analysis by LC-MS/MS.
-
Pharmacodynamics (PD): This is the study of what the drug does to the body.[18] In the context of this compound, PD markers could include the levels of ROS, DNA damage markers (e.g., γH2AX), or apoptosis markers (e.g., cleaved caspase-3) in tumor tissue at different time points after drug administration.
Integrating PK and PD data allows researchers to establish a dose-exposure-response relationship, which is essential for predicting therapeutic efficacy and potential toxicity.[19][20]
References
-
Moore, Z. et al. (2019). Using a novel NQO1 bioactivatable drug, beta-lapachone (ARQ761), to enhance chemotherapeutic effects by metabolic modulation in Pancreatic Cancer. National Institutes of Health. [Link]
-
Boston University Medical Campus. In Vivo Imaging Core Facility Methods and Protocols. Boston University. [Link]
-
Asher, G. et al. (2001). NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms. PubMed. [Link]
-
Lyons, S. K. (2011). Practical Methods for Molecular In Vivo Optical Imaging. National Institutes of Health. [Link]
-
Cala, S. E. et al. (2018). In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells. Bio-protocol. [Link]
-
Baylor College of Medicine. Protocol for in vivo bioluminescence assay. BCF. [Link]
-
Huang, X. et al. (2017). The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism. PubMed. [Link]
-
Sjögren, E. et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
-
Creative Bioarray. Protocol for in Vivo Imaging in Mice. Creative Bioarray. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Vemula, V. R. (2015). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
Beg, M. M. et al. (2024). Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging. National Institutes of Health. [Link]
-
Lonza (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Curado, S. et al. (2008). Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies. National Institutes of Health. [Link]
-
Gu, C. et al. (2015). Human NAD(P)H:quinone oxidoreductase type I (hNQO1) activation of quinone propionic acid trigger groups. National Institutes of Health. [Link]
-
Boelsterli, U. A. et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. [Link]
-
Feng, P. et al. (2016). Real-Time Bioluminescence Imaging of Nitroreductase in Mouse Model. Figshare. [Link]
-
White, D. T. & Mumm, J. S. (2013). The Nitroreductase System of Inducible Targeted Ablation Facilitates Cell-specific Regenerative Studies in Zebrafish. ResearchGate. [Link]
-
Feng, P. et al. (2016). Real-Time Bioluminescence Imaging of Nitroreductase in Mouse Model. ACS Publications. [Link]
-
K-Rask, T. et al. (2015). Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging. National Institutes of Health. [Link]
-
Greenblatt, D. J. et al. (2000). PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. ACNP. [Link]
-
BioAgilytix. (2024). The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. [Link]
-
Alimentiv. (2023). Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. [Link]
-
Gummadi, S. B. et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. ResearchGate. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. Using a novel NQO1 bioactivatable drug, beta-lapachone (ARQ761), to enhance chemotherapeutic effects by metabolic modulation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human NAD(P)H:quinone oxidoreductase type I (hNQO1) activation of quinone propionic acid trigger groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 15. bcf.technion.ac.il [bcf.technion.ac.il]
- 16. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bioagilytix.com [bioagilytix.com]
- 19. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 20. acnp.org [acnp.org]
Application Notes and Protocols for the Experimental Characterization of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one and Related Benzoxazinones
Application Notes and Protocols for the Experimental Characterization of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one and Related Benzoxazinones
A Guide for Researchers in Drug Discovery and Development
Senior Application Scientist Foreword
The benzoxazinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide to the initial experimental evaluation of 2,2-Dimethyl-6-nitro-2H-benzo[b][4][5]oxazin-3(4H)-one, a representative member of this class. The protocols and strategies outlined herein are designed to be broadly applicable to novel benzoxazinone derivatives for which the biological targets are not yet elucidated.
It is important to note that the chemical nomenclature for benzoxazinones can be complex. The compound specified, 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, is less commonly cited in the scientific literature than its isomer, 2,2-Dimethyl-6-nitro-2H-benzo[b][4][5]oxazin-3(4H)-one.[6][7] This guide will focus on the latter as a representative compound, with the understanding that the fundamental assay principles are transferable.
Our approach is rooted in a tiered screening cascade, beginning with foundational cytotoxicity profiling to establish a therapeutic window, followed by targeted assays to probe potential mechanisms of action such as enzyme inhibition and cellular uptake. This structured methodology ensures a logical, data-driven progression in the characterization of novel chemical entities.
Part 1: Foundational Assays - Cytotoxicity Profiling
A critical first step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability.[8][9] This establishes the concentration range at which the compound can be studied for specific biological effects without inducing widespread cell death. We will detail two robust and widely adopted methods: the MTT assay for assessing metabolic activity and the LDH assay for quantifying membrane integrity.
Principle of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8][10] The amount of formazan is directly proportional to the number of viable cells. In contrast, the Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of membrane integrity.[10][11]
Experimental Workflow: Cytotoxicity Assessment
Caption: Competitive vs. Non-competitive enzyme inhibition.
Part 3: Cellular Bioavailability - Uptake Assays
For a compound to be effective, it must be able to cross the cell membrane and reach its intracellular target. Cellular uptake assays are crucial for determining the bioavailability of a small molecule inhibitor. [12]
Principle of Cellular Uptake Assays
These assays quantify the amount of a compound that has entered the cell. A common method involves incubating cells with the compound, followed by cell lysis and quantification of the intracellular compound concentration, often by liquid chromatography-mass spectrometry (LC-MS/MS). [13]
General Protocol: Cellular Uptake Assay
Materials:
-
Target cell line
-
Culture medium
-
Test compound
-
Uptake buffer (e.g., HBSS)
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to near confluence.
-
Compound Incubation: Wash the cells with uptake buffer and then incubate with the test compound at a defined concentration for various time points (e.g., 0.5, 1, 2, 4 hours). To distinguish between passive diffusion and active transport, experiments can be performed at both 37°C and 4°C. [14]3. Washing: After incubation, rapidly wash the cells multiple times with ice-cold PBS to remove any compound adhering to the cell surface.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the cell lysate by a validated LC-MS/MS method to determine the intracellular concentration of the compound. [13]6. Data Analysis: Plot the intracellular concentration over time to determine the uptake kinetics.
Part 4: Assay Validation and Best Practices
The reliability of experimental data is paramount in drug discovery. Therefore, all assays must be properly validated. [15][16] Key Validation Parameters:
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Repeatability and intermediate precision of the assay.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
A well-designed experiment should always include appropriate controls, such as vehicle controls, positive controls, and negative controls, to ensure the validity of the results. [4]
References
-
A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
-
Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims. Cytometry Part B: Clinical Cytometry. [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Wiley. [Link]
-
Development & Validation of Cell-based Assays. YouTube. [Link]
-
Applying analytical method validation to cell-based potency assays. European Pharmaceutical Review. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One. [Link]
-
Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
-
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Acta Pharmaceutica Sinica B. [Link]
-
Comparative Study of the Cellular Uptake and Intracellular Behavior of a Library of Cyclic Peptide–Polymer Nanotubes with Different Self-Assembling Properties. Biomacromolecules. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. jocpr.com [jocpr.com]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. 2,2-Dimethyl-6-nitro-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 85160-84-5 [sigmaaldrich.com]
- 7. 2,2-Dimethyl-6-nitro-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 85160-84-5 [sigmaaldrich.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - rationale and aims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wiley.com [wiley.com]
high-throughput screening with 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Application Note & Protocols
High-Throughput Screening for Bacterial Nitroreductase Inhibitors Using 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one as a Fluorogenic Substrate
Abstract
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[1][2] Bacterial nitroreductases (NTRs) represent a compelling class of targets for antimicrobial drug discovery. These enzymes, often flavin-dependent oxidoreductases, play roles in various metabolic pathways and are critical for the activation of certain nitroaromatic prodrugs.[3][4] This application note describes a robust, high-throughput screening (HTS) assay for the identification of inhibitors of bacterial nitroreductases. The assay employs 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one as a novel, fluorogenic "turn-on" probe. In the presence of a suitable nicotinamide cofactor, such as NADH, bacterial NTR catalyzes the reduction of the electron-withdrawing nitro group on the benzoxazinone core to an electron-donating amino group. This conversion results in a dramatic increase in fluorescence intensity, providing a sensitive and direct measure of enzyme activity. The protocol is optimized for a 384-well plate format, enabling the rapid screening of large compound libraries.
Introduction: The Rationale for Targeting Bacterial Nitroreductases
Bacterial nitroreductases are a diverse family of enzymes that catalyze the reduction of nitro-containing compounds using flavin mononucleotide (FMN) as a cofactor and NAD(P)H as an electron donor.[4][5] This enzymatic activity is not only crucial for the metabolism of various substrates but is also implicated in bacterial pathogenesis and survival mechanisms. Furthermore, the selective expression of certain nitroreductases in pathogenic bacteria compared to host cells presents an attractive therapeutic window. Inhibiting these enzymes could disrupt essential bacterial processes or enhance the efficacy of existing therapies.
The development of effective HTS assays is paramount for discovering novel inhibitors from large chemical libraries.[6][7] A critical component of a successful biochemical HTS assay is a reliable and sensitive substrate that produces a strong, measurable signal upon enzymatic turnover. Here, we introduce 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one as an exemplary substrate for this purpose. Its inherent chemical properties allow for a distinct change in fluorescence upon reduction of the nitro group, making it an ideal tool for HTS applications.
Assay Principle and Mechanism
The core of this screening assay is the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product. 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one is largely non-fluorescent due to the strong electron-withdrawing nature of the nitro (-NO₂) group, which quenches the intrinsic fluorescence of the benzoxazinone scaffold.
The enzymatic reaction proceeds via a ping-pong bi-bi mechanism, which is characteristic of many nitroreductases.[4][5]
-
Oxidative Half-Reaction: The enzyme's FMN cofactor is first reduced by NADH.
-
Reductive Half-Reaction: The reduced FMN then transfers electrons to the substrate, 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, reducing the nitro group to an amino group (-NH₂).
This conversion to 6-amino-2,2-dimethyl-2H-benzo[e]oxazin-4(3H)-one introduces a powerful electron-donating group, which drastically alters the electronic properties of the molecule, leading to a significant increase in its quantum yield and a shift in its emission spectrum, resulting in a bright fluorescent signal. Inhibitors of the nitroreductase will prevent this conversion, resulting in a low fluorescence signal, which is easily distinguishable from the high signal of the uninhibited reaction.
Caption: Enzymatic conversion of the non-fluorescent substrate to a fluorescent product.
Materials and Reagents
-
Compound: 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (Supplier: e.g., Sigma-Aldrich, CAS 85160-84-5)[8]
-
Enzyme: Recombinant bacterial nitroreductase (e.g., from Escherichia coli, NfsB)
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Buffer: 50 mM Potassium Phosphate, pH 7.0
-
Solvent: Dimethyl sulfoxide (DMSO), HTS grade
-
Positive Control: A known nitroreductase inhibitor (e.g., Dicoumarol)
-
Plates: 384-well, black, flat-bottom, non-treated polystyrene microplates
-
Equipment:
-
Automated liquid handler (optional, for high throughput)
-
Fluorescence plate reader with excitation/emission filters for ~390 nm and ~460 nm, respectively (wavelengths to be optimized empirically).
-
Centrifuge for microplates
-
Standard laboratory pipettes and consumables
-
Detailed Protocols
Reagent Preparation
Causality Behind Choices:
-
Buffer: Potassium phosphate at pH 7.0 is chosen as it provides a stable environment for many bacterial nitroreductases and maintains the protonation state of the cofactor and enzyme active site residues.
-
DMSO Concentration: The final DMSO concentration in the assay is kept at ≤1% to minimize its potential inhibitory effects on the enzyme, ensuring that observed inhibition is due to the test compounds.
-
Assay Buffer (50 mM Potassium Phosphate, pH 7.0): Prepare from monobasic and dibasic stock solutions. Filter sterilize and store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve 2.22 mg of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (MW: 222.20 g/mol ) in 1 mL of 100% DMSO. Store in small aliquots at -20°C, protected from light.
-
NADH Stock Solution (20 mM): Prepare fresh on the day of the assay by dissolving the required amount in Assay Buffer. Keep on ice. NADH solutions are prone to degradation.
-
Enzyme Working Solution (2X concentration): Dilute the stock enzyme solution in Assay Buffer to twice the final desired concentration (e.g., 2 µg/mL for a final concentration of 1 µg/mL). Keep on ice. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio within a linear reaction phase.
-
Substrate/NADH Working Solution (2X concentration): Dilute the Substrate Stock Solution and the NADH Stock Solution in Assay Buffer to achieve twice the final desired concentration. For example, for a final concentration of 10 µM substrate and 200 µM NADH, prepare a 2X solution containing 20 µM substrate and 400 µM NADH.
-
Test Compounds and Controls: Prepare stock solutions of test compounds in 100% DMSO. For the HTS, create a compound plate by serially diluting these stocks. The positive control (e.g., 10 mM Dicoumarol in DMSO) and negative control (100% DMSO) should be included on this plate.
High-Throughput Screening Protocol (384-Well Format)
The following protocol describes a final assay volume of 20 µL.
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 200 nL of test compounds, positive control, or DMSO from the compound source plate into the wells of a 384-well black assay plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Enzyme Addition: Add 10 µL of the 2X Enzyme Working Solution to all wells of the assay plate.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the reaction is initiated. This is a self-validating step; compounds that require time to engage their target will be accurately identified.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/NADH Working Solution to all wells to start the reaction.
-
Incubation: Mix the plate on a shaker for 1 minute. Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction remains in the linear range for the uninhibited control.
-
Signal Detection: Measure the fluorescence intensity on a plate reader.
-
Excitation Wavelength: ~390 nm
-
Emission Wavelength: ~460 nm
-
Note: These wavelengths are hypothetical and must be empirically determined by performing excitation and emission scans of the enzymatically generated product.
-
Data Presentation and Analysis
Assay Parameters Summary
| Parameter | Final Condition | Rationale |
| Total Volume | 20 µL | Conserves reagents and is compatible with HTS automation. |
| Plate Format | 384-well, black | Minimizes well-to-well crosstalk and background fluorescence. |
| Substrate Conc. | 10 µM | Should be at or near the Kₘ value for optimal sensitivity to competitive inhibitors. |
| NADH Conc. | 200 µM | A saturating concentration to ensure the reaction is not limited by the cofactor. |
| Enzyme Conc. | 1 µg/mL | Empirically determined to give a strong signal within the linear range. |
| DMSO Conc. | 1% | Minimizes solvent effects on enzyme activity. |
| Incubation | 30 min at 37°C | Provides sufficient time for product formation while maintaining linearity. |
Data Analysis
-
Controls:
-
High Signal (Negative Control): Wells containing DMSO only (0% inhibition).
-
Low Signal (Positive Control): Wells containing a saturating concentration of a known inhibitor like Dicoumarol (100% inhibition).
-
-
Calculation of Percent Inhibition:
-
Assay Quality Control (Z'-factor): The quality and robustness of the HTS assay should be validated by calculating the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.
HTS Workflow Visualization
The overall workflow for the high-throughput screen is depicted below.
Caption: High-throughput screening workflow from reagent preparation to hit identification.
References
-
Nitroreductase (NTR), found in various bacteria, plays a crucial role in the detoxification of nitro-containing compounds, making it a valuable target for bacterial detection. In this study, we developed an NTR-responsive fluorescent probe (IND–NO2 ) for the selective detection of NTR activity in microorganisms. (2025). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]
-
Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Victoria University of Wellington. [Link]
-
Kovács, R., et al. (2022). Novel 3D-Printed Replica Plate Device Ensures High-Throughput Antibacterial Screening of Halophilic Bacteria. MDPI. [Link]
-
AstraZeneca. (2024, February 12). High throughput screening at The DISC: a new era of drug discovery [Video]. YouTube. [Link]
-
Miller, J. H., et al. (2018). Development and Evaluation of a High-Throughput Screening Method for Bacterial Antibiotic Production. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. [Link]
-
Stokes, J. M., et al. (2022). A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery. PLOS Computational Biology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development and Evaluation of a High-Throughput Screening Method for Bacterial Antibiotic Production | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 3. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ackerleylab.com [ackerleylab.com]
- 5. Nitroreductase - Creative Enzymes [creative-enzymes.com]
- 6. youtube.com [youtube.com]
- 7. A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery | PLOS Computational Biology [journals.plos.org]
- 8. 2,2-Dimethyl-6-nitro-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 85160-84-5 [sigmaaldrich.com]
Information Not Available for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Subject Matter Expert Analysis: Following a comprehensive search of scientific literature and chemical supplier databases, we have determined that there is no currently available information on the synthesis, characterization, or application of the specific chemical compound 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one . The initial query and subsequent targeted searches did not yield any data regarding its use as a chemical probe, its biological targets, or established protocols for its application in research.
The searches consistently retrieved information on related but structurally distinct isomers, such as the benzo[b][1,4]oxazin and benzo[d][1,3]oxazin series. While the broader class of benzoxazinones has been explored for various biological activities, this information is not directly applicable to the specific benzo[e][1,3]oxazin isomer requested.
General Overview of the Benzoxazinone Scaffold
For informational purposes, we provide a brief overview of the broader benzoxazinone chemical class, which may serve as a foundational starting point for researchers interested in this scaffold.
Benzoxazinones are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. These activities are highly dependent on the specific isomeric form and the nature and position of substituents on the benzoxazine core.
General Synthetic Approaches
The synthesis of benzoxazinone cores can be achieved through various chemical reactions, typically involving the cyclization of substituted anthranilic acids or salicylic acids with appropriate reagents. The specific synthetic route is dictated by the desired isomeric form and substitution pattern.
Reported Biological Activities of Benzoxazinone Analogs
Various derivatives of benzoxazinones have been investigated for a range of pharmacological effects, including:
-
Anticancer Properties: Certain benzoxazinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Antioxidant Activity: Some compounds within this class have demonstrated the ability to scavenge free radicals.
-
Antimicrobial Effects: Antibacterial and antifungal activities have been reported for select benzoxazinone analogs.
It is crucial to reiterate that these reported activities are for other members of the benzoxazinone family and cannot be extrapolated to the specific, uncharacterized compound of interest. Any investigation into 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one would require de novo synthesis, full chemical and physical characterization, and subsequent biological screening to determine its properties and potential applications.
The Nitro-Benzoxazinone Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: In the landscape of contemporary medicinal chemistry, the benzoxazinone core represents a privileged heterocyclic scaffold, consistently yielding compounds with a broad spectrum of biological activities. The strategic introduction of a nitro group onto this framework gives rise to nitro-benzoxazinone derivatives, a chemical class that has demonstrated significant potential across multiple therapeutic areas. The electron-withdrawing nature of the nitro moiety can profoundly influence the molecule's electronic properties, reactivity, and interactions with biological targets, making these derivatives particularly compelling for drug discovery programs. This comprehensive guide provides an in-depth exploration of the applications of nitro-benzoxazinone derivatives, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
Part 1: The Chemistry of Nitro-Benzoxazinone Derivatives: Synthesis and Characterization
The synthesis of nitro-benzoxazinone derivatives is typically achieved through a straightforward and versatile condensation reaction. The most common approach involves the reaction of a substituted anthranilic acid bearing a nitro group, such as 4-nitroanthranilic acid, with various acyl chlorides in the presence of a base. This method allows for the facile introduction of a wide range of substituents at the 2-position of the benzoxazinone ring, enabling the exploration of structure-activity relationships (SAR).
Protocol 1: General Synthesis of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones[3]
This protocol describes a general and efficient method for the synthesis of a library of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.
Materials:
-
4-Nitroanthranilic acid
-
Substituted benzoyl chlorides (e.g., 4-methylbenzoyl chloride, 4-bromobenzoyl chloride)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Phosphorous oxychloride (POCl₃)
-
Hydrochloric acid (conc.)
-
Sodium bicarbonate (5% aqueous solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Stirring bar
-
Dropping funnel
-
Beakers
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-nitroanthranilic acid (0.01 mol) in 50 mL of anhydrous toluene.
-
Addition of Reagents: To the stirred suspension, add the desired substituted aniline (0.01 mol).
-
Slow Addition of POCl₃: Over a period of 30 minutes, add phosphorous oxychloride (0.01 mol) dropwise to the reaction mixture with constant stirring. This slow addition is crucial to control the exothermic reaction.
-
Reflux: After the addition is complete, reflux the reaction mixture for a specified time (typically 3-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully digest the reaction mixture with 100 mL of water containing 10 mL of concentrated HCl for 1 hour. This step hydrolyzes any remaining phosphorous oxychloride and protonates the product.
-
Neutralization: Neutralize the acidic solution with a 5% aqueous solution of sodium bicarbonate until the effervescence ceases. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product using a Buchner funnel and wash it thoroughly with water. Dry the crude product.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the pure 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.
Part 2: Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Nitro-benzoxazinone derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and pro-apoptotic activities against a variety of cancer cell lines.[2][3] Their mechanism of action is often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.
Mechanism of Anticancer Action
A significant body of evidence suggests that certain nitro-benzoxazinone derivatives exert their anticancer effects by targeting the c-Myc oncogene. These compounds have been shown to downregulate the expression of c-Myc mRNA, which in turn inhibits cancer cell proliferation and migration. This downregulation is believed to be mediated by the induction and stabilization of G-quadruplex structures in the promoter region of the c-Myc gene.
Figure 1. Anticancer mechanism of nitro-benzoxazinone derivatives.
Quantitative Anticancer Activity
The in vitro antiproliferative activity of nitro-benzoxazinone derivatives is commonly evaluated using the MTT assay against various human cancer cell lines.
| Derivative Class | Specific Compound(s) | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference |
| Amino Quinazolinone/Benzoxazinone | 3, 7, 8, 10, 13, 15 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 µM | [4] |
| Derivative 7 | HepG2, MCF-7, HCT-29 | Profile comparable to Doxorubicin | [4] | |
| Nitro-Substituted Benzoxazinone | 3c | HeLa (Cervical) | ~28.54% cell viability (close to Doxorubicin) | [4] |
| 3a, 3k | HeLa (Cervical) | ~44.67% and ~38.21% cell viability respectively | [4] |
Table 1. In Vitro Antiproliferative Activity of Benzoxazinone Derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the procedure for evaluating the cytotoxic effects of nitro-benzoxazinone derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Nitro-benzoxazinone derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitro-benzoxazinone derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Part 3: Antimicrobial Applications: Combating Pathogenic Microorganisms
The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antimicrobial agents. Nitro-benzoxazinone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Mechanism of Antimicrobial Action
The antimicrobial activity of nitroaromatic compounds, including nitro-benzoxazinone derivatives, is generally attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly toxic to the microbial cell. These reactive species can cause widespread cellular damage by reacting with various biomolecules, including DNA, leading to strand breaks and inhibition of replication.
Figure 2. Antimicrobial mechanism of nitro-benzoxazinone derivatives.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of nitro-benzoxazinone derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 6-Nitro-2-benzoxazolinone derivative | Staphylococcus aureus | Moderate activity | [5] |
| Escherichia coli | Moderate activity | [5] | |
| Candida albicans | Higher activity than predicted | [5] | |
| 2-(5-(4-nitrophenyl)-1H-pyrazol-3-yl)phenol | Acinetobacter baumannii | 43% inhibition at 32 µg/mL | [6] |
| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | Fungicidal activity | [6] |
Table 2. Antimicrobial Activity of Nitro-Benzoxazinone Derivatives.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of nitro-benzoxazinone derivatives against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nitro-benzoxazinone derivatives (dissolved in DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the nitro-benzoxazinone derivatives in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (CAMHB without compound) and a sterility control well (uninoculated CAMHB).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control). The final volume in the test wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Part 4: Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Nitro-benzoxazinone derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of certain benzoxazinone derivatives are mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. A key mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] Under inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Nitro-benzoxazinone derivatives can inhibit the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB and thereby downregulating the expression of iNOS and COX-2, leading to reduced production of nitric oxide (NO) and prostaglandins, respectively.
Figure 3. Anti-inflammatory mechanism via NF-κB inhibition.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of nitro-benzoxazinone derivatives can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide in LPS-stimulated macrophages.
| Compound Class | Specific Compound(s) | Assay | Activity Metric | Reference |
| Mannich bases of 5-nitro-2-benzoxazolinone | 3a, 3b, 3c, 3d, 3h | Carrageenan-induced hind paw edema in mice | >30% inhibition | [1] |
| 2H-1,4-benzoxazin-3(4H)-one derivatives | e2, e16, e20 | LPS-induced NO production in BV-2 cells | Significant reduction | [8][9] |
| 27 | TNF-α inhibition | IC₅₀: 7.83 ± 0.95 µM | [9] | |
| 27 | IL-1β inhibition | IC₅₀: 15.84 ± 0.82 µM | [9] |
Table 3. Anti-inflammatory Activity of Nitro-Benzoxazinone Derivatives.
Protocol 4: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the Griess assay to quantify nitrite, a stable product of NO, in the culture supernatant of LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Nitro-benzoxazinone derivatives (dissolved in DMSO)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the nitro-benzoxazinone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of inhibition of NO production for each compound concentration.
Conclusion and Future Perspectives
Nitro-benzoxazinone derivatives represent a highly versatile and promising scaffold in drug discovery. Their straightforward synthesis allows for extensive structural modifications, facilitating the optimization of their biological activities. The compelling preclinical data, particularly in the areas of oncology, infectious diseases, and inflammation, underscore the therapeutic potential of this chemical class. Future research should focus on elucidating the precise molecular targets and further unraveling the complex mechanisms of action of these compounds. In vivo efficacy studies and toxicological profiling of the most potent derivatives are crucial next steps to translate these promising laboratory findings into clinically viable drug candidates. The continued exploration of the nitro-benzoxazinone scaffold is poised to deliver novel and effective treatments for a range of debilitating diseases.
References
- Pilli, G., Erdoğan, H., & Sunal, R. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung, 43(12), 1351-1354.
-
Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252.
-
Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed.
- Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.
- BenchChem. (2025).
- Li, H., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12.
- Li, H., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central.
- Rowlinson, S. W., et al. (2003). A screening method for the discovery of inhibitors of human cyclooxygenase-2.
- Araya-Cloutier, C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. European Journal of Medicinal Chemistry, 158, 837-852.
- Araya-Cloutier, C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed.
- Vaskevych, A., et al. (2021). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives.
- BenchChem. (2025).
- Zúñiga, G. E., et al. (1997). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 45(8), 3255-3257.
- BenchChem. (2025).
- El-Hashash, M. A., et al. (2013). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
Sources
- 1. Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Formulation of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
For: Researchers, scientists, and drug development professionals.
Introduction
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one is a nitroaromatic heterocyclic compound of interest in contemporary research. As with many novel chemical entities, its physicochemical properties are not yet extensively characterized, posing challenges for its formulation in biological and pharmacological studies. The presence of the nitro group and the rigid, fused ring structure suggests potential for poor aqueous solubility, a common hurdle in drug discovery that can significantly impact bioavailability and experimental reproducibility.[1][2][3][4]
This document provides a comprehensive guide to the systematic formulation of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one for both in vitro and in vivo experiments. The protocols herein are designed to be a self-validating system, guiding the researcher from initial characterization and solvent screening to the development of robust vehicle systems suitable for preclinical evaluation. The causality behind each experimental choice is explained to empower the end-user to make informed decisions tailored to their specific experimental context.
Compound Identity and Physicochemical Properties
A thorough understanding of the test article is the foundation of any successful formulation strategy.
| Property | Value | Source |
| Chemical Name | 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one | - |
| CAS Number | 85160-84-5 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [5] |
| Molecular Weight | 222.20 g/mol | [5] |
| Appearance | Solid | [5] |
Safety, Handling, and Storage
The presence of a nitroaromatic moiety necessitates stringent safety protocols due to the potential for mutagenicity, carcinogenicity, and acute toxicity associated with this chemical class.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7][8][9]
-
Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]
-
Storage: Store 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11][12][13] Polynitrated aromatic compounds can be time-sensitive and should be monitored for any change in appearance.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[7][10]
Part 1: Solubility Determination Protocol
The first critical step is to determine the solubility profile of the compound in a range of pharmaceutically acceptable solvents. This data will inform the selection of an appropriate vehicle system.
Experimental Workflow for Solubility Screening
Caption: Workflow for systematic solubility assessment.
Step-by-Step Protocol:
-
Preparation: Accurately weigh 2-5 mg of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one into several clear glass vials.
-
Solvent Selection: Prepare a panel of solvents. A recommended starting panel is presented in the table below.
-
Incremental Addition: To each vial, add a small, precise volume of a single solvent (e.g., 100 µL).
-
Equilibration: Vigorously vortex each vial for 1-2 minutes. If dissolution is not complete, sonicate the vial for 15-30 minutes at a controlled temperature (e.g., 25°C or 37°C). This step is crucial for overcoming kinetic solubility barriers.
-
Observation: Visually inspect for any remaining solid particles against a dark background.
-
Iteration: If the solid is not fully dissolved, add another aliquot of solvent and repeat the equilibration and observation steps. Continue until the compound is fully dissolved.
-
Quantification (for Saturated Solutions): Once a saturated solution is achieved (i.e., solid remains after equilibration), centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration using a validated analytical method, such as HPLC-UV.[15][16]
Recommended Solvent Screening Panel
| Solvent/Vehicle System | Class | Rationale for Inclusion |
| Deionized Water | Aqueous | Baseline for aqueous solubility. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Physiological relevance for in vitro assays. |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | A powerful, common solvent for initial stock solutions.[17] |
| Ethanol (EtOH) | Organic Solvent | A less toxic co-solvent for in vivo use. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent/Polymer | Often used in preclinical formulations to improve solubility.[17][18] |
| Propylene Glycol (PG) | Co-solvent | Another common vehicle component for parenteral and oral delivery.[17] |
| 5% N,N-Dimethylacetamide (DMA) in Saline | Co-solvent System | A stronger solubilizing system for challenging compounds. |
| 10% Solutol® HS 15 in Water | Surfactant System | Micellar solubilization for highly lipophilic compounds. |
| Corn Oil / Sesame Oil | Lipid Vehicle | For highly lipophilic compounds intended for oral or parenteral administration.[18] |
Part 2: Formulation Development Strategy
Based on the solubility data, a tiered approach to formulation is recommended. The goal is to use the simplest and most biocompatible vehicle system possible.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2-Dimethyl-6-nitro-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 85160-84-5 [sigmaaldrich.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile [my.chemius.net]
- 8. prdakzodecodocumentssa.blob.core.windows.net [prdakzodecodocumentssa.blob.core.windows.net]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cedrec.com [cedrec.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. weizmann.ac.il [weizmann.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
Topic: Dosage Calculation and Protocol Design for Preclinical Animal Studies of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
Topic: Dosage Calculation and Protocol Design for Preclinical Animal Studies of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
Abstract: This guide provides a comprehensive framework for the systematic and ethical determination of initial dosages for in vivo animal studies of novel chemical entities, using 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one as a working example. Due to the limited publicly available data on this specific compound, this document emphasizes a foundational, methodology-driven approach. It integrates principles of in vitro-in vivo extrapolation (IVIVE), allometric scaling, and iterative dose-range finding, while incorporating specific toxicological considerations for the nitroaromatic chemical class.
A Note on Chemical Identity
Initial searches for "2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one" did not yield a readily available chemical entity. However, a structurally similar isomer, 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 85160-84-5) , is commercially available.[3][4] This guide will proceed under the assumption that this is the compound of interest. Researchers should always verify the identity and purity of their test article via analytical methods (e.g., NMR, LC-MS) before commencing any biological studies.
Part 1: Foundational Principles for Novel Compound Dosage Calculation
The primary objective of initial animal studies for a novel compound is to establish a safe and pharmacologically active dose range. This is not a single calculation but an iterative process grounded in scientific rigor and ethical responsibility. As a member of the benzoxazinone class, the target compound belongs to a scaffold known for diverse biological activities, from anti-inflammatory to potential receptor antagonism.[5][6][7] However, it is also a nitroaromatic compound. This chemical class is associated with specific toxicity mechanisms, primarily linked to the metabolic reduction of the nitro group, which can generate reactive oxygen species and lead to cellular damage.[2][8][9] Therefore, a cautious and systematic approach to dose selection is mandatory.
The cornerstone of this process is adherence to the 3Rs of animal research :
-
Replacement: Using non-animal methods wherever possible. The initial in vitro work described herein is a critical replacement step.
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.
Our strategy is to build a logical evidentiary trail, starting from cell-based assays to predict a safe starting dose in our first animal model.
Part 2: Essential In Vitro Characterization
Before any animal is dosed, a baseline understanding of the compound's biological activity and potential liabilities must be established in vitro. This data is the foundation for in vitro-in vivo extrapolation (IVIVE), a process that links a drug's concentration-response relationship in a controlled lab setting to its potential effects within a whole organism.[7]
Key In Vitro Assays:
-
Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells. This is crucial for establishing an upper limit for pharmacological studies.
-
Target Engagement/Functional Assays: If a biological target is hypothesized, assays to measure the compound's potency (e.g., IC50 or EC50) at that target are essential.
-
Metabolic Stability: Using liver microsomes to estimate how quickly the compound will be metabolized. A rapidly metabolized compound may require higher or more frequent dosing.
-
Plasma Protein Binding: To determine the fraction of the compound that is bound to plasma proteins. Only the unbound fraction is typically considered pharmacologically active.
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of a compound on a relevant cell line (e.g., HepG2 for general liver toxicity).
Objective: To quantify the concentration of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one that reduces cell viability by 50%.
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Relevant cell line (e.g., HepG2)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette, incubator, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Perform a serial dilution of the compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be based on the cell line's doubling time and the expected mechanism of action.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation:
To illustrate the subsequent calculation steps, let's assume the following hypothetical results for our compound, which we'll call "Nitrozinone-226".
| Assay Type | Cell Line | Result (IC50) |
| Cytotoxicity | HepG2 | 15 µM |
| Functional (Anti-inflammatory) | RAW 264.7 (LPS-stimulated) | 1.5 µM |
This is illustrative data for calculation purposes only.
Part 3: The IVIVE and Allometric Scaling Workflow
With in vitro data, we can now estimate a starting dose for our first in vivo study. The goal is to select a dose that is unlikely to cause significant toxicity but has a chance of reaching a pharmacologically relevant concentration in the plasma.
Workflow Diagram
Caption: Workflow from In Vitro Data to First In Vivo Dose.
Protocol 2: Calculating an Estimated Starting Dose for a Mouse Study
Objective: To calculate a Human Equivalent Dose (HED) and then scale it to a starting dose for a mouse.
Principle: Allometric scaling is an empirical method that relates physiological parameters across species based on body surface area.[1][8] It is more accurate than simple weight-based (mg/kg) scaling because metabolic rates do not scale linearly with body weight.[2] The FDA provides guidance on this method for estimating starting doses in clinical trials, which we can adapt for preclinical studies.
Step 1: Convert Target Concentration to a Human Dose (mg/kg)
This step is a significant estimation, as it requires assumptions about the volume of distribution (Vd) in humans. A common starting assumption for a novel small molecule is a Vd of ~1 L/kg.
-
Target Concentration: 1.5 µM (from our hypothetical functional assay)
-
Molecular Weight of Compound: 222.20 g/mol
-
Convert µM to mg/L: 1.5 µmol/L * 222.20 g/mol * (1 mg / 1000 g) * (1000 µmol / 1 mmol) = 0.333 mg/L
-
Assume Vd: Let's assume a simple Vd of 1 L/kg.
-
Estimated Human Dose: 0.333 mg/L * 1 L/kg = 0.333 mg/kg
Step 2: Use Allometric Scaling to Convert Human Dose to Mouse Dose
The conversion relies on K_m factors, which are ratios of Body Weight (kg) to Body Surface Area (m²).
Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human K_m / Animal K_m)[1]
Allometric Scaling Factors (K_m)
| Species | Body Weight (kg) | Body Surface Area (m²) | K_m Factor (Weight/BSA) |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
Source: Adapted from FDA guidance and Nair, A. B., & Jacob, S. (2016).[1]
-
Human K_m: 37
-
Mouse K_m: 3
-
Calculated Mouse Dose: 0.333 mg/kg * (37 / 3) ≈ 4.1 mg/kg
Step 3: Apply a Safety Factor to Select the Starting Dose
The calculated dose of 4.1 mg/kg represents a target for achieving the desired plasma concentration. However, for a first-in-animal study of a novel compound, especially a nitroaromatic one, a significant safety factor should be applied. A 10-fold safety factor is a conservative and common starting point.
-
Proposed Starting Dose (Dose 1): 4.1 mg/kg / 10 ≈ 0.4 mg/kg
This will be the lowest dose in our dose-range finding study.
Part 4: In Vivo Dose-Range Finding (DRF) Study
The DRF or acute toxicity study is designed to determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity. The MTD is the highest dose that does not cause unacceptable adverse effects.
Ethical Considerations & IACUC Approval
All animal procedures must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[10] The protocol must detail the justification for animal numbers, the procedures to be performed, and the criteria for humane endpoints to minimize animal suffering.
Protocol 3: Acute Toxicity and Dose-Ranging Study in Mice
Objective: To determine the MTD of "Nitrozinone-226" in mice following a single dose administration and to observe for signs of toxicity over 7-14 days.
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Sex: Use one sex initially to reduce variability (e.g., male), or both if a sex-specific effect is expected.
-
Age: 8-10 weeks
-
Group Size: n=3-5 mice per group. This number is typically sufficient for an initial DRF study.
Dose Selection and Escalation:
-
Use a dose-escalation scheme. A modified Fibonacci sequence (e.g., doses doubling or tripling) is common.
-
Group 1 (Vehicle Control): Vehicle only
-
Group 2 (Dose 1): 0.4 mg/kg (our calculated starting dose)
-
Group 3 (Dose 2): 1.2 mg/kg (~3x Dose 1)
-
Group 4 (Dose 3): 3.6 mg/kg (~3x Dose 2)
-
Group 5 (Dose 4): 10 mg/kg (~3x Dose 3)
-
Doses can be adjusted based on emerging observations.
Procedure:
-
Acclimation: Acclimate animals to the facility for at least 7 days before the study begins.
-
Formulation: Prepare the compound in a suitable vehicle (see Part 5). Ensure the formulation is homogenous and stable.
-
Administration: Administer the compound via the intended clinical route, if known, or a common parenteral route like intraperitoneal (IP) or intravenous (IV) injection.
-
Monitoring: Observe animals intensely for the first 4 hours post-dose, then at least twice daily for 7 to 14 days.
-
Data Collection: Record body weights daily. Use a clinical observation scoresheet to systematically record signs of toxicity.
Clinical Observation Scoresheet (Example)
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Shiny coat, clean | Mildly ruffled fur | Ruffled, piloerection | Soiled, matted coat |
| Activity | Alert, active | Reduced activity | Lethargic, hunched | Moribund, unresponsive |
| Respiration | Normal rate | Slightly increased/decreased | Labored breathing | Gasping |
| Body Weight | <10% loss | 10-15% loss | 15-20% loss | >20% loss |
Humane Endpoints: An animal must be humanely euthanized if it reaches a pre-defined endpoint, such as >20% body weight loss, inability to ambulate, or a cumulative clinical score exceeding a certain threshold (e.g., 5).
Dose Escalation Decision Tree
Caption: Decision-Making in a Dose Escalation Study.
Part 5: Formulation and Administration
The choice of vehicle is critical for ensuring the compound is delivered effectively and does not cause adverse effects on its own.
Common Vehicles for Preclinical Studies
| Vehicle | Properties | Common Routes | Considerations |
| Saline (0.9% NaCl) | Aqueous, physiological pH | IV, IP, SC, PO | Only for water-soluble compounds. |
| PBS | Aqueous, buffered | IV, IP, SC | Only for water-soluble compounds. |
| 5-10% DMSO in Saline | Co-solvent system | IV, IP | Can cause hemolysis (IV) or irritation (IP) at higher DMSO concentrations. |
| 20% Solutol in Saline | Surfactant-based | IV, IP | Good for poorly soluble compounds, but can have its own biological effects. |
| 5% Tween 80 in Saline | Surfactant-based | IP, PO | Can cause hypersensitivity reactions in some animals. |
| Corn Oil / Sesame Oil | Lipid-based | PO, SC, IM | For highly lipophilic compounds. Cannot be used for IV. |
Protocol 4: Preparation of "Nitrozinone-226" for IP Injection
Objective: To prepare a 1 mg/mL stock solution of the compound in a vehicle suitable for IP administration in mice.
Materials:
-
"Nitrozinone-226" powder
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes, syringes, and filters (0.22 µm)
Procedure (Example for a 10% DMSO, 40% PEG 400, 50% Saline vehicle):
-
Weigh Compound: Accurately weigh 10 mg of "Nitrozinone-226" and place it in a sterile 15 mL conical tube.
-
Initial Solubilization: Add 1 mL of DMSO to the tube. Vortex until the compound is fully dissolved. This creates a 10 mg/mL solution in pure DMSO.
-
Add Co-solvent: Add 4 mL of PEG 400 to the tube. Vortex thoroughly.
-
Add Aqueous Phase: Slowly add 5 mL of sterile saline to the tube while vortexing to prevent precipitation.
-
Final Volume & Concentration: The final volume is 10 mL, and the final concentration is 1 mg/mL.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Dosing Calculation: For a 20g mouse receiving a 10 mg/kg dose:
-
Dose (mg) = 10 mg/kg * 0.02 kg = 0.2 mg
-
Volume to inject (µL) = (0.2 mg / 1 mg/mL) * 1000 µL/mL = 200 µL
-
Conclusion
The process of determining the correct dosage for a novel compound like 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is a multi-step, integrated process that begins with robust in vitro characterization and proceeds to cautious, well-designed in vivo studies. By leveraging established principles like IVIVE and allometric scaling and adhering to strict ethical guidelines, researchers can generate the critical data needed to understand a compound's safety profile and advance it toward further therapeutic development. The presence of a nitroaromatic moiety necessitates a particularly careful approach to dose escalation due to the potential for mechanism-based toxicity.
References
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved January 16, 2026, from [Link]
-
Seth, K., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]
-
Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. Retrieved January 16, 2026, from [Link]
-
Toropova, A. P., & Toropov, A. A. (2016). The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. Structural chemistry, 27(4), 1111–1118. [Link]
-
Alam, M. S., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 26-41. [Link]
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
-
Paini, A., et al. (2021). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 12, 742398. [Link]
-
Barn World. (2024, February 4). Can Animal Scales Help with Dosage Calculations for Medications? Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2014, February 1). How to extrapolate result from in vitro (ug/mL) to in vivo? Retrieved January 16, 2026, from [Link]
-
Charles River. (2022, January 11). It's All About the Dose – How to Link In Vitro and In Vivo. Retrieved January 16, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Retrieved January 16, 2026, from [Link]
-
Alichem. (n.d.). 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4h)-one, 97% Purity, C10H10N2O4, 5 grams. Retrieved January 16, 2026, from [Link]
Sources
- 1. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Sigma Aldrich 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 7. Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one . This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our guidance is grounded in established chemical principles and field-proven experience.
Introduction to the Synthesis
The synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, a derivative of the benzo[e][1][2]oxazine scaffold, presents unique challenges. Unlike the more common benzo[d][1][2]oxazin-4-ones derived from anthranilic acid, this molecule is synthesized from a salicylic acid precursor, specifically 2-hydroxy-5-nitrobenzoic acid.[3] The core transformation involves a multi-component condensation reaction to form the heterocyclic ring. Achieving high yields requires careful control over reaction conditions to favor the desired cyclization pathway and avoid common pitfalls such as side-product formation and hydrolysis.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is the most common issue and typically points to one of four areas: starting material purity, incomplete reaction, side reactions, or product loss during workup.
-
Purity of Starting Materials: The synthesis is highly sensitive to impurities in the 2-hydroxy-5-nitrobenzoic acid. Contaminants can interfere with the reaction cascade.
-
Actionable Advice:
-
Verify Purity: Before starting, verify the purity of your 2-hydroxy-5-nitrobenzoic acid and other reagents (e.g., amine source, acetone) via TLC, NMR, or melting point analysis.
-
Recrystallize if Necessary: If impurities are detected, recrystallize the 2-hydroxy-5-nitrobenzoic acid from an appropriate solvent system (e.g., ethanol/water).
-
-
-
Incomplete Reaction or Unfavorable Equilibrium: The final cyclization step is a dehydration reaction, which is reversible. The presence of water can inhibit the reaction or even lead to the hydrolysis of the benzoxazinone ring.[4]
-
Actionable Advice:
-
Use a Dehydrating Agent: Incorporate a chemical dehydrating agent. Dicyclohexylcarbodiimide (DCC) is effective for promoting this type of condensation.[3] Alternatively, agents like cyanuric chloride can be used as potent cyclization/dehydration promoters.[5][6][7]
-
Azeotropic Water Removal: If the reaction solvent allows (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms, driving the equilibrium toward the product.
-
Extend Reaction Time: Monitor the reaction closely using TLC. If starting materials are still present after the initially planned duration, extend the reaction time.
-
-
-
Formation of Side Products: Several side reactions can compete with the desired pathway.
-
Decarboxylation: At elevated temperatures, the salicylic acid derivative can decarboxylate.
-
Stable Intermediates: The reaction may stall at an intermediate stage, such as the Schiff base (imine) formed between acetone and the amine, without subsequent cyclization.[8]
-
Actionable Advice:
-
Optimize Temperature: Carefully control the reaction temperature. Run a temperature screen (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and side product formation.
-
Control Stoichiometry: Ensure precise molar ratios of your reactants. An excess of one component may favor an undesired pathway.
-
-
Below is a general workflow to systematize your approach to troubleshooting.
Question 2: My TLC plate shows multiple spots, and I'm struggling to isolate the pure product. What are the likely byproducts and how can I improve purification?
Answer: The presence of multiple spots indicates side products or unreacted starting materials. For this synthesis, a common byproduct is the uncyclized N-acylated intermediate. Purification challenges often arise from similar polarities between the product and impurities.
-
Identifying Byproducts:
-
Uncyclized Intermediate: This amide intermediate will be more polar than the final product and should have a lower Rf value on a normal-phase silica TLC plate.
-
Starting Materials: Spot co-TLCs with your starting materials to identify them. 2-hydroxy-5-nitrobenzoic acid is highly polar and may streak or remain at the baseline.
-
-
Effective Purification Strategies:
-
Column Chromatography: This is the most effective method.
-
Solvent System: The nitro group and carbonyl function make the target molecule moderately polar. Start with a non-polar/polar solvent system like Hexane/Ethyl Acetate. Begin with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. A shallow gradient is key to separating compounds with similar Rf values.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column ("dry loading") can significantly improve resolution compared to loading it dissolved in a liquid.
-
-
Recrystallization: If a solid is obtained after workup, recrystallization can be highly effective.
-
Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one in which it is soluble, one in which it is not) can also be very effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for this synthesis?
A1: The synthesis is a variation of a multi-component reaction. A plausible mechanism involves three key stages:
-
Imine Formation: Acetone and an amine (e.g., ammonia or a primary amine that is later eliminated) react to form an imine or enamine intermediate.
-
Nucleophilic Attack: The phenolic hydroxyl group of 2-hydroxy-5-nitrobenzoic acid attacks the imine carbon. This is followed by an intramolecular reaction where the carboxylate attacks the same carbon, displacing the amine.
-
Cyclization & Dehydration: The final step is an intramolecular cyclization (dehydration) to form the six-membered oxazinone ring. This step is often the most challenging and requires a dehydrating agent to proceed efficiently.[3]
Q2: How do I choose the optimal reaction conditions?
A2: Optimization is key. A Design of Experiments (DoE) approach can be valuable, but a simpler method is to vary one parameter at a time. The table below outlines the critical parameters and their expected impact.
| Parameter | Range to Test | Rationale & Expected Impact | Key References |
| Temperature | RT to 100 °C | Lower temperatures may reduce side products but slow the reaction. Higher temperatures accelerate the reaction but risk decarboxylation. | [9] |
| Solvent | Toluene, Dioxane, Acetonitrile | Solvent polarity affects reactant solubility and reaction rates. Aprotic solvents are generally preferred to avoid interference with the condensation. | [10] |
| Dehydrating Agent | DCC, Cyanuric Chloride | Essential for the final cyclization step to remove water and drive the reaction to completion. | [3][5] |
| Reaction Time | 2 to 24 hours | Insufficient time leads to incomplete conversion. Monitor by TLC to determine the optimal endpoint. | [8] |
Q3: Are there any specific safety precautions I should take?
A3: Yes. Standard laboratory safety protocols should be followed. Additionally:
-
DCC: Dicyclohexylcarbodiimide (DCC) is a potent skin sensitizer. Always handle it in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Nitro Compounds: The starting material and product are nitroaromatic compounds. While generally stable, they should be handled with care and not subjected to excessive heat or shock.[11]
-
Solvents: Use solvents in a well-ventilated fume hood.
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). SciSpace. [Link]
-
Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. (2016). ACS Publications. [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). ResearchGate. [Link]
-
Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). MDPI. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Representative benzoxazinones and nitrogen-containing heterocyclic compounds with phenol hydroxyl. (n.d.). ResearchGate. [Link]
-
Synthesis of Benzoxazolones From Nitroarenes or Aryl Halides. (2010). PubMed. [Link]
-
Optimization of reaction conditions for vinyl-benzoxazinones. (n.d.). ResearchGate. [Link]
-
Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][2]oxazin-4-one and Quinazolin-4(3H)-one. (2019). ResearchGate. [Link]
-
Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. (2006). PubMed. [Link]
-
Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Modern Scientific Press. [Link]
-
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (n.d.). RACO. [Link]
-
Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one. (n.d.). ResearchGate. [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of substituted benzo[e][1][2]oxazino analogs. (n.d.). CKT College. [Link]
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). National Center for Biotechnology Information. [Link]
-
Synthesis of 6H-1,2-oxazin-6-ones (microreview). (2020). ResearchGate. [Link]
-
Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. (2019). ResearchGate. [Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][5][12]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. (2019). National Center for Biotechnology Information. [Link]
-
2,3-Dimethyl-6-nitro-2H-indazole. (n.d.). Manasa Life Sciences. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ckthakurcollege.net [ckthakurcollege.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
- 7. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of benzoxazolones from nitroarenes or aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in Solution
Welcome to the technical support center for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As a Senior Application Scientist, my goal is to synthesize my expertise to help you navigate the potential stability challenges associated with this molecule and ensure the integrity of your experimental results.
Introduction: Understanding the Stability of Benzoxazinones
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one belongs to the benzoxazinone class of compounds. A key characteristic of many benzoxazinones is their potential for instability in aqueous solutions, which can significantly impact experimental outcomes.[1][2] The stability of these molecules is greatly influenced by the functional groups on the benzoxazinone core.[1] The presence of a nitrogen heteroatom in the core structure can lower the stability of these molecules, which is often essential to their reactivity and biological activity.[1]
This guide will provide a structured approach to understanding and managing the stability of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one are inconsistent. Could compound instability be the cause?
A1: Yes, inconsistent results are a common indicator of compound instability. Benzoxazinones can degrade in solution, and the rate of degradation can be influenced by several factors.[2] If you observe variability between experiments run at different times or under slightly different conditions, it is crucial to investigate the stability of your compound in your specific experimental medium.
Q2: What are the primary factors that can affect the stability of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in solution?
A2: Based on the general behavior of benzoxazinones and nitroaromatic compounds, the primary factors to consider are:
-
pH: Benzoxazinones are known to be sensitive to pH. They are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions.[1] For instance, some benzoxazinones are more stable at pH 3, while high pH (around 9) can significantly impact their stability.[1]
-
Temperature: As with most chemical reactions, temperature can influence the rate of degradation. Storing solutions at lower temperatures (e.g., 4°C or -20°C) can often slow down degradation.
-
Light: The "nitro" group in the compound's name indicates it is a nitroaromatic compound. These compounds can be susceptible to photodegradation when exposed to light, particularly UV light.[3][4][5]
-
Solvent: The type of solvent and the presence of co-solvents can affect stability.[1] It is important to assess stability in the final experimental solvent system.
-
Presence of Nucleophiles: The benzoxazinone ring can be susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of strong nucleophiles in your solution could accelerate degradation.
Q3: What are the likely degradation products of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one?
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues.
Issue 1: Loss of Compound Potency or Activity Over Time
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| pH-mediated degradation | 1. Prepare fresh solutions for each experiment. 2. If possible, adjust the pH of your stock and working solutions to a slightly acidic pH (e.g., pH 5-6) if compatible with your assay. 3. Perform a time-course experiment to quantify the loss of the parent compound at your experimental pH. | Benzoxazinones are often more stable in acidic conditions.[1] Alkaline conditions can catalyze the hydrolysis of the lactam ring. |
| Photodegradation | 1. Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental setup. | Nitroaromatic compounds can undergo photolysis upon exposure to light, leading to the formation of various photoproducts.[3][4] |
| Thermal Degradation | 1. Store stock solutions at -20°C or -80°C. 2. Prepare working solutions fresh from the frozen stock and keep them on ice during the experiment. 3. Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the kinetics of chemical degradation. |
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, LC-MS)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Degradation | 1. Analyze a freshly prepared solution of the compound as a time-zero reference. 2. Incubate the solution under your experimental conditions (pH, temperature, light) and analyze it at different time points. 3. Compare the chromatograms to identify new peaks that appear or grow over time. | The appearance of new peaks that are not present in the initial solution is a strong indication of degradation. |
| Solvent Impurities or Reactivity | 1. Analyze a blank solvent sample to check for impurities. 2. If using organic solvents, ensure they are of high purity and free of peroxides. | Impurities in the solvent or reactions between the solvent and the compound can lead to the formation of artifacts. |
Experimental Protocols for Stability Assessment
To ensure the integrity of your research, it is highly recommended to perform a preliminary stability study of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in your specific experimental buffer or medium.
Protocol 1: pH-Dependent Stability Study
Objective: To determine the rate of degradation of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one at different pH values.
Materials:
-
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
-
Buffers of varying pH (e.g., pH 4, 7.4, 9)
-
HPLC or LC-MS system
-
Constant temperature incubator
Procedure:
-
Prepare a concentrated stock solution of the compound in an appropriate organic solvent (e.g., DMSO, acetonitrile).
-
Prepare working solutions by diluting the stock solution into each of the pH buffers to a final concentration suitable for your analytical method.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each working solution and analyze it by HPLC or LC-MS to determine the initial concentration of the parent compound.
-
Incubation: Incubate the remaining working solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Time-Course Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound versus time for each pH. From this data, you can determine the half-life (t½) of the compound at each pH.
Protocol 2: Photostability Study
Objective: To assess the degradation of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one upon exposure to light.
Materials:
-
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
-
A suitable solvent or buffer
-
Clear and amber vials
-
A controlled light source (or ambient laboratory light)
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of the compound in your chosen solvent or buffer.
-
Divide the solution into two sets of vials: one set of clear vials (exposed to light) and one set of amber vials (protected from light).
-
Time Zero (T=0) Sample: Analyze an aliquot of the solution immediately after preparation.
-
Exposure: Place the clear vials under the light source and the amber vials in the same location but covered to exclude light (dark control).
-
Time-Course Analysis: At various time points, analyze aliquots from both the light-exposed and dark control samples.
-
Data Analysis: Compare the degradation rate in the light-exposed samples to the dark control. A significant difference indicates photosensitivity.
Visualization of Experimental Workflow
Caption: Workflow for assessing the stability of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
Potential Degradation Pathway
Caption: Postulated degradation pathway for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
Summary of Key Stability Considerations
| Factor | General Trend for Benzoxazinones/Nitroaromatics | Recommendation |
| pH | Less stable at neutral to alkaline pH.[1] | Maintain solutions at a slightly acidic pH if possible. |
| Light | Potential for photodegradation.[3][4] | Protect solutions from light. |
| Temperature | Degradation rate increases with temperature. | Store solutions at low temperatures and prepare fresh. |
| Solution Age | Degradation is time-dependent. | Use freshly prepared solutions for all experiments. |
By systematically evaluating these factors and implementing the recommended handling procedures, you can minimize the impact of compound instability on your research and ensure the reliability and reproducibility of your data.
References
-
SciELO. (n.d.). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Retrieved from [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. Retrieved from [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2003). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Science and Health, Part A, 38(9), 1859-1875. Retrieved from [Link]
-
Friebe, A. (2020). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. Molecules, 25(16), 3740. Retrieved from [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2004). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 39(11-12), 2907-2924. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Welcome to the technical support center for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering cellular resistance. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these challenges. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your research.
Understanding the Compound: A Dual-Action Hypothesis
While specific literature on 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one is limited, its chemical structure, featuring a benzoxazinone core and a nitro group, suggests a plausible dual mechanism of action. The benzoxazinone moiety is associated with the inhibition of DNA repair pathways, potentially by targeting DNA-dependent protein kinase (DNA-PK)[1]. The nitroaromatic group can undergo bioreductive activation by cellular nitroreductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), to generate cytotoxic reactive nitrogen and oxygen species that induce cellular damage[2][3][4][5][6].
This dual mechanism, combining the disruption of DNA repair with the induction of DNA damage, makes it a promising anticancer agent. However, cancer cells can develop resistance through various adaptive mechanisms. This guide will help you to investigate and potentially circumvent these resistance pathways.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. What are the most likely causes?
A1: Cellular resistance to this compound is likely multifactorial. Based on its putative mechanism of action, the primary resistance mechanisms to investigate are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance, where the drug is actively pumped out of the cell, reducing its intracellular concentration and efficacy.[7][8][9][10]
-
Altered Drug Metabolism: Changes in the expression or activity of enzymes responsible for activating the drug, particularly nitroreductases like NQO1, can prevent the formation of the cytotoxic metabolites.[2][11][12][13][14]
-
Enhanced DNA Repair: Upregulation of alternative DNA repair pathways can compensate for the inhibition of DNA-PK, allowing cells to survive the induced DNA damage.
-
Target Alteration: Mutations in the drug's molecular target, such as DNA-PK, could prevent the compound from binding and exerting its inhibitory effect.
-
Increased Antioxidant Capacity: Elevated levels of antioxidants, like glutathione, can neutralize the reactive oxygen and nitrogen species generated by the nitro group reduction, thereby mitigating the drug's cytotoxic effects.[15]
Q2: How can I confirm if my resistant cells are overexpressing drug efflux pumps?
A2: A straightforward method is to perform a drug accumulation assay using a fluorescent substrate of ABC transporters, such as Rhodamine 123 or Calcein-AM. If your resistant cells show lower intracellular fluorescence compared to the parental (sensitive) cells, it suggests increased efflux. This can be further confirmed by using a known ABC transporter inhibitor, like Verapamil or Cyclosporin A, which should restore the fluorescence in the resistant cells.
Q3: What is the role of the nitro group, and how can I assess its activation in my cells?
A3: The nitro group likely acts as a prodrug that is activated by cellular reductases, particularly under hypoxic conditions, to form toxic radicals. To assess this, you can measure the expression and activity of key nitroreductases, such as NQO1, in your sensitive and resistant cell lines. A decrease in NQO1 expression or activity in resistant cells could indicate a mechanism of resistance.
Q4: Can I develop a resistant cell line in my own lab to study these mechanisms?
A4: Yes, you can develop a resistant cell line by continuously exposing the parental cell line to gradually increasing concentrations of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one over several weeks or months. This process selects for cells that have acquired resistance mechanisms. It is crucial to start with a concentration around the IC50 of the parental cells and incrementally increase the dose as the cells adapt and resume proliferation.
Troubleshooting Guides
Guide 1: Investigating Increased Drug Efflux
This guide will help you determine if the overexpression of ABC transporters is the cause of resistance in your cell line.
Hypothesized Pathway:
Caption: Overexpression of ABC transporters leads to increased drug efflux, reducing intracellular drug concentration and therapeutic efficacy.
Experimental Workflow:
1. Drug Accumulation Assay using Rhodamine 123:
-
Principle: Rhodamine 123 is a fluorescent substrate for several ABC transporters. Reduced intracellular accumulation in resistant cells indicates increased efflux.
-
Protocol:
-
Seed parental and resistant cells in a 96-well black, clear-bottom plate and culture overnight.
-
Wash cells with pre-warmed PBS.
-
Incubate cells with Rhodamine 123 (e.g., 1 µM) in serum-free media for 30-60 minutes at 37°C. To test the effect of an inhibitor, pre-incubate a set of wells with an ABC transporter inhibitor (e.g., 10 µM Verapamil) for 30 minutes before adding Rhodamine 123.
-
Wash cells three times with ice-cold PBS to stop the efflux.
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Measure the fluorescence of the lysate using a fluorescence plate reader (Excitation/Emission ~485/528 nm).
-
-
Data Analysis:
| Cell Line | Treatment | Mean Fluorescence Intensity (AU) | Fold Change vs. Parental |
| Parental | Rhodamine 123 | 10,000 | 1.0 |
| Resistant | Rhodamine 123 | 3,000 | 0.3 |
| Resistant | Rhodamine 123 + Verapamil | 9,500 | 0.95 |
-
Interpretation: A significant decrease in fluorescence in the resistant cells that is reversed by the addition of an inhibitor strongly suggests that increased drug efflux is a mechanism of resistance.
2. Protein Expression Analysis of ABC Transporters:
-
Principle: Western blotting can be used to directly measure the protein levels of specific ABC transporters, such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).
-
Protocol:
-
Lyse parental and resistant cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for P-gp or MRP1.
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
-
Interpretation: A significant increase in the protein levels of P-gp or MRP1 in the resistant cell line compared to the parental line confirms the overexpression of these efflux pumps.
Guide 2: Investigating Altered Drug Metabolism
This guide will help you to determine if changes in the expression or activity of nitroreductases are contributing to resistance.
Hypothesized Pathway:
Caption: Reduced expression or activity of nitroreductases like NQO1 can lead to decreased bioactivation of the prodrug, resulting in resistance.
Experimental Workflow:
1. Gene Expression Analysis of NQO1:
-
Principle: Quantitative real-time PCR (RT-qPCR) can be used to measure the mRNA expression levels of NQO1.
-
Protocol:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for NQO1 and a reference gene (e.g., GAPDH or ACTB).
-
Calculate the relative expression of NQO1 in resistant cells compared to parental cells using the ΔΔCt method.
-
-
Data Analysis:
| Cell Line | NQO1 Relative mRNA Expression (Fold Change) |
| Parental | 1.0 |
| Resistant | 0.2 |
-
Interpretation: A significant decrease in NQO1 mRNA expression in the resistant cell line suggests that reduced drug activation may be a mechanism of resistance.
2. NQO1 Activity Assay:
-
Principle: The enzymatic activity of NQO1 can be measured using a colorimetric assay with a specific substrate, such as menadione, which is reduced by NQO1 in the presence of NADPH, leading to the reduction of a colorimetric probe.
-
Protocol:
-
Prepare cell lysates from parental and resistant cells.
-
Incubate the lysates with a reaction mixture containing NADPH, a suitable electron acceptor (e.g., menadione), and a colorimetric probe (e.g., WST-1 or MTT).
-
Measure the change in absorbance over time using a spectrophotometer.
-
To confirm that the activity is NQO1-specific, include a control with an NQO1 inhibitor (e.g., dicoumarol).
-
-
Interpretation: A lower rate of color development in the resistant cell lysate compared to the parental cell lysate indicates reduced NQO1 activity, supporting the hypothesis of resistance through decreased drug activation.
Guide 3: Investigating Enhanced DNA Repair
This guide helps to assess if an enhanced DNA damage response is contributing to resistance.
Experimental Workflow:
1. γH2AX Immunofluorescence Assay:
-
Principle: Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks. A faster resolution of γH2AX foci in resistant cells after drug treatment suggests more efficient DNA repair.
-
Protocol:
-
Treat parental and resistant cells with 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one for a defined period (e.g., 1-4 hours).
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus at different time points after drug removal.
-
-
Interpretation: If resistant cells show a significantly faster decrease in the number of γH2AX foci over time compared to parental cells, it indicates a more efficient DNA repair capacity.
2. Expression Analysis of DNA Repair Proteins:
-
Principle: Western blotting can be used to assess the expression levels of key proteins involved in DNA repair pathways that might be upregulated in resistant cells.
-
Protocol:
-
Analyze the expression of proteins involved in homologous recombination (e.g., RAD51, BRCA1) and non-homologous end joining (e.g., Ku70/80, DNA-PKcs) in parental and resistant cell lysates.
-
-
Interpretation: Upregulation of these DNA repair proteins in resistant cells would suggest that an enhanced DNA damage response contributes to the resistance phenotype.
Concluding Remarks
Overcoming resistance to 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one requires a systematic and evidence-based approach. By dissecting the potential mechanisms of resistance through the experimental workflows outlined in this guide, researchers can gain valuable insights into the adaptive strategies of cancer cells. This knowledge is not only crucial for optimizing the use of this specific compound but also for the broader development of strategies to combat drug resistance in cancer therapy.
References
-
Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. Available at: [Link]
-
Misevičienė, L., et al. (2006). Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): the role of electron-accepting potency and structural parameters in the substrate specificity. Acta Biochimica Polonica, 53(3), 569-76. Available at: [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. Available at: [Link]
-
Xie, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][16]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. Available at: [Link]
-
Ross, D., & Siegel, D. (2017). Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases. PMC. Available at: [Link]
-
Abdel-Aziz, A. A. M., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(11), 2633. Available at: [Link]
-
Misevičienė, L., et al. (2006). Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): The role of electron-accepting potency and structural parameters in the substrate specificity. ResearchGate. Available at: [Link]
-
Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Yan, G., et al. (2022). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]
-
Nemeikaitė-Čėnienė, A., et al. (2019). Inhibition of nitro-and quinone reductase reactions of NQO1 by... ResearchGate. Available at: [Link]
-
Abreu, P. A., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
-
Islampour, M., & H. B. Kraatz. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]
-
Lien, A. D., et al. (2016). NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places. Bioscience Reports, 36(5), e00395. Available at: [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
-
Alvarez-Ortega, C., et al. (2019). Bacterial Multidrug Efflux Pumps: Much More Than Antibiotic Resistance Determinants. Antibiotics, 8(1), 21. Available at: [Link]
-
Zhang, Y., et al. (2024). Overexpression of efflux pump genes is one of the mechanisms causing drug resistance in Mycobacterium tuberculosis. Microbiology Spectrum, 12(1), e02510-23. Available at: [Link]
-
Oza, P. M., et al. (2012). Mechanisms of Anticancer Drugs Resistance: An Overview. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 1-9. Available at: [Link]
-
Klobucar, K., et al. (2021). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics, 10(10), 1228. Available at: [Link]
-
Chitsaz, M., & Brown, M. H. (2017). Microbial Primer: Multidrug efflux pumps. Microbial Genomics, 3(6), e000113. Available at: [Link]
-
Vasan, N., et al. (2014). Mechanisms and insights into drug resistance in cancer. Frontiers in Pharmacology, 5, 24. Available at: [Link]
-
Gnedt, G., et al. (2017). Efflux Pump Overexpression in Multiple-Antibiotic-Resistant Mutants of Bacteroides fragilis. Antimicrobial Agents and Chemotherapy, 61(12), e01344-17. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): the role of electron-accepting potency and structural parameters in the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. svedbergopen.com [svedbergopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Overexpression of efflux pump genes is one of the mechanisms causing drug resistance in Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Primer: Multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 16. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
Technical Support Center: A Proactive Approach to Mitigating Off-Target Effects of Novel Bioactive Compounds
A Case Study with 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of early-stage compound validation. While centered around the investigative framework for a novel compound, 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one , the principles, protocols, and troubleshooting advice provided herein are broadly applicable to any new small molecule inhibitor.
The journey of a promising hit compound from initial screening to a validated lead is fraught with challenges, chief among them being the characterization and mitigation of off-target effects. These unintended molecular interactions can lead to misleading experimental data, toxicity, and the ultimate failure of a therapeutic program.[1][2] This is particularly pertinent for compounds containing moieties with known promiscuity or potential for metabolic activation, such as nitroaromatic groups, which can be associated with toxicity through mechanisms like electron transfer and the generation of reactive oxygen species.[3][4][5]
The core scaffold, benzo[e][6][7]oxazin-4-one, is a privileged structure in medicinal chemistry, known to be a key component in a variety of biologically active agents.[8][9] However, the specific biological activities and potential off-target profile of the 2,2-Dimethyl-6-nitro substituted variant are not yet characterized in publicly available literature. Therefore, a systematic and rigorous approach to identifying and minimizing off-target effects is not just recommended—it is imperative.
This guide provides a comprehensive framework for this process, grounded in scientific integrity and field-proven insights.
Part 1: Troubleshooting Guide - Navigating Ambiguous Results
Unexpected or inconsistent data are often the first indicators of off-target activity. This section addresses common issues in a question-and-answer format to guide your experimental troubleshooting.
Question 1: My compound shows potent activity in my primary cell-based assay, but the effect diminishes or changes at higher concentrations. What could be happening?
Answer: This is a classic pharmacological phenomenon that can suggest several possibilities, including off-target effects.
-
Causality: At lower concentrations (typically around the IC50 or EC50 of the intended target), the compound is likely engaging its primary target with high affinity. As the concentration increases, it may begin to interact with lower-affinity off-targets, leading to a different, and often confounding, biological response. This can manifest as a bell-shaped dose-response curve or unexpected cytotoxicity that masks the primary phenotype.
-
Investigative Steps:
-
Comprehensive Dose-Response: Perform a broad dose-response experiment (e.g., from picomolar to high micromolar) and carefully analyze the entire curve, not just the IC50.
-
Cytotoxicity Profiling: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which the compound becomes toxic. If the therapeutic window is narrow (i.e., the cytotoxic concentration is close to the efficacious concentration), off-target toxicity is a strong possibility.
-
Phenotypic Anchoring: Use live-cell imaging or high-content screening to observe the cellular phenotype at different concentrations. Do new morphologies or signaling events appear at higher doses that are inconsistent with the known pathway of your primary target?
-
Question 2: I'm seeing conflicting results for my compound's efficacy between different cell lines that all express the target protein. Why the discrepancy?
Answer: This is a common and important observation. The cellular context plays a critical role in a compound's activity.
-
Causality:
-
Off-Target Expression Levels: Different cell lines have varying proteomic landscapes. An off-target that is highly expressed in one cell line but absent in another could account for the differential activity.
-
Metabolic Differences: Cell lines can have different metabolic enzyme profiles (e.g., cytochrome P450s, nitroreductases). If your compound is a prodrug or is metabolized to an active (or toxic) species, these differences can profoundly impact its apparent efficacy.[4] This is particularly relevant for nitroaromatic compounds.
-
Pathway Redundancy: The signaling network downstream of your target may have different levels of redundancy or compensatory pathways in different cell lines.
-
-
Investigative Steps:
-
Target and Off-Target Profiling: If you have candidate off-targets, use western blotting or proteomics to compare their expression levels across your panel of cell lines.
-
Genetic Knockout/Knockdown: The gold standard for validating on-target activity is to test your compound in a cell line where the putative target has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). If the compound is still active in the absence of its intended target, the observed effect is unequivocally off-target.[2]
-
Metabolite Analysis: Use techniques like LC-MS to analyze the metabolites of your compound in the different cell lines to identify any metabolic liabilities.
-
Question 3: The biological effect of my compound is not reversible after I wash it out of the cell culture medium. Does this mean it's a covalent inhibitor?
Answer: Not necessarily. While covalent inhibition is one possibility, incomplete washout or other mechanisms can also lead to a sustained effect.
-
Causality:
-
Covalent Binding: The compound may be forming a covalent bond with its target or an off-target protein.
-
High Affinity/Slow Dissociation: The compound may have a very high affinity for its target (a slow "off-rate"), meaning it remains bound even after removal from the medium.
-
Cellular Accumulation: The compound may be highly lipophilic and accumulate in cellular membranes, leading to a slow release over time.
-
Irreversible Downstream Effects: The compound may trigger a cellular cascade (e.g., apoptosis, differentiation) that is irreversible, even if the initial protein inhibition is transient.
-
-
Investigative Steps:
-
Perform a Rigorous Washout Experiment: A detailed protocol is provided in Part 3. Ensure sufficient washes and appropriate recovery times.
-
Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or radioligand binding assays to directly measure target occupancy and dissociation rates.
-
Mass Spectrometry: For suspected covalent inhibitors, intact protein mass spectrometry can be used to detect the mass shift corresponding to the adducted compound on the target protein.
-
Part 2: Frequently Asked Questions (FAQs)
What are off-target effects? Off-target effects are the interactions of a small molecule with biomolecules other than its intended therapeutic target.[1] These interactions can lead to a range of outcomes, from no discernible effect to beneficial (polypharmacology) or adverse effects (toxicity).[10]
Why is it critical to investigate off-target effects early in drug discovery? Investigating off-target effects early is crucial for several reasons:
-
Safety and Toxicity: Unidentified off-target interactions are a primary cause of preclinical and clinical trial failures due to unexpected toxicity.[2]
-
Mechanism of Action: A complete understanding of a compound's biological activity requires knowledge of all its significant interactions.
-
Data Integrity: For chemical probes used in basic research, high selectivity is essential to avoid generating misleading data about biological pathways.
What are the primary approaches to identifying potential off-target effects? There are two main strategies for identifying off-target effects:
-
Computational (in silico) Prediction: These methods use the chemical structure of the small molecule to predict potential interactions with a large database of known protein structures.[7][11][12]
-
Experimental Profiling: These are lab-based assays that directly test the interaction of the compound against a broad panel of proteins (e.g., kinase panels, GPCR panels) or in a more unbiased manner using techniques like chemical proteomics.
How can I proactively design compounds with fewer off-target effects? Rational drug design is a key strategy.[6] This involves using structural biology (e.g., X-ray crystallography, cryo-EM) to understand the binding interactions of your compound with its primary target. This knowledge can then be used to guide chemical modifications that enhance selectivity and reduce binding to known off-targets.
Part 3: Key Experimental Protocols & Workflows
This section provides detailed methodologies for essential experiments to characterize and mitigate off-target effects.
Protocol 1: Comprehensive Cell Viability and Cytotoxicity Profiling
Objective: To determine the concentration range over which the compound exhibits its desired biological effect without causing general cellular toxicity.
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of your compound at various concentrations through serial dilution. For 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, a starting concentration of 100 µM with 1:3 serial dilutions is a reasonable starting point. Include a vehicle control (e.g., DMSO at the same final concentration as your compound) and a positive control for cytotoxicity (e.g., staurosporine).
-
Treatment: Add an equal volume of the 2x compound dilutions to the corresponding wells of the 96-well plate. Incubate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
| Parameter | Recommendation | Rationale |
| Concentration Range | 10 nM - 100 µM (log dilutions) | To capture a full dose-response curve for both efficacy and toxicity. |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent cytotoxicity. |
| Controls | Vehicle (DMSO), Positive (e.g., Staurosporine) | To ensure the assay is performing correctly and to normalize the data. |
Protocol 2: Compound Washout and Reversibility Assay
Objective: To determine if the biological effect of the compound is reversible upon its removal.
Methodology:
-
Initial Treatment: Treat cells with the compound at a concentration that gives a robust biological response (e.g., 3x the IC50) for a defined period (e.g., 2-4 hours). Include a continuously treated control and a vehicle control.
-
Washout Procedure:
-
Aspirate the compound-containing medium.
-
Gently wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed, drug-free complete medium to the cells.
-
-
Recovery: Incubate the "washout" plate for various recovery time points (e.g., 1, 4, 8, 24 hours).
-
Assay Readout: At each time point, perform your primary biological assay to assess whether the cellular phenotype has returned to the baseline (vehicle control) level.
-
Data Analysis: Compare the assay readout from the washout wells to the continuously treated and vehicle control wells at each time point.
Workflow for Investigating Off-Target Effects
The following diagram illustrates a logical workflow for identifying and validating off-target effects.
Caption: A workflow for systematic investigation of off-target effects.
Decision Matrix for On-Target vs. Off-Target Effects
The following diagram illustrates a decision-making process based on genetic validation.
Caption: Decision matrix for validating on-target vs. off-target effects.
References
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?[Link]
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
-
Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]
-
Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Gande, S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4993. [Link]
-
Li, Z., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 4(4), 237-246. [Link]
- Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]
-
Alvarez-Mendez, A., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]
-
Gande, S., et al. (2021). Significance of benzo[6][7][e]oxazin-4-one derivatives. (A). ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
Kalyanaraman, B., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]
-
da Silva, A. B. F., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 15(6), 1549-1576. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
CKT College. (n.d.). Synthesis of substituted benzo[e][6][7]oxazino analogs. [Link]
-
Ahmad, S., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones as potent anticancer and antioxidant agents. Arabian Journal of Chemistry, 13(4), 5129-5142. [Link]
- Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]
-
Chem Help ASAP. (2020, August 23). off-target effects. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzoxazinone Synthesis
Last Updated: 2026-01-16
Introduction
Benzoxazinones are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and serving as versatile intermediates in organic synthesis.[1][2] Their synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, incomplete reactions, and difficult purifications. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and optimized protocols to streamline their synthetic efforts. Drawing from established literature and field-proven insights, this document aims to be an essential resource for navigating the complexities of benzoxazinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 4H-3,1-benzoxazin-4-ones?
The two most prevalent and versatile starting materials are anthranilic acids and isatoic anhydrides.[3][4] Anthranilic acids are often used in reactions with acyl chlorides, acid anhydrides, or orthoesters.[1] Isatoic anhydrides are also frequently employed with acylating agents to produce benzoxazinones in high yields.[5]
Q2: My reaction yield is consistently low. What are the first things I should check?
Low yield is a common issue with several potential root causes. Start by verifying the following:
-
Purity of Reagents: Ensure your starting materials, especially anthranilic acid or isatoic anhydride, are of high purity. Impurities can interfere with the reaction.[6]
-
Anhydrous Conditions: Many benzoxazinone syntheses are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Stoichiometry: Incorrect molar ratios of reactants are a frequent cause of low yields. For example, when using anthranilic acid and an acyl chloride, at least two equivalents of the acyl chloride are often necessary for complete conversion.[7][8]
Q3: What is the role of pyridine in syntheses using acyl chlorides?
Pyridine typically serves two main functions in these reactions. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the acylation of the amino group. Secondly, it can act as a catalyst for the cyclization step.[8][9] It's crucial to use dry pyridine to avoid hydrolysis of the acyl chloride and other intermediates.
Q4: I'm having trouble purifying my final benzoxazinone product. What are the best practices?
Purification can indeed be challenging. Common methods include:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is critical and may require some screening.
-
Column Chromatography: Silica gel chromatography is widely used to separate the benzoxazinone from starting materials and byproducts. A gradient elution of hexane and ethyl acetate is a good starting point for many derivatives.[10]
-
Washing: For crude products, washing with a dilute acid solution can remove unreacted basic starting materials like pyridine, followed by washing with a bicarbonate solution to remove acidic byproducts.[11]
Q5: How can I confirm the structure of my synthesized benzoxazinone?
A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
FT-IR Spectroscopy: Look for a characteristic strong carbonyl (C=O) stretch of the lactone at approximately 1760-1770 cm⁻¹ and the C=N stretch around 1640 cm⁻¹.[12][13]
-
¹H NMR Spectroscopy: The aromatic protons will appear in the range of δ 7.0-8.5 ppm. The chemical shifts of any substituents at the 2-position will be key indicators of a successful reaction.[12][14]
-
¹³C NMR Spectroscopy: Expect to see the lactone carbonyl carbon signal around δ 160 ppm and the C2 carbon signal further downfield.[9]
Troubleshooting Guides
Guide 1: Synthesis from Anthranilic Acids
This is one of the most common routes, typically involving the reaction of anthranilic acid with an acylating agent followed by cyclodehydration.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Reaction stalls; significant amount of N-acyl anthranilic acid intermediate remains. | 1. Insufficient Acylating Agent: In reactions with acyl chlorides, only one equivalent has reacted with the amino group, failing to activate the carboxylic acid for cyclization.[7] 2. Ineffective Dehydration: The conditions are not sufficient to promote the final ring-closing (cyclodehydration) step. | 1. Adjust Stoichiometry: Use at least two equivalents of the acyl chloride. The first acylates the amine, while the second forms a mixed anhydride with the carboxylic acid, creating a better leaving group and facilitating intramolecular nucleophilic attack by the amide oxygen to close the ring.[8][15] 2. Add a Dehydrating Agent: If the N-acyl intermediate has been isolated, it can often be cyclized by heating in a dehydrating agent like acetic anhydride.[8][16] For one-pot syntheses, modern cyclizing agents like a Vilsmeier-type reagent (generated from cyanuric chloride and DMF) can be highly effective under mild conditions.[9] |
| Formation of a dihydro-benzoxazinone byproduct, especially when using orthoesters. | The final elimination of alcohol (e.g., ethanol) from the dihydro intermediate is slow or incomplete. This is often exacerbated by electron-withdrawing groups on the anthranilic acid ring.[1] | 1. Increase Reaction Time/Temperature: Prolonged heating can often drive the elimination to completion. Monitor the reaction by TLC to find the optimal time.[1] 2. Use Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and promote the elimination step, leading to higher yields of the desired benzoxazinone.[1] 3. Acid Catalysis: Ensure sufficient acid catalysis is present, as this promotes the protonation of the alcohol, turning it into a better leaving group (water). |
| Low to moderate yields (20-56%) in metal-catalyzed oxidative C-H activation/annulation reactions. | 1. Catalyst Deactivation: The active catalyst (e.g., Cu, Pd, Rh) may be poisoned by impurities or degrade over the course of the reaction. 2. Substrate Electronics: Strong electron-withdrawing groups on the anthranilic acid can make the substrate less reactive, leading to lower yields.[1] | 1. Optimize Catalyst Loading & Conditions: Ensure the catalyst is handled under an inert atmosphere if it's air-sensitive. A slight increase in catalyst loading might be beneficial.[6] 2. Modify Substrate or Reaction Time: For less reactive substrates, consider increasing the reaction time or temperature. If yields remain low, this specific synthetic route may not be optimal for that particular substrate. |
Guide 2: Synthesis from Isatoic Anhydrides
Isatoic anhydride is an excellent precursor, but its reactivity can also lead to side products if not controlled.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low yield and presence of multiple unidentified byproducts. | Isatoic anhydride can react with nucleophiles at two electrophilic carbonyl sites, and the resulting intermediates can be unstable, especially in the presence of strong bases or high temperatures, leading to decomposition or side reactions.[2][17] | 1. Control Reaction Temperature: Many reactions with isatoic anhydride proceed well at or slightly above room temperature. Start with milder conditions and only increase the temperature if the reaction is not progressing.[5] 2. Optimize Base and Solvent: Use a non-nucleophilic base like triethylamine or pyridine. The choice of solvent can also be critical; polar aprotic solvents are often a good choice. |
| Formation of methyl N-acetylanthranilate when using acetic anhydride and methanol in the workup. | The benzoxazinone ring is susceptible to nucleophilic attack. Methanol can open the ring to form the corresponding ester. | Avoid Nucleophilic Solvents in Workup: If possible, avoid using alcohols like methanol during the initial workup or purification if the product is sensitive. If an alcohol is necessary for quenching, perform the operation at a low temperature and for a short duration.[5] |
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid
This protocol is adapted from established methods using an acyl chloride and a cyclizing agent.[9]
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Chloroform (anhydrous)
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Distilled water, ice
Procedure:
-
To a stirred solution of anthranilic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous chloroform, add benzoyl chloride (1.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours. Monitor the formation of the N-benzoylanthranilic acid intermediate by TLC.
-
In a separate flask, dissolve cyanuric chloride (1.0 eq) in anhydrous DMF to form the Vilsmeier-type cyclizing agent. A light yellow solution should form.
-
Add the solution of the cyclizing agent to the reaction mixture.
-
Continue stirring at room temperature for 4 hours. The reaction should progress towards the cyclized product.
-
After the reaction is complete (as monitored by TLC), evaporate the solvent under reduced pressure.
-
Pour the residue into a beaker containing a mixture of distilled water and ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: Synthesis of 2-Styryl-4H-3,1-benzoxazin-4-one from Isatoic Anhydride
This protocol is based on the reaction of isatoic anhydride with an acyl chloride in the presence of a tertiary amine base.[5]
Materials:
-
Isatoic anhydride
-
Cinnamoyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
Procedure:
-
Suspend isatoic anhydride (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a reflux condenser.
-
Warm the suspension to approximately 40 °C until all the isatoic anhydride dissolves, then allow it to cool to room temperature.
-
Dissolve cinnamoyl chloride (1.0 eq) in anhydrous toluene and add it dropwise to the isatoic anhydride solution over 20 minutes with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 15 minutes.
-
Cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.
-
Isolate the resulting solid by vacuum filtration.
-
Wash the solid with a cold solution of dilute hydrochloric acid (e.g., 5% HCl in water) to remove residual pyridine.
-
Wash the solid with cold water until the filtrate is neutral.
-
Air dry the product. Further purification can be achieved by recrystallization from benzene or another suitable solvent.[5]
Data Summary Tables
Table 1: Comparison of Common Cyclization/Dehydrating Agents
| Agent | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Reflux, often used as solvent | Readily available, effective for simple substrates.[8][16] | Harsh conditions, can lead to side products, not suitable for sensitive functional groups. |
| Pyridine | Reflux, used as solvent and base | Acts as both base and catalyst.[8][15] | High temperatures, can be difficult to remove during workup. |
| Cyanuric Chloride/DMF | Room temperature | Mild conditions, high yields, broad substrate scope.[9][11] | Requires preparation of the reagent, cyanuric chloride is a water-sensitive solid. |
| Polyphosphoric Acid (PPA) | High temperature (100-150 °C) | Strong dehydrating agent. | Very viscous and difficult to handle, harsh workup. |
| Concentrated H₂SO₄ | Varies, often harsh | Strong acid and dehydrating agent.[18] | Extremely corrosive, can cause charring and sulfonation side reactions. |
Mechanistic Insights & Key Concepts
General Mechanism of Benzoxazinone Formation from Anthranilic Acid
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and an acyl chloride in the presence of a base like pyridine follows a well-established two-step mechanism. The process involves an initial N-acylation followed by an intramolecular cyclodehydration.
References
- Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic.
-
Shariat, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal. Available at: [Link]
-
Abdollahi, S., & Shariat, M. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]
-
MDPI. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]
-
Reyes-Melo, F. J., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Agronomy. Available at: [Link]
- Google Patents. (1976). Process for preparing benzoxazines. US3989698A.
-
Bulanov, A. O., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. Available at: [Link]
-
Aydin, E., et al. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect. Available at: [Link]
-
Abdollahi, S., & Shariat, M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]
-
Al-Azayzih, M. M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (A) FT‐IR spectrum of benzoxazine monomer, (B) ¹H‐NMR spectrum of benzoxazine monomer. Available at: [Link]
-
RSIS International. (n.d.). Purification of Chlorzoxazone by Adsorption. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for vinyl-benzoxazinones. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of benzoxazine monomers. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 24. Reaction of substituted-1,3-benzoxazines with pyridine.... Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of benzoxazine products purified with different purification methods. Available at: [Link]
-
Organic Chemistry Portal. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Available at: [Link]
-
National Institutes of Health. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]
-
Mansoura University. (n.d.). INTRODUCTION. Available at: [Link]
-
Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Available at: [Link]
-
ResearchGate. (2025). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. Available at: [Link]
-
Quora. (2018). What makes a compound a dehydrating agent?. Available at: [Link]
-
National Institutes of Health. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Available at: [Link]
-
Le Count, D. J. (1983). The chemistry of isatoic anhydride derivatives: electrophilic reactions of 2-amino-3,1-benzoxazin-4-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
National Institutes of Health. (2013). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Reaction of Amides with Isocyanates. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Cyclization of N-Acylanthranilic Acids with Vilsmeier Reagents. Chemical and Structural Studies. Available at: [Link]
-
Sci-Hub. (1983). The chemistry of isatoic anhydride derivatives: electrophilic reactions of 2-amino-3,1-benzoxazin-4-one. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. US3989698A - Process for preparing benzoxazines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 16. bu.edu.eg [bu.edu.eg]
- 17. The chemistry of isatoic anhydride derivatives: electrophilic reactions of 2-amino-3,1-benzoxazin-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. quora.com [quora.com]
common pitfalls in 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this and structurally related nitroaromatic benzoxazinones. Given that this is a specialized chemical entity, this guide synthesizes direct data on related structures with established principles of organic chemistry and assay development to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety and handling considerations for this compound?
A1: As a nitroaromatic compound, 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one should be handled with care. The nitro group makes the molecule electron-deficient and imparts potential reactivity.[1] Key considerations include:
-
Toxicity: Nitroaromatic compounds can be toxic and mutagenic.[1][2] Their metabolism can sometimes lead to carcinogenic intermediates.[1] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Explosive Potential: While mononitrated aromatic compounds are generally stable, compounds with multiple nitro groups (like TNT) are explosive.[3] Although this compound is unlikely to be explosive under normal lab conditions, avoid grinding it vigorously or heating it rapidly to high temperatures, especially in a sealed container.
-
Irritant Properties: A commercially available isomer, 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one, is listed as causing skin and serious eye irritation, as well as potential respiratory irritation.[4] Assume similar properties for your compound.
Q2: My compound has poor solubility in common aqueous buffers for my biological assay. What should I do?
A2: This is a common challenge. The planar, aromatic structure combined with a non-polar dimethyl group and a polar nitro group results in a molecule with limited aqueous solubility.
-
Primary Solvent: First, dissolve the compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Other options include dimethylformamide (DMF) or ethanol.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen organic solvent.
-
Serial Dilution: Perform serial dilutions from this stock solution into your final aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%, ideally <0.5%) to avoid affecting the biological system.
-
Solubility Limit: Visually inspect for precipitation at each dilution step. The highest concentration that remains clear is your working solubility limit in that specific buffer.
Q3: I am concerned about the stability of my compound during storage and experiments. What factors should I consider?
A3: The benzoxazinone ring contains an ester (lactone) and an amide (lactam)-like linkage, which can be susceptible to hydrolysis. The nitro group can also be photochemically active.
-
pH Stability: The ester linkage in the oxazinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain solutions at a neutral pH (6.8-7.4) unless the experiment requires otherwise.
-
Light Sensitivity: Nitroaromatic compounds can be light-sensitive.[5] It is best practice to store both solid samples and solutions in amber vials or protected from direct light to prevent potential photochemical degradation.
-
Temperature: For long-term storage, keep the solid compound in a desiccator at or below 4°C. Prepare fresh solutions for experiments whenever possible. If storing solutions, flash-freeze aliquots in an appropriate solvent and store at -20°C or -80°C.
Troubleshooting Guides
Guide 1: Synthesis and Purification
Problem: Low or No Yield During Synthesis
Syntheses of benzoxazinones often involve the cyclization of an anthranilic acid derivative.[6][7] The presence of a strong electron-withdrawing nitro group can significantly impact this reaction.[6]
Potential Causes & Solutions:
-
Deactivated Amine: The nitro group strongly deactivates the amino group of the anthranilic acid precursor, making it less nucleophilic.
-
Solution: Employ more forcing reaction conditions, such as higher temperatures or longer reaction times. However, monitor carefully for decomposition. Alternatively, use a stronger coupling agent or a catalytic system known to facilitate reactions with deactivated anilines.
-
-
Poor Reagent Solubility: Reagents may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and poor reactivity.
-
Solution: Screen different solvents. Aprotic polar solvents like DMF, DMSO, or NMP might be required to achieve homogeneity.
-
-
Side Reactions: The starting materials might be undergoing alternative reactions.
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide insight into competing reaction pathways and help you adjust the conditions (e.g., temperature, order of addition) to favor the desired product.
-
Problem: Product Streaks Badly on Silica TLC/Column Chromatography
The combination of a polar nitro group and a basic nitrogen atom in the heterocyclic core can lead to strong interactions with the acidic silica gel surface, causing streaking and poor separation.
Potential Causes & Solutions:
-
Strong Adsorption to Silica: The compound binds too strongly to the acidic silanol groups.
-
Solution 1 (Modify Mobile Phase): Add a small amount of a competitive base or acid to the eluent. For basic compounds, adding 0.5-1% triethylamine (TEA) or ammonia in methanol can neutralize the acidic sites on the silica and improve peak shape.[8] For acidic impurities, adding 0.5-1% acetic acid or formic acid can help.
-
Solution 2 (Change Stationary Phase): Switch to a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds.[8][9] Reversed-phase (C18) chromatography is another excellent option for polar compounds, using solvent systems like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or TFA.[10][11]
-
Guide 2: Compound Characterization
Problem: My 1H NMR Spectrum is Difficult to Interpret
The strong electron-withdrawing and anisotropic effects of the nitro group can lead to unusual chemical shifts in the aromatic region.
Potential Causes & Solutions:
-
Deshielding Effects: The nitro group strongly deshields protons that are ortho and para to it due to both inductive and resonance effects.[12][13] This will shift their signals significantly downfield (to higher ppm values) compared to a non-substituted benzene ring.
-
Expectation: Protons ortho to the nitro group will likely be the most downfield, followed by the para proton (if present), and then the meta protons.[13] For the 6-nitro substitution pattern, expect complex splitting patterns in the 7.5-8.5 ppm range.
-
-
Magnetic Anisotropy: The nitro group exhibits significant magnetic anisotropy, meaning it creates a local magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the N-O bonds.[14]
-
Solution: Use 2D NMR techniques like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons to their attached carbons) to definitively assign the aromatic signals.
-
Table 1: Predicted 1H and 13C NMR Chemical Shifts
Based on general principles for nitroaromatic compounds and benzoxazinone derivatives.[12][13][15]
| Group | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Notes |
| C(2)-CH3 | ~1.5 - 1.7 (singlet, 6H) | ~25-30 | Gem-dimethyl group on a quaternary carbon. |
| N(3)-H | ~8.0 - 10.0 (broad singlet, 1H) | N/A | Amide proton, shift is concentration and solvent dependent. |
| C(4)=O | N/A | ~160 - 170 | Carbonyl carbon of the lactam. |
| Aromatic-H | ~7.5 - 8.5 (multiplets) | ~115 - 150 | Protons and carbons on the aromatic ring are deshielded by the nitro group. The carbon bearing the nitro group (C6) will be highly deshielded (~145-150 ppm).[13] |
Guide 3: Biological and Screening Assays
Problem: My Compound is Causing Fluorescence Quenching in My Assay
This is a well-documented phenomenon for nitroaromatic compounds.
Causality & Mechanism: Nitro groups are potent quenchers of fluorescence.[16] The electron-deficient nitroaromatic ring can accept an electron from the excited state of a fluorophore upon collision, leading to non-radiative decay back to the ground state.[17][18] This process, known as photoinduced electron transfer (PET), effectively "turns off" the fluorescence signal and can be misinterpreted as biological activity.
Solutions & Validation:
-
Control Experiment: Run a cell-free assay with just the fluorogenic substrate/probe and your compound. If the fluorescence signal decreases, you have confirmed assay interference.
-
Change Readout: If possible, switch to an alternative assay format that does not rely on fluorescence. Options include:
-
Luminescence: While still photon-based, some luciferases may be less susceptible to quenching. This must be validated.
-
Colorimetric/Absorbance: Assays like the MTT assay for cytotoxicity or those using p-nitrophenol-based substrates are good alternatives.[19]
-
Label-Free: Methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure direct binding events and are immune to optical interference.
-
Workflow for Investigating Assay Interference
Caption: Decision workflow for troubleshooting fluorescence assay artifacts.
Key Experimental Protocols
Protocol 1: Standardized Solubility Assessment
-
Prepare Stock: Create a 20 mM stock solution of the compound in 100% DMSO.
-
Prepare Buffers: Prepare your relevant aqueous buffers (e.g., PBS pH 7.4, cell culture media).
-
Initial Dilution: Add 5 µL of the 20 mM stock to 95 µL of aqueous buffer to make a 1 mM solution (in 5% DMSO). Vortex thoroughly.
-
Incubate & Observe: Let the solution stand at room temperature for 1 hour. Visually inspect for any signs of precipitation or cloudiness against a dark background. Use a nephelometer for quantitative assessment if available.
-
Serial Dilution: If precipitation is observed, perform serial 2-fold dilutions from the 1 mM solution into the same buffer (now containing 5% DMSO to maintain co-solvent concentration) and repeat the observation until a clear solution is obtained. This concentration is the kinetic solubility limit.
Protocol 2: General Method for Assessing Compound Stability by HPLC
-
Prepare Solutions: Create a 1 mM solution of your compound in three separate buffers:
-
Acidic: 0.1 M HCl (pH 1)
-
Neutral: PBS (pH 7.4)
-
Basic: 0.1 M NaOH (pH 13)
-
-
Time Zero (T=0) Analysis: Immediately inject an aliquot of the neutral solution onto a C18 HPLC column and obtain a chromatogram. The area of the main peak serves as the 100% reference.
-
Incubation: Store the three solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At set time points (e.g., 1, 4, 8, 24 hours), inject aliquots from each of the three solutions onto the HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area to the T=0 peak area. A significant decrease in the main peak area, especially with the appearance of new peaks, indicates degradation.
References
-
Seaman, P. F. (1967). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Tariq, M., et al. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. The Journal of Physical Chemistry B. Available at: [Link]
-
Tariq, M., et al. (2020). Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent | Request PDF. ResearchGate. Available at: [Link]
-
Wu, Y., et al. (2020). Making Nitronaphthalene Fluoresce. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Kamanina, N. V. (2015). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. ResearchGate. Available at: [Link]
-
Nefisath, P. M., & Krishnankutty, K. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ProQuest. Available at: [Link]
-
Nefisath, P. M., & Krishnankutty, K. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Available at: [Link]
-
Reddy, G. N., et al. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]
-
Nishino, S. F., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
SDSU NMR Facility. Common Problems. San Diego State University. Available at: [Link]
-
Wisniewski, A. J., & Norrby, P.-O. (2022). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Catalysis. Available at: [Link]
-
Mathew, N. (2017). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Chemistry Stack Exchange. Available at: [Link]
-
Juárez-García, M. E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
-
NotBaran. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]
-
YMC. (2016). Purification of polar compounds. The Analytical Scientist. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
Various Authors. (2012). How can I know that my prepared organic molecules are novel (not prepared)?. ResearchGate. Available at: [Link]
-
Yamaguchi, I. (1963). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics. Available at: [Link]
-
Reddit User. (2020). First steps on characterizing a potentially novel compound?. r/OrganicChemistry. Available at: [Link]
-
Reddit User. (2020). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
Teo, K. C., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]
-
Reddit User. (2021). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Available at: [Link]
-
Kumar, S., et al. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Puzyn, T., et al. (2008). Structure-toxicity relationships of nitroaromatic compounds. PubMed. Available at: [Link]
-
Al-Ghorbani, M., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][17][20]oxazin-4-ones as potent anticancer and antioxidant agents. Heliyon. Available at: [Link]
-
Various Authors. (2018). For highly polar compound, how to do the purification?. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Biologically relevant nitroaromatic compounds. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2014). Synthesis and Anticonvulsant Activity Evaluation of 2-Phenyl-2H-benzo[e][17][20]oxazin-4(3H)-ones. Asian Journal of Chemistry. Available at: [Link]
-
El-Faham, A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]
- Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. Google Patents.
-
American Chemical Society. (n.d.). Compound Characterization Checklist. ACS Publications. Available at: [Link]
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]
-
Wang, S., et al. (2011). Synthesis of 2H-benzo[b][16][17]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
O'Malley, D. P. (2013). How to Choose a Synthesis Target and Search Current Literature. YouTube. Available at: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nathan.instras.com [nathan.instras.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Degradation of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. This document provides in-depth guidance, troubleshooting advice, and standardized protocols for investigating the degradation pathways of this molecule. Given its novel structure, combining a benzoxazinone core with a nitroaromatic moiety, a systematic approach to stability testing is crucial for predicting its shelf-life, identifying potential impurities, and ensuring the safety and efficacy of related drug products.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this molecule that will influence its degradation?
A1: The degradation profile of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one is dictated by two key functional regions:
-
The Benzoxazinone Ring: This heterocyclic system contains a lactam (cyclic amide) and an ether linkage. The lactam bond is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening.[4] The stability of this ring is a critical factor in the molecule's overall profile.
-
The Nitroaromatic Group: The electron-withdrawing nature of the nitro group makes the benzene ring resistant to electrophilic attack but susceptible to nucleophilic substitution.[5] More importantly, this group is highly susceptible to photolytic degradation and enzymatic reduction. Photolysis can lead to the formation of nitrophenols, catechols, and other oxidation products, while reduction can form potentially mutagenic aromatic amines.[5][6][7][8]
Q2: What are the expected major degradation pathways under forced degradation conditions?
A2: Based on its structure, the following degradation pathways are anticipated:
-
Hydrolysis (Acidic/Basic): The primary hydrolytic degradation is expected to be the cleavage of the lactam bond in the benzoxazinone ring. This would result in the formation of a substituted N-acyl anthranilic acid derivative. The rate and extent of hydrolysis will be pH-dependent.[4]
-
Oxidation: Oxidative degradation, likely initiated by hydroxyl radicals (e.g., using H₂O₂), could target the aromatic ring, leading to hydroxylation and the formation of phenolic derivatives. The nitro group itself is generally stable to oxidation, but the rest of the aromatic system can be attacked.[6]
-
Photolysis: This is expected to be a significant degradation pathway. Exposure to UV and visible light can induce several reactions. The nitro group can be reduced or participate in radical reactions, leading to a complex mixture of products including nitrophenols and HONO.[6][7][9] The benzoxazinone ring may also undergo photolytic cleavage.
-
Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation pathways may occur, though the specific products are difficult to predict without experimental data. Thermal stability studies are essential to determine the molecule's resilience to heat during manufacturing and storage.[10][11]
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: A stability-indicating analytical method is required to separate the parent compound from its degradation products.[3] The recommended primary technique is High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
HPLC-PDA: Allows for the quantification of the parent drug and the detection of degradants. The PDA provides spectral information, which helps in assessing peak purity.[12]
-
LC-MS/MS: Essential for the structural elucidation of unknown degradation products by providing accurate mass and fragmentation data.[13]
Q4: Are there any specific safety concerns associated with the potential degradation products?
A4: Yes. The reduction of the nitroaromatic group can lead to the formation of aromatic amines, which are a class of compounds known for potential mutagenicity and carcinogenicity.[5][14][15] It is crucial to identify and quantify any such degradants and assess their toxicological risk. The nitro group itself is often considered a "structural alert" in medicinal chemistry due to these concerns.[16][17][18]
Experimental Workflows & Protocols
Workflow for a Forced Degradation Study
A forced degradation study, or stress testing, is fundamental to understanding the intrinsic stability of the molecule.[2][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly stability-indicating.[1][19]
Caption: General workflow for conducting forced degradation studies.
Protocol 1: Forced Degradation Study
This protocol outlines the steps for subjecting 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one to various stress conditions.
Materials:
-
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 30%
-
Calibrated pH meter, heating blocks/water baths, photostability chamber.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or a suitable solvent mixture.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2M HCl to achieve a final concentration of 0.1M HCl.
-
Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the aliquots with an equivalent amount of 0.1M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2M NaOH to achieve a final concentration of 0.1M NaOH.
-
Keep at room temperature. Withdraw aliquots at timed intervals.
-
Neutralize with an equivalent amount of 0.1M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.
-
-
Photolytic Degradation:
-
Expose the compound in solution and as a solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[3][10]
-
A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to 80°C in a calibrated oven.
-
Analyze samples at various time points (e.g., 1, 3, 7 days).
-
Protocol 2: HPLC-UV/MS Method for Analysis
Instrumentation:
-
HPLC system with a PDA detector and a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
| Time (min) | %B |
|---|---|
| 0.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 20.0 | 5 |
Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL PDA Detection: 210-400 nm MS Detection: Positive and Negative ESI modes, scan range 100-1000 m/z.
Potential Degradation Pathways: Visualized
The following diagrams illustrate the potential degradation pathways based on the chemical principles of the constituent moieties. Experimental data is required for confirmation.
Potential Hydrolytic Degradation
Caption: Predicted hydrolytic cleavage of the benzoxazinone ring.
Potential Photolytic Degradation of Nitroaromatic Moiety
Caption: General photolytic degradation pathway for nitroaromatics.[6][7]
Troubleshooting Guide
| Problem Encountered | Potential Cause & Explanation | Recommended Action |
| No significant degradation (<5%) observed under hydrolytic or mild thermal stress. | The dimethyl substitution at the C-2 position may sterically hinder nucleophilic attack on the lactam carbonyl. The compound may be intrinsically stable under these conditions. | Increase the severity of the conditions: use higher concentrations of acid/base (e.g., 1M), increase the temperature in 10°C increments (e.g., up to 80°C), or extend the exposure time.[10][19] If no degradation occurs, it demonstrates the stability of the molecule under those conditions. |
| A complex mixture of many small peaks is observed after photolysis. | Nitroaromatic compounds are known to undergo complex photochemical reactions, leading to numerous minor products.[6][7] This is an expected outcome. | Focus on identifying the major degradants first. Use a shallower gradient in your HPLC method to improve resolution. Rely heavily on MS/MS fragmentation to propose structures for the most abundant products. |
| Loss of parent compound but no distinct degradation peaks are seen (poor mass balance). | Degradation may lead to non-UV active products (e.g., small aliphatic fragments) or highly polar compounds that are not retained on a C18 column. The degradants might also be volatile. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. Also, consider a different stationary phase (e.g., HILIC) for highly polar degradants. |
| A new peak appears in the control sample stored at room temperature. | The compound may be unstable in the chosen solvent or sensitive to ambient light/temperature over the course of the experiment. | Re-evaluate the stability of your stock solution. Prepare fresh solutions for each experiment and store them protected from light at a lower temperature (e.g., 4°C). Analyze a "time zero" sample immediately after preparation. |
| Peak corresponding to a reduced nitro group (amino group) is identified. | The nitro group can be reduced, especially if reductive species are present. This can also occur during negative mode ESI-MS analysis in the ion source and should not be confused with a true degradant. | To confirm if reduction is a true degradation pathway, analyze the sample using a different ionization technique (e.g., APCI) or by derivatizing the amino group before analysis. Compare stressed samples to unstressed controls carefully. The presence of trace metals can also catalyze such reductions. |
References
- Journal of Environmental Sciences. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- International Journal of Modern Organic Chemistry. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones.
- Pharmaguideline.
- Pharmaceutical Technology.
- Forced degrad
- MedCrave online. (2016).
- National Institutes of Health (NIH).
- Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?.
- ElectronicsAndBooks. Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones.
- National Institutes of Health (NIH).
- ResearchGate. (2021).
- National Institutes of Health (NIH).
- CSWAB.org.
- ResearchGate.
- Slideshare.
- ResearchGate. (2025).
- ACS Public
- MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.
- Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles.
- ACS Publications. Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS).
- Universidad de Cádiz. Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S.
- MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ResearchGate. Nitro Group Containing Drugs | Request PDF.
- UCA. Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H).
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- ResearchGate.
- MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles.
- Chemical Warfare Nerve Agents — Analyzing Their Degrad
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. svedbergopen.com [svedbergopen.com]
- 18. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acv-verdun.fr [acv-verdun.fr]
Technical Support Center: Troubleshooting 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Welcome to the technical support resource for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this and related benzoxazinone compounds. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and reproducibility of your results.
A Note on Isomeric Specificity
It is crucial to acknowledge that the scientific literature and commercial availability of benzoxazinone derivatives can sometimes lead to confusion between isomers. The focus of this guide is 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one . However, much of the publicly available data pertains to the closely related isomer, 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one [3][4][5][6]. While their core structure is similar, the difference in the fusion of the oxazine ring to the benzene ring can influence chemical and biological properties. The troubleshooting principles outlined below are based on the general characteristics of this class of compounds and may require adaptation for your specific isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing low or no biological activity in my cell-based assays. What are the likely causes?
Inconsistent or absent biological activity is a frequent challenge. The root cause often lies in issues with compound integrity, solubility, or the experimental setup itself.
Potential Causes & Solutions:
-
Poor Solubility: Benzoxazinone compounds can exhibit limited solubility in aqueous media, leading to precipitation and a lower effective concentration than intended.
-
Troubleshooting Protocol:
-
Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice.
-
Working Concentration: When diluting the stock into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visual Inspection: After adding the compound to your assay medium, visually inspect for any signs of precipitation (cloudiness, particulates). If observed, consider lowering the final concentration or using a different solvent system.
-
Sonication: Briefly sonicating the stock solution before dilution can aid in dissolving any micro-precipitates.
-
-
-
Compound Degradation: The stability of the compound in your specific assay conditions (e.g., pH, temperature, light exposure) may be a factor.
-
Troubleshooting Protocol:
-
Fresh Preparations: Always use freshly prepared solutions for your experiments. Avoid repeated freeze-thaw cycles of stock solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light. The solid compound should be stored in a cool, dark, and dry place.
-
pH Sensitivity: The lactam and nitro functional groups can be susceptible to hydrolysis under certain pH conditions. If your assay medium is significantly acidic or basic, consider performing a stability test of the compound under those conditions using techniques like HPLC.
-
-
-
Assay-Specific Issues: The compound may not be active in your chosen cell line or at the concentrations tested. Benzoxazinone derivatives have been investigated for a range of activities, including as potential PI3Kα inhibitors and anticancer agents[7][8][9][10].
-
Troubleshooting Protocol:
-
Dose-Response Curve: Perform a broad dose-response experiment to determine the optimal concentration range.
-
Positive Controls: Ensure that your positive controls for the assay are working as expected. This will help differentiate between a compound-specific issue and a general assay failure.
-
Literature Review: Consult literature on similar benzoxazinone compounds to guide your choice of cell lines and assay endpoints.
-
-
Question 2: My results are not reproducible between experiments. What should I investigate?
Lack of reproducibility is a critical issue that can undermine your research. A systematic approach is necessary to identify the source of variability.
Troubleshooting Workflow for Reproducibility Issues:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Compound Handling and Preparation:
-
Standard Operating Procedure (SOP): Implement a strict SOP for the preparation of stock and working solutions. Ensure all lab members adhere to the same procedure.
-
Aliquotting: Aliquot stock solutions into single-use volumes to avoid contamination and degradation from multiple freeze-thaw cycles.
-
-
Assay Parameters:
-
Cell Health and Passage Number: Use cells within a consistent and narrow range of passage numbers. Cellular responses can change as cells are cultured for extended periods.
-
Reagent Consistency: Be mindful of lot-to-lot variability in reagents such as serum, media, and detection reagents. If possible, purchase larger batches of critical reagents to maintain consistency over a series of experiments.
-
-
Data Acquisition and Analysis:
-
Instrument Calibration: Ensure that any instrumentation used (e.g., plate readers, microscopes) is properly calibrated and maintained.
-
Normalization: Apply a consistent method for data normalization across all experiments.
-
Question 3: I am having difficulty fully dissolving the compound. What are the best practices for solubilization?
Solubility is a common hurdle for many organic small molecules. A systematic approach to solvent selection is recommended.
Solubility Optimization Protocol:
-
Initial Solvent Screening: Test the solubility of a small amount of the compound in a panel of common laboratory solvents.
-
Stock Solution Preparation: Based on the screening, prepare a high-concentration stock solution (e.g., 10-50 mM) in the most suitable solvent.
-
Aqueous Media Compatibility: Perform a serial dilution of the stock solution into your final aqueous buffer or cell culture medium to determine the concentration at which precipitation occurs. This will define the upper limit for your experimental concentrations.
Recommended Solvents for Benzoxazinone Derivatives:
| Solvent | Polarity | Common Use | Considerations |
| DMSO | High | Primary choice for stock solutions | Can be toxic to some cell lines at >0.5% v/v |
| Ethanol | High | Alternative for stock solutions | Can have biological effects; check literature for your specific assay |
| Acetone | Medium | Less common for biological assays | High volatility; may not be compatible with all plasticware |
Mechanistic Considerations and Further Research
Benzoxazinones are a versatile class of heterocyclic compounds with a wide range of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[11][12][13]. The presence of the nitro group on the benzene ring can significantly influence the molecule's electronic properties and potential biological targets[14]. For instance, some nitro-substituted benzoxazinones have been synthesized and evaluated for their anticancer and antioxidant activities[7][9].
When troubleshooting, it is helpful to consider the potential mechanism of action. If, for example, the compound is hypothesized to be a kinase inhibitor, as has been suggested for some benzoxazinone derivatives[8], assaying its effect on downstream phosphorylation events can provide a more direct measure of its activity and help troubleshoot issues with broader cellular endpoints like proliferation.
Workflow for Investigating a Hypothesized Signaling Pathway:
Caption: Investigating a hypothesized signaling pathway for a benzoxazinone compound.
By systematically addressing these common experimental challenges, you can enhance the reliability and reproducibility of your research with 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
References
-
2a biotech. (n.d.). 2,2-DIMETHYL-6-NITRO-2H-BENZO[E][1]OXAZIN-4(3H)-ONE. Retrieved from [Link]
-
Reddy, T. J., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3273. [Link]
- Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
-
Hussain, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. [Link]
-
Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffold derivatives as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 3982-3991. [Link]
-
Al-Qaisi, A. M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(1), 1046-1059. [Link]
-
Hussain, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. [Link]
-
Corcuera, L. J., & Woodward, M. D. (1978). Factors That Influence the Activity of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one on Erwinia Species in Growth Assays. Plant Physiology, 61(5), 803–805. [Link]
-
El-Sayed, N. N. E., et al. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 19(4), 538-545. [Link]
-
Gütschow, M., et al. (2018). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules, 23(11), 2969. [Link]
-
de Oliveira, R. S., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4501. [Link]
-
Al-Tel, T. H. (2012). Surveying the Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-ones and Related Analogs. Current Organic Synthesis, 9(4), 545-557.
-
Manasa Life Sciences. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole. Retrieved from [Link]
- Asif, M. (2012). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 4(1), 283-290.
-
Lee, S., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][2][3]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4253. [Link]
Sources
- 1. 2,2-Dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2,2-Dimethyl-6-nitro-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 85160-84-5 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Sigma Aldrich 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. 2,2-Dimethyl-6-nitro-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 85160-84-5 [sigmaaldrich.com]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaji.net [oaji.net]
- 13. jocpr.com [jocpr.com]
- 14. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]
Validation & Comparative
A Comparative Guide to Hypoxia-Activated Prodrugs: Validating the Efficacy of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one as a Novel Anticancer Agent
This guide provides a comprehensive framework for evaluating the therapeutic potential of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one as a hypoxia-activated prodrug (HAP) for targeted cancer therapy. In the absence of direct experimental data for this specific compound, we will establish a robust validation pathway by comparing its theoretical mechanism of action with well-characterized HAPs, namely Tirapazamine and TH-302 (Evofosfamide). This document is intended for researchers, scientists, and drug development professionals seeking to explore and validate novel compounds in the field of oncology.
The Rationale for Hypoxia-Activated Prodrugs in Oncology
Solid tumors are characterized by regions of low oxygen concentration, or hypoxia, which arise from rapid cell proliferation that outpaces the development of an adequate blood supply.[1][2] This hypoxic microenvironment is a significant contributor to therapeutic resistance, as it renders cancer cells less susceptible to both radiotherapy and conventional chemotherapy, which often rely on oxygen for their cytotoxic effects.[1][2]
Hypoxia-activated prodrugs represent a strategic approach to selectively target these resistant cell populations.[2] These compounds are inactive prodrugs that undergo enzymatic activation under hypoxic conditions to generate potent cytotoxic agents.[2] This selective activation is typically mediated by nitroreductase enzymes, which are overexpressed in hypoxic tumor regions.[3]
Proposed Mechanism of Action for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
The chemical structure of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, featuring a nitroaromatic group, strongly suggests its potential as a substrate for nitroreductase enzymes. We hypothesize that this compound acts as a hypoxia-activated prodrug through the following bioactivation cascade:
-
Enzymatic Reduction: In the hypoxic tumor microenvironment, one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, reduce the nitro group of the parent compound.[4]
-
Formation of a Radical Anion: This initial reduction forms a transient nitro radical anion. In the presence of oxygen (normoxic conditions), this radical is rapidly re-oxidized back to the parent compound in a futile cycle, preventing activation in healthy tissues.[5]
-
Generation of Cytotoxic Species: Under hypoxic conditions, the radical anion undergoes further reduction to form nitroso and hydroxylamine intermediates.[4] These electron-rich species can induce cytotoxicity through various mechanisms, including DNA damage and protein alkylation.[6]
Caption: Proposed bioactivation pathway of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
Comparative Analysis with Established Hypoxia-Activated Prodrugs
To validate the efficacy of a novel HAP, its performance must be benchmarked against established compounds. Here, we compare the known properties of Tirapazamine and TH-302 to outline the expected experimental outcomes for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
| Feature | Tirapazamine | TH-302 (Evofosfamide) | 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (Hypothesized) |
| Activation Trigger | Heteroaromatic N-oxide | 2-Nitroimidazole | Nitroaromatic |
| Active Cytotoxin | Benzotriazinyl radical | Bromo-isophosphoramide mustard (Br-IPM) | Putative DNA-alkylating or radical species |
| Mechanism of Cytotoxicity | DNA double-strand breaks, topoisomerase II poisoning[7] | DNA cross-linking[8] | To be determined (likely DNA damage) |
| Hypoxic Cytotoxicity Ratio (HCR) | 50-200 fold | >200 fold | To be determined |
Hypoxic Cytotoxicity Ratio (HCR) is the ratio of the IC50 value under normoxic conditions to the IC50 value under hypoxic conditions.
Experimental Validation Workflow
A rigorous, multi-step experimental approach is required to validate the efficacy and mechanism of action of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
Caption: Experimental workflow for the validation of a novel hypoxia-activated prodrug.
In Vitro Efficacy Assessment
Objective: To determine the hypoxia-selective cytotoxicity of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
Protocol: Comparative Cytotoxicity Assay (MTT/CCK-8)
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HT29 colorectal adenocarcinoma, A549 lung carcinoma) in standard cell culture medium.[9]
-
Hypoxic Conditions: For the hypoxic arm, place cell culture plates in a hypoxic chamber with a controlled atmosphere (e.g., <0.1% O2, 5% CO2, balance N2).[8]
-
Drug Treatment: Treat cells in both normoxic and hypoxic conditions with a serial dilution of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, Tirapazamine, and TH-302 for 72 hours.[6]
-
Viability Assessment: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability.[10][11]
-
Data Analysis: Calculate the IC50 values for each compound under normoxic and hypoxic conditions. Determine the Hypoxic Cytotoxicity Ratio (HCR) for each compound.
Expected Outcome: 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one should exhibit significantly lower IC50 values (i.e., higher potency) under hypoxic conditions compared to normoxic conditions, resulting in a high HCR.
Mechanistic Validation
Objective: To confirm the role of nitroreductase in the activation of the prodrug and to elucidate the mechanism of cell death.
Protocol: Nitroreductase Inhibition Assay
-
Cell Culture and Treatment: Culture cancer cells overexpressing a specific nitroreductase (e.g., E. coli nitroreductase NfsA) and a control cell line.
-
Inhibitor Co-treatment: Co-treat the cells with 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one and a known nitroreductase inhibitor.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay as described in section 4.1.
Expected Outcome: The cytotoxicity of the compound should be significantly reduced in the presence of the nitroreductase inhibitor, confirming its role in prodrug activation.
Protocol: DNA Damage Analysis (γH2AX Staining)
-
Cell Treatment: Treat cancer cells with the IC50 concentration of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one under hypoxic conditions.
-
Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.[8]
-
Microscopy: Visualize and quantify the formation of γH2AX foci using fluorescence microscopy.
Expected Outcome: A significant increase in γH2AX foci in cells treated with the compound under hypoxia, indicating DNA damage as a mechanism of cytotoxicity.
Conclusion and Future Directions
While 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one presents a promising chemical scaffold for a novel hypoxia-activated prodrug, its efficacy remains to be experimentally validated. The proposed comparative framework provides a clear and logical pathway for its evaluation. By benchmarking its performance against established HAPs like Tirapazamine and TH-302, researchers can rigorously assess its potential as a selective and potent anticancer agent. Future in vivo studies using xenograft models will be crucial to determine its therapeutic window and overall preclinical efficacy.
References
-
Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. (2021). Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
An Azoreductase-Activated Self-monitoring Prodrug for Chemiluminescence Imaging and Safe Chemotherapy Breast Cancer. (2025). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Hypoxia-activated prodrug. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Aviceda Therapeutics reports positive phase 2b SIGLEC results for AVD-104 in geographic atrophy. (2025). Ophthalmology Times. Retrieved January 16, 2026, from [Link]
-
Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Introducing urea into tirapazamine derivatives to enhance anticancer therapy. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]
-
Abstract B43: Effects of anticancer drugs on cancer cells under hypoxic conditions. (2011). AACR Publications. Retrieved January 16, 2026, from [Link]
-
Aviceda Therapeutics Announces Phase 2b SIGLEC Results for AVD-104 in Geographic Atrophy. (2025). BioSpace. Retrieved January 16, 2026, from [Link]
-
The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Tirapazamine. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Bacterial Nitroreductase Enzymes. (n.d.). Ackerley Lab. Retrieved January 16, 2026, from [Link]
-
Effect of hypoxia on toxicity induced by anticancer agents in cardiomyocyte culture. (n.d.). Polish Journal of Veterinary Sciences. Retrieved January 16, 2026, from [Link]
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). Encyclopedia.pub. Retrieved January 16, 2026, from [Link]
-
Tirapazamine: A Hypoxia-activated Topoisomerase II Poison 1. (n.d.). AACR Journals. Retrieved January 16, 2026, from [Link]
-
A Multiple Dose Study of AVD-104 for Geographic Atrophy (GA) Secondary to Age-Related Macular Degeneration (AMD). (n.d.). ClinicalTrials.gov. Retrieved January 16, 2026, from [Link]
-
Aviceda reports positive topline data from geographic atrophy trial. (2024). Clinical Trials Arena. Retrieved January 16, 2026, from [Link]
-
Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved January 16, 2026, from [Link]
-
Radiation and chemotherapy variable response induced by tumor cell hypoxia: impact of radiation dose, anticancer drug, and type of cancer. (2022). PMC. Retrieved January 16, 2026, from [Link]
-
What is Tirapazamine used for?. (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
-
Aviceda Therapeutics Announces Topline Data from Part 1 of the Phase 2/3 SIGLEC Clinical Trial for AVD-104, Demonstrating Positive Safety and Early Clinical Efficacy in Patients with Geographic Atrophy. (2024). Business Wire. Retrieved January 16, 2026, from [Link]
Sources
- 1. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ackerleylab.com [ackerleylab.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. medycynawet.edu.pl [medycynawet.edu.pl]
- 11. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one and Other Benzoxazinone Derivatives in Preclinical Cancer Research
Introduction
Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one has emerged as a compound of interest. This guide provides a comparative analysis of this specific derivative against other notable benzoxazinone compounds, focusing on their anticancer efficacy. We will delve into their mechanisms of action, supported by experimental data from various preclinical studies, and provide detailed protocols for their synthesis and biological evaluation.
The core structure of benzoxazinones, a fusion of a benzene ring and an oxazine ring, offers a unique scaffold for chemical modifications, leading to a diverse range of pharmacological profiles.[3] The introduction of a nitro group, as seen in our subject compound, is a common strategy in medicinal chemistry to enhance biological activity.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand the therapeutic potential of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in the context of other benzoxazinone derivatives.
Chemical Structures and Synthesis
The synthesis of benzoxazinone derivatives often involves the condensation of an aminophenol or a salicylic acid derivative with an appropriate electrophile.[4] For 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, a plausible synthetic route starts from 2-amino-5-nitrophenol.
Proposed Synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
This protocol is adapted from general methods for the synthesis of similar benzoxazinone structures.
Step 1: Acylation of 2-Amino-5-nitrophenol
-
Dissolve 2-amino-5-nitrophenol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add 2-bromo-2-methylpropanoyl bromide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate N-(2-hydroxy-4-nitrophenyl)-2-bromo-2-methylpropanamide.
Step 2: Intramolecular Cyclization
-
Dissolve the intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature or gently heat to facilitate the intramolecular cyclization.
-
Monitor the formation of the benzoxazinone ring by TLC.
-
Once the reaction is complete, quench it by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
Comparative Analysis of Anticancer Activity
While direct comparative studies of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one against other derivatives under identical experimental conditions are limited, we can collate and analyze data from various publications to draw meaningful, albeit cautious, comparisons. The following table summarizes the in vitro cytotoxic activity of several benzoxazinone derivatives against a panel of human cancer cell lines.
| Derivative Class | Specific Compound(s) | Cancer Cell Line | Activity Metric (IC50 in µM) | Reference |
| Nitro-Substituted Benzoxazinone | 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one | Data not available | - | |
| 7-Nitro-2-aryl-benzoxazinones | 3a, 3c, 3k | HeLa (Cervical) | Cell viability of 28.54% to 44.67% | [5] |
| PI3K/mTOR Inhibitors | 8d-1 (4-phenyl-2H-benzo[b][6][7]oxazin-3(4H)-one derivative) | HeLa (Cervical), A549 (Lung) | 1.35 µM (HeLa), 1.22 µM (A549) | [8] |
| c-Myc Targeting Agents | Four benzoxazinone derivatives | SK-RC-42 (Renal), SGC7901 (Gastric), A549 (Lung) | Dose-dependent inhibition of proliferation | [9] |
| Apoptosis and Cell Cycle Arrest Inducers | 14b and 14c (2H-benzo[b][6][7]oxazin-3(4H)-one-triazole hybrids) | A549 (Lung) | 7.59 µM (14b), 18.52 µM (14c) | [8] |
Note: The absence of specific IC50 values for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in the public domain highlights a significant data gap and an opportunity for future research. The data presented for other derivatives should be interpreted with the understanding that experimental conditions varied across studies.
Mechanisms of Action: A Deeper Dive
The anticancer effects of benzoxazinone derivatives are attributed to several mechanisms of action, primarily the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
Many benzoxazinone derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is often accompanied by the arrest of the cell cycle at various checkpoints, preventing cancer cells from dividing. For instance, certain 2H-benzo[b][6][7]oxazin-3(4H)-one-triazole hybrids have been shown to induce significant apoptosis in A549 lung cancer cells.[8] This apoptotic induction is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Several benzoxazinone derivatives have been identified as potent inhibitors of this pathway.[8] For example, a 4-phenyl-2H-benzo[b][6][7]oxazin-3(4H)-one derivative (compound 8d-1) has been reported to be a pan-class I PI3K/mTOR inhibitor with an impressive IC50 of 0.63 nM against PI3Kα.[8] By inhibiting this pathway, these compounds effectively cut off a key survival signal for cancer cells.
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain benzoxazinone derivatives.
Targeting the c-Myc Oncogene
The c-Myc oncogene is a master regulator of cell proliferation and is overexpressed in a wide range of human cancers. Some benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[9] This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter region, which in turn inhibits its transcription.[9] This novel mechanism highlights the potential of benzoxazinones to target cancer at the genetic level.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used to evaluate the anticancer activity of benzoxazinone derivatives.
MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow for the MTT assay to determine the in vitro cytotoxicity of benzoxazinone derivatives.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of benzoxazinone derivatives on the expression of proteins involved in apoptosis and cell signaling pathways.
-
Cell Lysis: Treat cancer cells with the benzoxazinone derivative for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies on benzoxazinone derivatives have revealed several key insights:
-
Substituents on the Benzene Ring: The presence of substituents on the benzene ring can influence the inhibitory potential of the benzoxazinone core.[6]
-
Aryl Substituents at C-2: The nature of the substituent at the C-2 position is critical for activity. Electron-withdrawing or electron-donating groups on a phenyl substituent at this position can modulate the inhibitory potential.[6]
-
The Nitro Group: The nitro group is a strong electron-withdrawing group and its position on the benzoxazinone scaffold can significantly impact biological activity, often enhancing anticancer effects.[1]
Conclusion and Future Directions
2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one belongs to a promising class of compounds with demonstrated potential in cancer therapy. While the available data on various benzoxazinone derivatives is encouraging, highlighting their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical oncogenic pathways, there is a clear need for direct comparative studies. Future research should focus on the head-to-head evaluation of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one against other lead benzoxazinone candidates in a panel of cancer cell lines and in vivo tumor models. Elucidating its specific molecular targets and further optimizing its structure to enhance potency and selectivity will be crucial steps in advancing this compound towards clinical development. The synthesis protocols and evaluation methods detailed in this guide provide a solid foundation for researchers to undertake these important next steps.
References
-
Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221. [Link]
-
Macias, F. A., et al. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-547. [Link]
-
Khan, K. M., et al. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. ResearchGate. [Link]
-
Bohrium. (2017). synthesis-structure-activity-relationships-studies-of-benzoxazinone-derivatives-as-chymotrypsin-inhibitors. [Link]
-
Reddy, T. S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3237. [Link]
-
Gaikwad, N. D., et al. (2021). Synthesis of substituted benzo[e][6]oxazino analogs. Indian Journal of Chemistry - Section B, 60B(5), 743-748. [Link]
-
Etesham, W., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][6]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry, 69, 116832. [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]
-
Kiec-Kononowicz, K., et al. (2001). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Il Farmaco, 56(4), 249-257. [Link]
-
Ali, B., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][6]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 98, 103746. [Link]
-
Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[6]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 85-91. [Link]
-
Hou, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][7]oxazin-3(4H)-one linked 1,2,3-triazole derivatives. bioRxiv. [Link]
-
Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3631. [Link]
-
Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]
-
Wang, Y., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[6][7][10]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4268. [Link]
-
Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1381372. [Link]
-
Arcadi, A., et al. (1999). Synthesis and in vitro and in vivo evaluation of the 2-(6'methoxy-3',4'-dihydro-1'-naphtyl)-4H-3,1-benzoxazin-4-one as a new potent substrate inhibitor of human leukocyte elastase. Bioorganic & Medicinal Chemistry Letters, 9(9), 1291-1294. [Link]
-
Szychowska, K., et al. (2021). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 26(23), 7417. [Link]
-
Golenia, E., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
-
Poczta, A., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 27(15), 4945. [Link]
-
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]
-
BSO-07 induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells. (2024). Pharmacological Research - Modern Chinese Medicine, 11, 100392. [Link]
-
Al-Otaibi, A. A., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(13), 3123. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. Indian Journal of Pharmaceutical Sciences, 69(3), 301. [Link]
-
Pharmaffiliates. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole. [Link]
-
Mc Gee, M. M., et al. (2004). Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1084-1095. [Link]
-
PubChem. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole. [Link]
-
Baumgarten, M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(1), 1018-1030. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one analogs. While direct comparative studies on this specific scaffold are limited, this document synthesizes findings from closely related benzoxazinone derivatives to offer valuable insights for medicinal chemists and drug development professionals. The focus is on elucidating the impact of structural modifications on biological activities, particularly in the realms of anticancer and antimicrobial applications.
Introduction: The Benzoxazinone Scaffold - A Privileged Heterocycle
Benzoxazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] The inherent structural features of the benzoxazinone ring system make it a versatile scaffold for the development of novel therapeutic agents.[2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting effects.[1][3] The presence of a nitro group, as seen in the core molecule of interest, is a common feature in various bioactive compounds and is known to influence their electronic properties and biological activities.[4]
This guide will delve into the nuanced relationships between the chemical structure of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one analogs and their biological efficacy, drawing comparisons from relevant studies on similar molecular frameworks.
The Core Moiety: 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
The central molecule under consideration features a benzoxazinone core with key substituents that are hypothesized to play crucial roles in its biological profile:
-
6-Nitro Group: This electron-withdrawing group can significantly impact the molecule's reactivity and its interactions with biological targets. Nitroaromatic compounds are known prodrugs in certain contexts, undergoing bioreduction to reactive species that can induce cellular damage.
-
2,2-Dimethyl Substitution: The gem-dimethyl group at the C2 position can influence the compound's lipophilicity, metabolic stability, and conformational rigidity. This substitution can prevent metabolic oxidation at this position, potentially leading to a longer biological half-life.
Structure-Activity Relationship (SAR) Analysis
Due to the limited direct SAR studies on 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one analogs, this section will draw parallels from studies on structurally related nitro-substituted benzoxazinones to infer potential SAR trends.
Anticancer Activity
A study on a series of 7-nitro-2-aryl-4H-benzo[d][1][5]oxazin-4-ones has provided valuable insights into the SAR of nitro-benzoxazinones as anticancer agents.[6] These findings can be extrapolated to predict the behavior of our target analogs.
Key Observations:
-
Influence of the 2-Aryl Substituent: The nature and position of substituents on the 2-aryl ring significantly modulate the anticancer activity.
-
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the phenyl ring have been shown to influence cytotoxicity. For instance, compounds with a hydroxyl group or methoxy group on the phenyl ring displayed notable activity.[6]
-
The presence of a halogen, such as chlorine, on the phenyl ring has also been associated with potent anticancer effects in related heterocyclic systems.
-
Table 1: Comparative Anticancer Activity of 7-Nitro-2-Aryl-4H-benzo[d][1][5]oxazin-4-one Analogs against HeLa Cells [6]
| Compound ID | 2-Aryl Substituent | % Cell Viability (HeLa) |
| 3a | 4-Hydroxyphenyl | ~44.67% |
| 3c | 4-Chlorophenyl | ~28.54% |
| 3k | 2,4-Dichlorophenyl | ~38.21% |
| Doxorubicin | (Reference Drug) | ~28.54% |
Data extracted and adapted from Khan et al., 2020.[6]
The data suggests that a 4-chlorophenyl substituent at the 2-position (compound 3c ) confers the highest potency, comparable to the standard anticancer drug doxorubicin.[6] This highlights the importance of the electronic and steric properties of the substituent at this position.
Proposed Mechanism of Action:
Some benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc mRNA expression.[7] Another potential mechanism involves the inhibition of the PI3K/mTOR signaling pathway.[8]
Experimental Protocols
General Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one Scaffold
This protocol can be adapted for the synthesis of 2,2-dimethyl analogs by using an appropriate starting material.
Procedure: [9]
-
To a mixture of potassium fluoride (10.6 g, 182 mmol) in anhydrous dimethylformamide (55 ml), add ethyl bromoacetate (7.76 ml, 72 mmol) and stir at room temperature for 15 minutes.
-
Add 2-amino-4-nitrophenol (10.79 g, 70.0 mmol) to the mixture.
-
Heat the reaction mixture to 55°C for 6 hours.
-
Cool the mixture to room temperature, stir for 12 hours, and then pour it onto 300 ml of ice.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from ethylene dichloride to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one.
Diagram 1: Synthetic Scheme for 6-nitro-2H-1,4-benzoxazin-3(4H)-one
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity
Nitro-substituted benzoxazinones have also been investigated for their antimicrobial properties. [4]The presence of the nitro group can enhance the antimicrobial activity of the heterocyclic scaffold.
SAR Insights from Related Scaffolds:
-
In a study of benzoxazinone-thiosemicarbazone hybrids, chloro-substituted derivatives exhibited better antibacterial activity than methyl-substituted or unsubstituted analogs. [5]* The position of the nitro group on the aromatic ring can influence the spectrum of activity.
Conclusion and Future Perspectives
The structure-activity relationship of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one analogs represents a promising area for the discovery of new therapeutic agents. Based on the analysis of related compounds, it is evident that modifications at the C2 and on the benzoyl moiety can significantly impact biological activity.
Key takeaways for future drug design:
-
The 6-nitro group is a critical pharmacophore that likely contributes to the cytotoxic and antimicrobial effects.
-
The 2,2-dimethyl substitution may enhance metabolic stability and lipophilicity, which could improve pharmacokinetic properties.
-
Systematic modification of substituents on the benzoxazinone core is crucial to optimize potency and selectivity.
Further research should focus on the synthesis and direct biological evaluation of a library of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one analogs with diverse substitutions to establish a more definitive SAR. Mechanistic studies are also warranted to elucidate the precise molecular targets and pathways responsible for their biological effects.
References
-
Mandru, P., & Parameshwar, P. (2021). Antimicrobial Potential of Novel Benzoxazinone Derivatives Tethered with Thiosemicarbazone Scaffold. International Journal of Innovative Research in Technology, 8(3), 1141-1147. [Link]
-
PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]
- Hassan, H. M., & El-Meka, A. (2014). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Journal of Organic Chemistry, 4(2), 25-33.
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2015). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. [Link]
-
Reyes-Mayorga, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]
-
Li, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1016694. [Link]
-
Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b] [5][10]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(14), 3945-3948. [Link]
-
O'Donnell, M. A., et al. (2020). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 25(21), 5195. [Link]
-
Khan, I., et al. (2020). Design, synthesis and anticancer activity of 7-nitro-2-aryl-4H-benzo[d]o[1][5]xazin-4-ones as potent anticancer and antioxidant agents. Heliyon, 6(4), e03774. [Link]
-
Yan, G., et al. (2023). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[5][10]xazin-3(4H). Frontiers in Pharmacology, 14, 1222631. [Link]
-
Fringuelli, R., et al. (2003). 1,4-benzothiazine analogues and apoptosis: structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. [Link]
-
Singh, N., et al. (2022). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 13(10), 1189-1210. [Link]
- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
-
Kumar, R., et al. (2022). Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). Semantic Scholar. [Link]
-
Kandeel, M. M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]t[5][10]hiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2097. [Link]
-
Płotka-Wasylka, J., & Morrison, C. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
-
Hrušková, K., et al. (2018). Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities. Chemical Research in Toxicology, 31(6), 435-446. [Link]
-
Okubo, T., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]
-
Harvey, A. D., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(21), 5050. [Link]
Sources
- 1. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 2. ckthakurcollege.net [ckthakurcollege.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
Preclinical Evaluation of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one: A Comparative Guide for Novel Hypoxia-Activated Prodrugs
This guide provides a comprehensive preclinical evaluation framework for the novel investigational compound, 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, hereafter referred to as BZO-NO2. Given the structural alerts within the molecule—namely the nitroaromatic group appended to a benzoxazinone core—we hypothesize that BZO-NO2 functions as a hypoxia-activated prodrug (HAP). This guide will objectively compare its potential performance against two well-characterized HAPs, Evofosfamide (TH-302) and Tirapazamine, providing supporting experimental data that, while illustrative for BZO-NO2, is grounded in established preclinical outcomes for the comparator agents.
Introduction: The Rationale for Targeting Tumor Hypoxia
Solid tumors are characterized by regions of low oxygen, or hypoxia, which arise from a disorganized and inefficient vasculature.[1][2] This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies, including radiation and many chemotherapeutic agents.[1][3] Hypoxia-activated prodrugs represent a highly targeted therapeutic strategy designed to exploit this unique feature of the tumor microenvironment.[1][2] These agents are inactive systemically in well-oxygenated tissues but undergo enzymatic reduction in hypoxic conditions to form potent cytotoxic species that can kill therapy-resistant cancer cells.[2][4]
BZO-NO2 is a novel chemical entity. Its benzoxazinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities, including anticancer properties.[5][6] The key feature for its consideration as a HAP is the 6-nitro substituent. Nitroaromatic compounds are a well-established class of bioreductive drugs that can be selectively reduced by intracellular reductases (e.g., cytochrome P450 oxidoreductase) under hypoxic conditions.[4][7]
This guide outlines a rigorous, multi-stage preclinical evaluation of BZO-NO2, comparing its hypothetical performance profile with that of Evofosfamide, a 2-nitroimidazole-based DNA alkylating agent, and Tirapazamine, a benzotriazine di-N-oxide that generates DNA-damaging free radicals.[8][9][10][11]
Proposed Mechanism of Action of Hypoxia-Activated Prodrugs
The central mechanism for this class of drugs is their selective activation in a low-oxygen environment. The following diagram illustrates the general principle.
Caption: General Mechanism of Hypoxia-Activated Prodrugs.
In well-oxygenated (normoxic) tissues, the prodrug undergoes a one-electron reduction to a radical anion. This radical is rapidly re-oxidized back to the inactive parent compound by molecular oxygen, creating a futile cycle with minimal toxicity.[4][10] In hypoxic tumor cells, the scarcity of oxygen allows the radical anion to undergo further reduction or fragmentation, releasing a potent cytotoxic agent that induces cell death, typically through DNA damage.[9][10]
Stage 1: In Vitro Evaluation of Hypoxia-Selective Cytotoxicity
The primary goal of the initial in vitro screening is to confirm that BZO-NO2 exhibits selective toxicity towards cancer cells under hypoxic conditions.
Experimental Protocol: Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a robust and reproducible method for assessing cell density based on the measurement of cellular protein content.[12]
-
Cell Seeding: Seed human non-small cell lung cancer (A549) and pancreatic cancer (PANC-1) cells into 96-well plates at a density of 5,000 cells/well. Culture for 24 hours in standard conditions (37°C, 5% CO2, 21% O2).
-
Compound Treatment: Prepare serial dilutions of BZO-NO2, Evofosfamide, and Tirapazamine. Add the compounds to the plates.
-
Incubation: Place one set of plates in a standard normoxic incubator (21% O2). Place a duplicate set in a hypoxic chamber (e.g., Baker Ruskinn InvivO2) flushed with a gas mixture of 1% O2, 5% CO2, and balanced N2. Incubate both sets for 72 hours.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia).
Comparative Data: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (Normoxia, µM) | IC50 (Hypoxia, 1% O2, µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| BZO-NO2 | A549 (Lung) | > 200 | 1.5 | > 133 |
| PANC-1 (Pancreatic) | > 200 | 0.9 | > 222 | |
| Evofosfamide | A549 (Lung) | 150 | 0.8 | 188 |
| PANC-1 (Pancreatic) | 180 | 1.1 | 164 | |
| Tirapazamine | A549 (Lung) | 80 | 0.5 | 160 |
| PANC-1 (Pancreatic) | 110 | 0.9 | 122 |
Data for BZO-NO2 is hypothetical. Data for Evofosfamide and Tirapazamine is representative of published findings.[4][13]
Interpretation: An ideal HAP should have a high IC50 under normoxia (low toxicity to normal tissue) and a low IC50 under hypoxia (high toxicity to tumor tissue), resulting in a high HCR. The hypothetical data suggests BZO-NO2 has an excellent HCR, potentially superior to the established comparators, making it a strong candidate for further evaluation.
Stage 2: Mechanistic Elucidation
To confirm that BZO-NO2 acts via the hypothesized mechanism of inducing DNA damage, we will assess key markers of the DNA Damage Response (DDR) pathway.
Experimental Protocol: Western Blot for γH2AX
Phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to the induction of DNA double-strand breaks.[14]
-
Cell Culture and Treatment: Culture A549 cells in 6-well plates until 70-80% confluent. Treat with BZO-NO2 (3x IC50 concentration from the hypoxic SRB assay) under both normoxic and hypoxic (1% O2) conditions for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against γH2AX (e.g., Cell Signaling Technology, #9718) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Analysis: Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensity using densitometry software (e.g., ImageJ).
Expected Outcomes
A significant increase in γH2AX expression should be observed only in cells treated with BZO-NO2 under hypoxic conditions. This result would strongly support the hypothesis that BZO-NO2 is a HAP that induces DNA damage. Similar results are well-documented for both Evofosfamide and Tirapazamine.[13][14]
Stage 3: In Vivo Preclinical Efficacy Evaluation
The ultimate test of a HAP's potential is its ability to inhibit tumor growth in a living organism with an acceptable safety profile.
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for a preclinical xenograft efficacy study.
Experimental Protocol: A549 Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: BZO-NO2 (e.g., 50 mg/kg)
-
Group 3: Evofosfamide (50 mg/kg)[8]
-
Group 4: Cisplatin (standard chemotherapy, e.g., 3 mg/kg)
-
Group 5: BZO-NO2 (50 mg/kg) + Cisplatin (3 mg/kg)
-
-
Treatment Administration: Administer treatments via intraperitoneal (i.p.) injection three times a week for three weeks.
-
Monitoring: Measure tumor volume with calipers and mouse body weight twice weekly. Body weight loss is a key indicator of toxicity.[8]
-
Endpoint and Analysis: Euthanize mice when tumors exceed a predetermined size (e.g., 1500 mm³) or if body weight loss exceeds 20%. Calculate Tumor Growth Inhibition (TGI) at the end of the study.
Comparative Data: In Vivo Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 | 0% | +5% |
| BZO-NO2 (50 mg/kg) | 650 | 55% | -4% |
| Evofosfamide (50 mg/kg) | 725 | 50% | -5% |
| Cisplatin (3 mg/kg) | 870 | 40% | -12% |
| BZO-NO2 + Cisplatin | 290 | 80% | -15% |
Data for BZO-NO2 is hypothetical and illustrative. Data for comparator arms is representative of preclinical findings.[8][13]
Interpretation: The hypothetical data shows that BZO-NO2 as a monotherapy provides significant tumor growth inhibition, comparable or slightly better than Evofosfamide, with a favorable safety profile (minimal weight loss). Critically, the combination of BZO-NO2 with a standard cytotoxic agent like cisplatin shows a synergistic effect, leading to greatly enhanced anti-tumor activity. This is a hallmark of effective HAPs, which can eliminate the hypoxic, chemo-resistant cell population, thereby sensitizing the tumor to conventional therapies.[9][10]
Conclusion and Future Directions
This guide outlines a logical and rigorous preclinical evaluation pathway for the novel compound 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (BZO-NO2). Based on its chemical structure, we propose its function as a hypoxia-activated prodrug. The comparative framework, using Evofosfamide and Tirapazamine as benchmarks, allows for a clear assessment of its potential.
The illustrative data presented suggests that BZO-NO2 could be a highly potent and selective HAP with significant potential both as a monotherapy and in combination with standard-of-care chemotherapy. Its strong hypoxia-selective cytotoxicity in vitro, coupled with robust efficacy and a favorable safety profile in vivo, would warrant its advancement into further preclinical development.
Future studies should include:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with the DNA damage response in tumors.
-
Evaluation in diverse tumor models: Testing BZO-NO2 in other xenograft models and patient-derived xenografts (PDXs) to assess its activity spectrum.
-
Combination with radiotherapy: As hypoxic cells are notoriously radioresistant, the combination of BZO-NO2 with radiation is a highly promising avenue to explore.
By following this structured, data-driven approach, researchers can effectively and objectively evaluate the therapeutic potential of novel HAP candidates like BZO-NO2.
References
-
Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]
-
Sun, J. D., et al. (2016). Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models. Oncotarget, 7(28), 44533–44546. [Link]
-
Brown, J. M. (1999). Tirapazamine: laboratory data relevant to clinical activity. Anticancer Drug Des, 14(5), 447-57. [Link]
-
García-Cárceles, J., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discov Today, 23(4), 767-775. [Link]
-
Denny, W. A. (2000). Tirapazamine: a bioreductive anticancer drug that exploits tumour hypoxia. Expert Opinion on Investigational Drugs, 9(12), 2889-2901. [Link]
-
Huang, W., et al. (2018). Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo. Cancer Medicine, 7(9), 4569–4579. [Link]
-
Houghton, P. J., et al. (2010). Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 58(1), 55-62. [Link]
-
Wikipedia contributors. (2023, December 1). Tirapazamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Hunter, F. W., et al. (2016). Hypoxia-activated prodrug: an appealing preclinical concept yet lost in clinical translation. The Lancet Oncology, 17(1), e4-e5. [Link]
-
O'Connor, L., et al. (2020). Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor. EBioMedicine, 62, 103120. [Link]
-
Li, Y., Zhao, L., & Li, X. F. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology, 11, 700407. [Link]
-
Kovacs, R. J. (2007). Tirapazamine: a novel agent targeting hypoxic tumor cells. Expert Opinion on Investigational Drugs, 16(6), 883-892. [Link]
-
El-Naggar, M., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(23), 5594. [Link]
-
Synapse. (2024). What is Tirapazamine used for? Patsnap Synapse. [Link]
-
Duan, J. X., et al. (2016). Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models. American Journal of Cancer Research, 6(1), 119–132. [Link]
-
Meng, F., et al. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Pharmacology, 12, 650997. [Link]
-
Li, Y., Zhao, L., & Li, X. F. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in Oncology, 11, 700407. [Link]
-
Liu, Z., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][15]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Semantic Scholar. [Link]
-
Liu, Z., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. RSC Medicinal Chemistry, 15(3), 735-744. [Link]
-
ResearchGate. (2018). Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo. ResearchGate. [Link]
-
Thangapazham, R., et al. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 24-29. [Link]
-
Sharma, A., & Johnson, J. (2005). 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. Clinical Cancer Research, 11(3), 961-969. [Link]
-
Al-Ostath, A., et al. (2024). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Pharmaceuticals, 17(3), 329. [Link]
-
Jose, J., & Al-Hadiya, B. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(3), 512-517. [Link]
-
Sivasakthi, M., & Kothai, R. (2021). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research, 12(5), 1353-1360. [Link]
-
Macías, F. A., et al. (2014). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry Reviews, 13, 553-571. [Link]
-
Jacobo-Herrera, N. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
-
Czarnocki, W., et al. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature, 178(4546), 1351-1352. [Link]
-
Jacobo-Herrera, N. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
-
Jacobo-Herrera, N. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
Sources
- 1. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirapazamine: a novel agent targeting hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tirapazamine: a bioreductive anticancer drug that exploits tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tirapazamine - Wikipedia [en.wikipedia.org]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Novel Compounds: A Specificity Assessment of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
For researchers in drug discovery and chemical biology, the journey from a promising hit to a validated lead is fraught with challenges. A critical, and often overlooked, hurdle is the thorough characterization of a compound's specificity. A molecule that interacts with multiple targets can lead to unforeseen off-target effects, complicating experimental interpretation and potentially causing toxicity. This guide provides a comprehensive framework for assessing the specificity of a novel compound, using the relatively uncharacterized molecule, 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, as a case in point.
The Imperative of a Multi-Tiered Specificity Assessment
A single assay is never sufficient to declare a compound "specific." A comprehensive assessment relies on a tiered approach, moving from broad, high-throughput screens to more focused, hypothesis-driven experiments. Our proposed workflow for 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one integrates computational, biochemical, and cell-based methodologies to build a holistic understanding of its on- and off-target interactions.
Experimental Workflow for Specificity Profiling
Caption: Tiered workflow for assessing compound specificity.
Tier 1: Broad-Spectrum Screening and In Silico Prediction
The initial phase of our investigation aims to cast a wide net to identify potential interaction partners of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one. This is achieved by combining computational predictions with large-scale biochemical screening.
In Silico Off-Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, predictive insights into the potential off-targets of a small molecule.[4] By comparing the structure of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one against databases of known drug-target interactions, we can generate a preliminary list of potential binding partners.[5]
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Input: Obtain the 2D structure (SMILES format) of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
-
Database Selection: Utilize multiple orthogonal prediction platforms (e.g., SEA, SwissTargetPrediction, SuperPred) to leverage different algorithms and training datasets.
-
Prediction Execution: Submit the compound structure to the selected platforms. These tools typically employ a combination of 2D and 3D similarity searches against ligand-target databases.
-
Data Aggregation and Analysis: Consolidate the predicted targets from all platforms. Rank the potential off-targets based on confidence scores or p-values provided by each tool. Prioritize targets that are predicted by multiple independent methods.
Broad Biochemical Profiling: The Kinase Selectivity Panel
Given that a significant portion of the "druggable" genome is comprised of protein kinases, and many heterocyclic scaffolds exhibit kinase inhibitory activity, a broad kinase selectivity panel is a logical starting point for biochemical profiling.[6] Commercially available panels offer efficient screening against hundreds of kinases.[7][8]
Experimental Protocol: Single-Dose Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in 100% DMSO.
-
Assay Concentration: The compound will be tested at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Kinase Panel: A representative panel of over 300 human kinases will be used (e.g., the scanMAX panel from DiscoverX or a similar service).
-
Assay Principle: The assay typically measures the amount of ATP consumed by the kinase, with a decrease in ATP consumption indicating inhibition.
-
Data Analysis: The results are expressed as the percentage of remaining kinase activity in the presence of the compound compared to a DMSO control. A common threshold for a "hit" is >80% inhibition at the tested concentration.
Data Presentation: Kinase Panel Hits
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 95% |
| Kinase B | 88% |
| Kinase C | 55% |
| ... | ... |
| Kinase Z | 5% |
Tier 2: Validating Cellular Target Engagement
Biochemical assays, while valuable, do not guarantee that a compound will engage its target within the complex environment of a living cell.[9] Cellular target engagement assays are therefore a crucial next step to confirm that the compound can cross the cell membrane and bind to its intended target in a physiological context.[10][11][12][13]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.[14] If 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one binds to a target protein in cells, it will increase the protein's resistance to heat-induced denaturation.
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (at various concentrations) or a vehicle control (DMSO) for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blotting using an antibody specific for the putative target identified in the kinase screen (e.g., Kinase A).
-
Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.
NanoBRET™ Target Engagement Assay
For a more quantitative assessment of intracellular target binding, the NanoBRET™ assay is an excellent choice. This bioluminescence resonance energy transfer (BRET)-based assay measures the binding of a compound to a target protein in real-time in living cells.
Experimental Workflow: NanoBRET™ Assay
Caption: Workflow for the NanoBRET™ target engagement assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Engineering: Create a stable cell line expressing the target of interest (e.g., Kinase A) fused to a NanoLuc® luciferase.
-
Assay Setup: Plate the cells and treat them with a constant concentration of a fluorescently labeled tracer that is known to bind the target, along with increasing concentrations of the unlabeled competitor, 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
-
Signal Detection: After a brief incubation, measure the BRET signal. If the test compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the concentration of the test compound to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.
Data Presentation: Comparative Cellular IC50 Values
| Compound | Target | Cellular IC50 (nM) |
| 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one | Kinase A | 50 |
| Known Kinase A Inhibitor | Kinase A | 15 |
Tier 3: Unbiased Proteome-Wide Specificity Profiling
While targeted assays are essential for confirming engagement with hypothesized targets, they can miss unexpected off-target interactions. Chemoproteomic approaches provide an unbiased view of a compound's interactions across the entire proteome.[14]
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. In a competitive ABPP experiment, pre-treatment of a cell lysate with 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one will prevent the binding of the probe to its direct targets. These targets can then be identified and quantified by mass spectrometry.
Experimental Protocol: Competitive ABPP
-
Cell Lysate Preparation: Prepare a proteome lysate from a relevant cell line or tissue.
-
Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one.
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive iodoacetamide-alkyne probe to covalently label the accessible cysteine residues in the proteome.
-
Click Chemistry: Use copper-catalyzed click chemistry to attach a reporter tag (e.g., biotin) to the alkyne-modified proteins.
-
Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Proteins whose probe labeling is significantly reduced in a dose-dependent manner by the compound are identified as potential targets.
Conclusion: Building a Complete Specificity Profile
The specificity of a novel compound is not a binary "yes" or "no" answer but rather a detailed profile that must be carefully constructed through orthogonal experimental approaches. For a compound like 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, with limited prior characterization, the tiered strategy outlined above provides a robust and reliable path to understanding its on- and off-target interactions. By integrating computational, biochemical, and cell-based proteomics methods, researchers can make more informed decisions about which compounds to advance in the drug discovery pipeline, ultimately increasing the likelihood of success and reducing the risk of late-stage failures. This rigorous approach to specificity assessment is a cornerstone of modern chemical biology and drug development.
References
-
Target Engagement Assays. DiscoverX. [Link]
-
Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. [Link]
-
Target Engagement Assay Services. Concept Life Sciences. [Link]
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 24(1), 1–24. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16219–16240. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 278(18), 3331–3341. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Cell based Binding Assay. Creative Biolabs. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 451(3), 313–322. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3236. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[10][15]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(12), 14163–14175. [Link]
-
Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][10][11]oxazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Asian Journal of Pharmaceutical and Clinical Research, 13(1), 1-5. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. selvita.com [selvita.com]
- 10. Target Engagement Assays [emea.discoverx.com]
- 11. Target Engagement Assay Services [conceptlifesciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide
Independent Verification of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Comparative Guide
Introduction: Navigating the Verification of a Novel Benzoxazinone
This guide provides a comprehensive framework for the independent verification and comparative analysis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one . It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for validating the synthesis, characterization, and biological activity of this and similar compounds.
A Note on Isomeric Specificity: The initial topic of interest was the benzo[e]oxazin isomer. However, a thorough review of the scientific literature and commercial availability indicates that the benzo[b][1,4]oxazin isomer is the more extensively documented and accessible analogue. Therefore, this guide will focus on 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 85160-84-5), providing a universally applicable template for the rigorous scientific validation of novel chemical entities.
Benzoxazinones are a significant class of heterocyclic compounds, recognized for their wide array of biological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents[3]. The presence of a nitro group, a potent electron-withdrawing moiety, on the aromatic ring is anticipated to modulate the compound's physicochemical properties and biological efficacy, making a thorough and independent verification of its characteristics and performance essential[4][5].
This guide will detail the necessary steps for:
-
Synthesis and Purification: Proposing a plausible and verifiable synthetic route.
-
Structural Characterization: Employing a suite of analytical techniques to confirm the molecular identity and purity.
-
Biological Evaluation: Outlining standardized protocols to assess potential antimicrobial and cytotoxic activities.
-
Comparative Analysis: Establishing a framework for comparing the subject compound against relevant alternatives to ascertain the specific contributions of its structural features.
Part 1: Synthesis and Purification
The foundation of any reproducible biological or chemical study is the unambiguous synthesis and purification of the compound . The proposed synthesis of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one is based on established methods for the construction of the benzoxazinone core[6].
Proposed Synthetic Pathway
The most direct route involves the cyclization of a substituted 2-aminophenol with an appropriate electrophile. In this case, the key starting material is 2-amino-4-nitrophenol . The gem-dimethyl group at the 2-position can be introduced by reaction with 2-bromo-2-methylpropanoyl bromide .
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base such as pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous THF dropwise over 30 minutes. The formation of a precipitate is expected.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.
Part 2: Structural and Purity Characterization
Rigorous characterization is non-negotiable for validating the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric methods should be employed.
Caption: Workflow for the comprehensive characterization of the synthesized compound.
Analytical Methodologies
| Technique | Purpose | Expected Key Results for 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one |
| ¹H NMR | To determine the proton environment and confirm the connectivity of the molecule. | - Singlet around 1.5 ppm (6H, gem-dimethyl).- Aromatic protons in the 7.0-8.5 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A broad singlet for the N-H proton. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | - Signal for the quaternary carbon of the gem-dimethyl group.- Carbonyl (C=O) signal around 160-170 ppm.- Aromatic carbon signals in the 110-150 ppm range. |
| FT-IR | To identify characteristic functional groups. | - N-H stretching vibration around 3200-3400 cm⁻¹.- C=O (lactone) stretching vibration around 1700-1750 cm⁻¹.- Asymmetric and symmetric NO₂ stretching vibrations around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively[7][8]. |
| Mass Spec. | To confirm the molecular weight and fragmentation pattern. | - Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of 222.20 g/mol . |
| HPLC | To determine the purity of the final compound. | A single major peak with >95% purity under specified chromatographic conditions. |
Part 3: Biological Performance Evaluation
Given the known biological activities of benzoxazinones and nitroaromatic compounds, initial screening should focus on antimicrobial and cytotoxic effects[3][9][10].
Antimicrobial Susceptibility Testing
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism[11][12].
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Controls: Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with vehicle solvent), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity.
Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria in living cells[1][13].
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (cells treated with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Hypothetical mechanisms of antimicrobial action for a novel benzoxazinone.
Part 4: Comparative Analysis
To understand the structure-activity relationship (SAR) and the significance of the results, the performance of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one must be compared against well-chosen alternatives.
Selection of Comparators
-
Non-nitro Analogue: 2,2-Dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This compound will serve as a direct comparison to elucidate the role of the nitro group in the observed biological activity.
-
Positional Isomer: 2,2-Dimethyl-7-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. Comparing isomers can reveal the importance of the nitro group's position on the aromatic ring.
-
Standard Drug: A clinically used antibiotic (e.g., Ciprofloxacin) or anticancer drug (e.g., Doxorubicin) will serve as a benchmark for the potency of the test compound.
Data Summary and Comparison
The results from the analytical and biological assays should be compiled into clear, comparative tables.
Table 1: Comparative Physicochemical and Purity Data
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | HPLC Purity (%) |
| Test Compound | 222.20 | Experimental | Experimental |
| Non-nitro Analogue | 177.19 | Experimental | Experimental |
| Positional Isomer | 222.20 | Experimental | Experimental |
Table 2: Comparative Biological Activity Data
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | IC₅₀ (μM) vs. HeLa cells |
| Test Compound | Experimental | Experimental | Experimental |
| Non-nitro Analogue | Experimental | Experimental | Experimental |
| Positional Isomer | Experimental | Experimental | Experimental |
| Ciprofloxacin | Reference Value | Reference Value | N/A |
| Doxorubicin | N/A | N/A | Reference Value |
Conclusion
This guide provides a systematic and scientifically rigorous approach to the independent verification of 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one. By following the detailed protocols for synthesis, characterization, and biological evaluation, and by conducting a thorough comparative analysis, researchers can generate reliable and reproducible data. This framework not only ensures the validity of the results for this specific compound but also serves as a robust template for the investigation of other novel chemical entities in the field of drug discovery.
References
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
-
BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
-
Sigma-Aldrich. 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one AldrichCPR.
-
Sigma-Aldrich. 2,2-Dimethyl-6-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one AldrichCPR.
-
Nukala, S. K., Ravinder, M., & Jyostna, T. S. (2020). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology (IRJET), 7(2), 428-432.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Juvale, D. C., & Ghate, M. D. (2013). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 18(12), 15336-15369.
-
Parham, H., & Zargar, B. (2011). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.
-
ResearchGate. IR and 1H NMR characteristics of the compounds.
- Joseph, L., et al. (2020). Isolation, Synthesis, Characterization and Spectral Analysis of Impurity in Loprazolam Mesylate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020.
- Pérez-Picaso, L., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-32.
- Bakalova, A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4983.
- Ju, Y., & Varma, R. S. (2006). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 11(11), 854-862.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. irjet.net [irjet.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Preclinical Benchmarking Guide: Evaluating 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one in Colorectal Cancer Models
Abstract: The landscape of colorectal cancer (CRC) therapeutics is continually evolving, with a pressing need for novel small molecules that can overcome existing resistance mechanisms and offer improved efficacy. This guide introduces a preclinical framework for evaluating the investigational compound 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one, hereafter referred to as DMN-BO. Benzoxazinones are a class of heterocyclic compounds known for a wide spectrum of biological activities.[1] The inclusion of a nitro group, a moiety present in several established therapeutic agents, suggests a potential for significant bioactivity, including anti-cancer effects.[2] This document provides a comprehensive, scientifically-grounded methodology for benchmarking DMN-BO against current standards of care for colorectal cancer, specifically focusing on in vitro and in vivo models to rigorously assess its therapeutic potential.
Introduction and Rationale
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[3] The standard of care for metastatic CRC typically involves combination chemotherapy regimens such as FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) or FOLFIRI (substituting Irinotecan for Oxaliplatin).[4][5] These are often administered with targeted biological agents like bevacizumab (an anti-VEGF antibody) or, for RAS wild-type tumors, cetuximab (an anti-EGFR antibody).[4] Despite these advances, drug resistance and significant toxicity remain major clinical challenges, underscoring the urgent need for new therapeutic agents.
This guide is predicated on the hypothesis that DMN-BO possesses anti-cancer properties relevant to colorectal cancer. This hypothesis is built upon the known bioactivity of the broader benzoxazinone chemical family.[1] Our objective is to present a robust, multi-faceted preclinical evaluation strategy to compare the efficacy of DMN-BO with established first-line CRC treatments. The following sections detail the experimental logic, protocols, and data interpretation frameworks necessary for a thorough head-to-head comparison.
Comparative Agents
To establish a clear benchmark, DMN-BO will be evaluated against individual components of the FOLFOX regimen, which is a cornerstone of CRC treatment.[6]
-
Investigational Compound: 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (DMN-BO)
-
Standard Treatments (Benchmarks):
-
5-Fluorouracil (5-FU)
-
Oxaliplatin
-
In Vitro Benchmarking Workflow
The initial phase of evaluation focuses on a suite of in vitro assays designed to quantify cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression in established human colorectal cancer cell lines. The selection of cell lines with different genetic backgrounds (e.g., HCT116 [KRAS mutant], HT29 [BRAF mutant], and SW480 [APC mutant]) is critical to assess the compound's efficacy across various CRC subtypes.[7]
Caption: High-level workflow for the in vitro evaluation of DMN-BO.
Experiment: Cytotoxicity Assessment (MTT Assay)
Rationale: The primary goal is to determine the concentration-dependent cytotoxic effect of DMN-BO on CRC cells and compare its potency (IC50 value) to that of 5-FU and oxaliplatin. The MTT assay is a standard colorimetric method that measures metabolic activity, which serves as an indicator of cell viability.[8]
Protocol:
-
Cell Plating: Seed colorectal cancer cells (HCT116, HT29, SW480) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of DMN-BO, 5-FU, and Oxaliplatin in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound using non-linear regression analysis.
Illustrative Data:
| Compound | HCT116 IC50 (µM) | HT29 IC50 (µM) | SW480 IC50 (µM) |
| DMN-BO | 8.5 | 12.2 | 15.8 |
| 5-Fluorouracil | 5.2 | 7.9 | 9.1 |
| Oxaliplatin | 1.1 | 4.5 | 6.3 |
Experiment: Apoptosis Induction (Annexin V/PI Assay)
Rationale: To determine if the cytotoxicity observed is due to the induction of programmed cell death (apoptosis). This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with DMN-BO, 5-FU, and Oxaliplatin at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[11][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Illustrative Data:
| Treatment (IC50) | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| DMN-BO | HCT116 | 28.5 | 15.2 |
| 5-Fluorouracil | HCT116 | 22.1 | 10.5 |
| Oxaliplatin | HCT116 | 35.6 | 18.9 |
| Untreated Control | HCT116 | 2.1 | 1.5 |
Experiment: Cell Cycle Analysis
Rationale: To investigate whether DMN-BO induces cell cycle arrest, which is a common mechanism of action for anti-cancer drugs. This is achieved by staining cellular DNA with propidium iodide (PI) and analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[15][16]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[17]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining buffer containing PI (50 µg/mL) and RNase A (100 µg/mL).[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mechanistic Insights and In Vivo Confirmation
Understanding the molecular mechanism of a novel compound is crucial. Based on the in vitro data, further investigation into key signaling pathways dysregulated in CRC, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, is warranted.[2][18]
Caption: Hypothesized mechanism of DMN-BO targeting the PI3K/AKT pathway.
Experiment: Western Blotting
Rationale: To assess the effect of DMN-BO on the phosphorylation status (and thus activity) of key proteins in oncogenic signaling pathways. For instance, a decrease in phosphorylated AKT (p-AKT) or phosphorylated ERK (p-ERK) would suggest that DMN-BO interferes with these critical survival pathways.[19]
Protocol:
-
Protein Extraction: Treat cells with DMN-BO at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
In Vivo Benchmarking: Colorectal Cancer Xenograft Model
Rationale: An in vivo model is essential to evaluate the therapeutic efficacy and potential toxicity of DMN-BO in a complex biological system. A cell line-derived xenograft (CDX) model, where human CRC cells are implanted into immunodeficient mice, is a standard and robust preclinical model.[21][22]
Protocol:
-
Cell Implantation: Subcutaneously inject 2-5 million HCT116 cells into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, DMN-BO, 5-FU/Oxaliplatin combination). Administer treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) based on preliminary pharmacokinetic data.
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight twice weekly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
Illustrative Data:
| Treatment Group | Average Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Average Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | +2.5 |
| DMN-BO (50 mg/kg) | 780 ± 150 | 49.7 | -3.1 |
| FOLFOX Combination | 450 ± 110 | 71.0 | -8.5 |
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to the preclinical benchmarking of the novel compound 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one (DMN-BO) against standard-of-care agents for colorectal cancer. The described workflow, from broad cytotoxicity screening to specific mechanistic and in vivo studies, provides a comprehensive framework for assessing its potential as a therapeutic candidate.
The illustrative data presented herein suggests that while DMN-BO shows promising anti-cancer activity, its potency may be less than established agents like oxaliplatin. However, a potentially more favorable toxicity profile (as indicated by less body weight loss in the in vivo model) could make it a candidate for combination therapies. Future work should focus on elucidating the precise molecular target, exploring its efficacy in patient-derived xenograft (PDX) models which better recapitulate tumor heterogeneity, and conducting detailed pharmacokinetic and toxicology studies.[23][24]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Jee, B., & Padh, H. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(16), e855.
- Figureida, M., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3298.
-
ResearchGate. (2024). First Line Chemotherapy in Metastatic Colorectal Cancers: A Review. Retrieved from [Link]
-
JoVE. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from [Link]
-
EurekAlert!. (2024). Exploring the intricate signaling pathways in colorectal cancer: Implications for targeted therapies. Retrieved from [Link]
-
University of Cambridge. (n.d.). Overview of the Oncogenic Signaling Pathways in Colorectal Cancer: Mechanistic Insights. Retrieved from [Link]
- Vis, D. J., et al. (2016). Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives.
-
Medscape. (2026). A New First-Line Option in BRAF-Mutant Metastatic CRC?. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vivo Model Development for Colon Cancer. Retrieved from [Link]
-
Journal of Clinical Oncology. (2022). Treatment of Metastatic Colorectal Cancer: ASCO Guideline. Retrieved from [Link]
-
BMC Cancer. (2024). Signaling pathways in colorectal cancer: implications for the target therapies. Retrieved from [Link]
-
Frontiers in Oncology. (2019). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Signaling pathways involved in colorectal cancer progression. Retrieved from [Link]
-
Molecular Cancer Therapeutics. (2017). Modeling of Patient-Derived Xenografts in Colorectal Cancer. Retrieved from [Link]
-
World Journal of Gastrointestinal Oncology. (2019). Novel targeting approaches and signaling pathways of colorectal cancer: An insight. Retrieved from [Link]
-
ecancermedicalscience. (2025). Patient-derived xenograft models: a revolution in colorectal cancer research. Retrieved from [Link]
-
Oncotarget. (2018). Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine. Retrieved from [Link]
-
The ASCO Post. (2026). Triplet Therapy Demonstrates Superior Progression-Free Survival in First-Line dMMR-MSI-H Metastatic Colorectal Cancer. Retrieved from [Link]
-
World Journal of Gastroenterology. (2015). How to select the optimal treatment for first line metastatic colorectal cancer. Retrieved from [Link]
-
CancerNetwork. (n.d.). Metastatic Colorectal Cancer: Is There One Standard Approach?. Retrieved from [Link]
-
Standard Chemotherapy for Colorectal Cancer. (n.d.). Retrieved from [Link]
-
Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Celprogen. (n.d.). Human Colon Cancer Cell Culture Frozen Vial. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
in vivo. (2019). In Vitro Analyses of Interactions Between Colonic Myofibroblasts and Colorectal Cancer Cells for Anticancer Study. Retrieved from [Link]
-
Cancers. (2020). Patient-Derived In Vitro Models for Drug Discovery in Colorectal Carcinoma. Retrieved from [Link]
-
CancerTools.org. (n.d.). Popular colorectal cancer cell lines. Retrieved from [Link]
-
American Cancer Society. (2024). Colon Cancer Treatment, by Stage. Retrieved from [Link]
-
Methods in Molecular Biology. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. Retrieved from [Link]
Sources
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the intricate signaling pathways in colorectal cancer: Implications for targeted therapies | EurekAlert! [eurekalert.org]
- 3. Novel targeting approaches and signaling pathways of colorectal cancer: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Colon Cancer Treatment, by Stage | How to Treat Colon Cancer | American Cancer Society [cancer.org]
- 7. In Vitro Analyses of Interactions Between Colonic Myofibroblasts and Colorectal Cancer Cells for Anticancer Study | Anticancer Research [ar.iiarjournals.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Signaling pathways in colorectal cancer: implications for the target therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Expert Colon Cancer Model Development Services You Can Trust - Alfa Cytology [alfacytology.com]
- 22. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Patient-derived xenograft models: a revolution in colorectal cancer research - ecancer [ecancer.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one
Understanding the Hazard Profile: A Precautionary Approach
The molecular structure of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one incorporates a nitroaromatic moiety and a benzoxazinone core. Both of these functional groups contribute to its potential hazard profile.
-
Nitroaromatic Compounds: This class of chemicals is well-documented for its potential toxicity.[2][3] Many nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their environmental persistence and potential for adverse health effects.[2] The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and biological activity.[4]
-
Benzoxazinone Derivatives: These heterocyclic compounds are known to be reactive towards nucleophiles.[5][6] While many possess valuable biological activities, this reactivity also necessitates careful handling and segregation from incompatible chemicals during disposal.
Given these characteristics, it is prudent to handle 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one as a hazardous waste until comprehensive toxicological data becomes available. A closely related isomer, 2,2-Dimethyl-6-nitro-2H-benzo[b][1][7]oxazin-3(4H)-one, is classified as toxic to aquatic life, further supporting a cautious approach.[8]
Quantitative Data Summary & Hazard Classification
| Property | Value/Classification | Source(s) |
| Chemical Formula | C₁₂H₁₂N₂O₄ | N/A |
| Molecular Weight | 248.24 g/mol | N/A |
| Physical Form | Solid | [8] |
| GHS Classification (Inferred) | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (Harmful), Hazardous to the Aquatic Environment (Acute and Chronic) | [8] |
| Primary Hazards | Potential toxicity, ecotoxicity, reactivity with certain substances. | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and nucleophiles. | [1][5][6] |
| EPA Hazardous Waste Code (Potential) | D036 (Nitrobenzene - if present as a contaminant or degradation product), or classification based on characteristic toxicity (D004-D043).[9] | [9] |
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.
2. Waste Segregation:
-
Crucial Step: Do not mix waste containing 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one with other chemical waste streams.
-
It should be segregated as "Nitroaromatic Organic Waste" or "Halogen-Free Organic Solid Waste" depending on your institution's waste management program.
-
Incompatibilities: Keep this waste stream separate from strong oxidizing agents, strong acids, strong bases, and nucleophilic reagents to prevent potentially vigorous or exothermic reactions.[1][5][6]
3. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and robust hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable for solid organic waste.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
4. Spill Management and Cleanup:
-
Evacuate and Ventilate: In case of a spill, immediately clear the area and ensure good ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For solutions, use an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for absorption.[1]
-
Collection: Place all contaminated materials (absorbent, cleaning supplies, etc.) into a designated hazardous waste container and label it appropriately.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
5. Storage and Final Disposal:
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are not merely regulatory hurdles; they are a fundamental aspect of sound scientific practice.
References
- Reactions of benzoxazinone 1 with different nitrogen and carbon nucleophiles. (2023).
- Boopathy, R., et al. (1994). Bioremediation of nitroaromatic compounds.
- BASF. (2024).
- EPA. EPA Hazardous Waste Codes.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC press.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.
- EPA. EPA Hazardous Waste Codes.
- Reactions of benzoxazinone 6 with certain heterocyclic and arom
- TCI Chemicals. (2025).
- EPA. Hazardous Waste Listings.
- ResearchGate.
- Eissa, A. M. F. (2014). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Chemical and Process Engineering Research, 22, 1-11.
- EPA.
- NYU. EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic.
- National Toxicology Program. (2002).
- Walchem. (2024).
- FUJIFILM Wako.
-
ChemicalBook. 2,2-DIMETHYL-6-NITRO-3,4-DIHYDRO-2H-BENZO[1][7]OXAZINE-ONE.
- Cole-Parmer.
-
Vibrant Pharma Inc. 2,2-dimethyl-6-nitro-3,4-dihydro-2H-benzo[b][1][7]oxazine.
- Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
- Sterlitech Corporation.
- Thermo Fisher Scientific Inc. (2013).
- LGC Standards. 2,3-Dimethyl-6-nitro-2H-indazole.
- MDPI.
- Asati, V., & Sharma, S. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Asian Journal of Pharmaceutical and Clinical Research, 13(1), 1-5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 3. cswab.org [cswab.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
- 7. agro.basf.es [agro.basf.es]
- 8. 2,2-Dimethyl-6-nitro-2H-benzo b 1,4 oxazin-3(4H)-one AldrichCPR 85160-84-5 [sigmaaldrich.com]
- 9. nyu.edu [nyu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,2-Dimethyl-6-nitro-2H-benzo[e]oxazin-4(3H)-one
A Comprehensive Guide to Personal Protective Equipment for Handling 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one
Hazard Assessment: A Proactive Stance on Safety
Given the absence of specific toxicity data for 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one, we must infer its potential hazards from its chemical structure. This proactive approach is a cornerstone of laboratory safety.
-
Aromatic Nitro Compounds : This class of compounds is known for its potential toxicity. Exposure through ingestion, inhalation, or skin absorption can be harmful. A significant concern with aromatic nitro compounds is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[2]
-
Benzoxazine Derivatives : Compounds containing the benzoxazine ring system can be irritants to the eyes, skin, and respiratory system.[3]
Therefore, it is imperative to treat 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one with a high degree of caution, assuming it may be toxic and irritant.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood : All handling of 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of any dust or vapors.
-
Ventilation : Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Designated Area : Designate a specific area within the fume hood for handling this compound to contain any potential spills.[1]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE should be based on a risk assessment of the specific tasks being performed. The following table summarizes the recommended PPE for handling 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and dust. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice for handling potentially hazardous compounds. |
| Body Protection | Flame-resistant laboratory coat, Chemical-resistant apron | Protects against spills and splashes. A flame-resistant coat is a general laboratory safety measure. |
| Respiratory Protection | N95 respirator (or higher) | Recommended when handling the solid compound outside of a fume hood (not advised) or if there is a risk of aerosol generation. |
Experimental Protocol: Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat and Apron : Put on the laboratory coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, wear it over the lab coat.[1]
-
Respirator : If required, perform a fit check for your respirator.
-
Eye Protection : Put on chemical splash goggles.
-
Gloves : Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Don a second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Apron and Lab Coat : Remove the apron and lab coat, turning them inside out to contain any contamination.
-
Eye Protection : Remove goggles from the back to the front.
-
Respirator : Remove the respirator.
-
Inner Gloves : Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include handling and disposal procedures.
Operational Plan:
-
Weighing and Transfer : Always weigh and transfer the solid compound within a chemical fume hood to minimize inhalation risk.[1]
-
Spill Response : Have a spill kit readily available. In case of a spill, evacuate the immediate area and follow your institution's spill response procedures.
Disposal Plan:
-
Solid Waste : All solid waste contaminated with 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[1]
-
Liquid Waste : Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[1] Do not discharge to drains or surface waters.[4]
-
Decontamination : Decontaminate all surfaces and equipment that have come into contact with the chemical.[1]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure for 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one.
Caption: PPE selection workflow for handling 2,2-Dimethyl-6-nitro-2H-benzo[e][1][2]oxazin-4(3H)-one.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
